molecular formula C9H9NO2 B075352 2,6-Diacetylpyridine CAS No. 1129-30-2

2,6-Diacetylpyridine

Cat. No.: B075352
CAS No.: 1129-30-2
M. Wt: 163.17 g/mol
InChI Key: BEZVGIHGZPLGBL-UHFFFAOYSA-N
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Description

2,6-Diacetylpyridine is a high-purity, versatile organic compound that serves as a critical building block in advanced chemical research, particularly in the field of coordination chemistry. Its primary research value lies in its role as a key precursor for the synthesis of sophisticated Schiff base ligands. The two acetyl groups, positioned symmetrically on the pyridine ring, readily undergo condensation reactions with a wide variety of primary amines, generating N,N,O-donor pincer-type ligands. These ligands are renowned for their ability to form stable complexes with a diverse range of transition and lanthanide metal ions, including copper, zinc, iron, and nickel.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-acetylpyridin-2-yl)ethanone
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InChI

InChI=1S/C9H9NO2/c1-6(11)8-4-3-5-9(10-8)7(2)12/h3-5H,1-2H3
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InChI Key

BEZVGIHGZPLGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H9NO2
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DSSTOX Substance ID

DTXSID10150202
Record name Pyridine-2,6-diacetyl
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Molecular Weight

163.17 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 2,6-Diacetylpyridine
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CAS No.

1129-30-2
Record name 2,6-Diacetylpyridine
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Foundational & Exploratory

A Technical Guide to the Physical Properties of 2,6-Diacetylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diacetylpyridine is a pivotal organic compound, recognized for its role as a versatile precursor in coordination chemistry and organic synthesis.[1][2][3] Its symmetric diketone structure, built upon a pyridine (B92270) scaffold, makes it an essential building block for the synthesis of complex ligands, particularly Schiff bases like diiminopyridine (DIP) ligands, which are instrumental in the development of catalysts and materials with unique electronic properties.[1] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and visual representations of its synthesis and key reactions.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid under standard conditions.[1][4] It is soluble in organic solvents such as chloroform (B151607) and DMSO, as well as in water.[2][3][4][5][6]

Tabulated Physical Data

The quantitative physical properties of this compound are summarized in the table below for ease of reference.

PropertyValueReferences
Molecular Formula C₉H₉NO₂[1][2][7]
Molecular Weight 163.17 g/mol [2][4][7]
Appearance White to off-white crystalline needles or powder[1][2][4]
Melting Point 79-82 °C[2][5][7]
Boiling Point 126 °C at 6 mmHg[2][8]
Density ~1.119 - 1.202 g/cm³ (rough estimate)[1][2][4]
Vapor Pressure 0.00251 mmHg at 25°C[4]
Water Solubility Soluble[2][3][4][5][6]
Solubility in other solvents Soluble in chloroform and DMSO[2][3][5][6]

Synthesis and Key Reactions

This compound serves as a critical starting material in the synthesis of multidentate ligands. Its preparation and subsequent reactions are fundamental to various research applications.

Synthesis of this compound

One common synthetic route to this compound involves the Claisen condensation of a 2,6-pyridinedicarboxylate ester with ethyl acetate, followed by hydrolysis and decarboxylation. A general representation of this synthesis is provided below.

Synthesis_of_2_6_Diacetylpyridine Pyridine-2,6-dicarboxylic_acid_diethyl_ester Pyridine-2,6-dicarboxylic acid diethyl ester Intermediate Claisen Condensation Intermediate Pyridine-2,6-dicarboxylic_acid_diethyl_ester->Intermediate 1. Ethyl_acetate Ethyl acetate Ethyl_acetate->Intermediate Base Base (e.g., NaOEt) Base->Intermediate DAP This compound Intermediate->DAP 2. Acid_hydrolysis Acid Hydrolysis & Decarboxylation Acid_hydrolysis->DAP

Caption: Synthesis of this compound via Claisen condensation.

Synthesis of Diiminopyridine (DIP) Ligands

A primary application of this compound is in the synthesis of diiminopyridine (DIP) ligands through a Schiff base condensation reaction with substituted anilines.[1] This reaction is a cornerstone of modern ligand design.

Synthesis_of_DIP_Ligands DAP This compound Condensation Schiff Base Condensation DAP->Condensation Aniline 2x Substituted Aniline (Ar-NH2) Aniline->Condensation Acid_catalyst Acid Catalyst (e.g., p-TsOH) Acid_catalyst->Condensation DIP_ligand Diiminopyridine (DIP) Ligand Condensation->DIP_ligand Water 2x H2O Condensation->Water byproduct

Caption: General scheme for the synthesis of Diiminopyridine (DIP) ligands.

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of this compound.

General Workflow for Physicochemical Characterization

A typical workflow for the characterization of a synthesized organic compound like this compound is outlined below.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification MP Melting Point Determination Purification->MP BP Boiling Point Determination MP->BP Spectroscopy Spectroscopic Analysis BP->Spectroscopy NMR NMR (1H, 13C) Spectroscopy->NMR IR FT-IR Spectroscopy->IR

Caption: Experimental workflow for the characterization of this compound.

Melting Point Determination

Objective: To determine the melting point range of solid this compound.

Methodology:

  • A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

  • The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

  • The assembly is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital apparatus).

  • The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • The melting point is reported as the range T1-T2.

Boiling Point Determination (at Reduced Pressure)

Objective: To determine the boiling point of this compound under reduced pressure to prevent decomposition.

Methodology:

  • A small amount of this compound is placed in a small test tube or fusion tube.

  • A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer and placed in a heating bath (e.g., Thiele tube).

  • The apparatus is connected to a vacuum source, and the pressure is lowered to the desired value (e.g., 6 mmHg).

  • The sample is heated gently.

  • The temperature is noted when a rapid and continuous stream of bubbles emerges from the inverted capillary tube. This is the boiling point at the recorded pressure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • The sample is mixed thoroughly to ensure homogeneity.

  • The NMR tube is placed in the spectrometer.

  • The spectrometer is tuned, and the magnetic field is shimmed to achieve optimal resolution.

  • ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For ¹³C NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Thin Solid Film Method):

  • A small amount (a few milligrams) of this compound is dissolved in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone) in a small vial.

  • A single drop of this solution is placed onto the surface of a salt plate (e.g., KBr or NaCl).

  • The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.

  • The salt plate is placed in the sample holder of the FT-IR spectrometer.

  • A background spectrum of the clean, empty sample chamber is collected first.

  • The IR spectrum of the sample is then recorded.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Store in a cool, dry, well-ventilated area away from oxidizing agents.[3]

Conclusion

The well-defined physical properties of this compound, combined with its synthetic accessibility, solidify its importance as a fundamental building block in chemistry. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this and similar organic compounds, which is essential for advancing research and development in materials science and medicinal chemistry.

References

A Comprehensive Technical Guide to the Characterization of 2,6-Diacetylpyridine (CAS No. 1129-30-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diacetylpyridine, with CAS number 1129-30-2, is a symmetrical diacetylaromatic organic compound.[1][2] It presents as a white to beige crystalline solid and is soluble in many organic solvents.[1][3][4] This compound is a crucial intermediate in organic synthesis, particularly as a precursor for a wide variety of ligands in coordination chemistry.[2][5] Its reactions, often through Schiff base condensations, allow for the synthesis of complex macrocyclic ligands like diiminopyridine (DIP) and other polydentate chelating agents.[2][3] These ligands form stable complexes with various transition metals and are instrumental in the development of catalysts for processes such as olefin polymerization.[6][7] The biological activity of this compound and its derivatives, including potential cytotoxicity and antimicrobial properties, also makes it a compound of interest in medicinal chemistry and drug development.[6][8]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1129-30-2[1][4][6][8][9]
Molecular Formula C₉H₉NO₂[1][4][6][8][9][10]
Molecular Weight 163.17 g/mol [1][4][6][8][9][10]
Appearance White to off-white/beige crystalline powder or needles.[1][3][4][11]
Melting Point 79-82 °C[1][2][6]
Boiling Point 126 °C @ 6 mmHg[1][3][8]
Density ~1.119 - 1.202 g/cm³[1][2][3][12]
Solubility Soluble in dichloromethane, ethyl acetate (B1210297), methanol, chloroform, and DMSO. Slightly soluble in water.[1][3][5]
InChI Key BEZVGIHGZPLGBL-UHFFFAOYSA-N[6][10][13]
SMILES CC(=O)c1cccc(n1)C(=O)C[6][8][10]

Spectroscopic and Crystallographic Data

Spectroscopic techniques are essential for the structural elucidation and purity assessment of organic compounds.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms.

¹H NMR (Proton NMR) Data [15]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.20Doublet (d)2HPyridine-H (meta)
8.04Triplet (t)1HPyridine-H (para)
2.81Singlet (s)6HAcetyl-CH₃
Solvent: CDCl₃, Frequency: 300-400 MHz[13][15][16]

¹³C NMR (Carbon NMR) Data

Public databases indicate the availability of ¹³C NMR spectra for this compound.[4][17] This data is critical for confirming the carbon framework of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[14] For this compound, characteristic peaks are expected for the carbonyl (C=O) and pyridine (B92270) ring vibrations.

Wavenumber (cm⁻¹)Assignment
~3100 - 3000Aromatic C-H stretch
~1700C=O (ketone) stretch
~1630 - 1400C=C and C=N aromatic ring vibrations
Note: Data is generalized based on typical values for pyridyl ketones. Specific spectra are available from sources like PubChem and ChemicalBook using techniques such as KBr wafer and ATR-IR.[4][17]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound.[14]

TechniqueKey Ion (m/z)Interpretation
GC-MS163.17[M]⁺ (Molecular Ion)
VariesFragmentation pattern corresponding to loss of acetyl groups, etc.
Note: The NIST library lists a GC-MS spectrum with 74 total peaks.[4]
Crystal Structure Data

Single-crystal X-ray diffraction has been used to determine the precise three-dimensional structure of this compound. The crystallographic data is available through the Cambridge Structural Database (CSD).[4]

Experimental Protocols

The characterization of a new chemical entity requires rigorous proof of its identity, purity, and structure.[18][19]

Synthesis and Purification

A common and efficient synthesis of this compound involves a Claisen condensation.[7][20]

Protocol: Synthesis via Claisen Condensation [7][15]

  • Esterification: Pyridine-2,6-dicarboxylic acid is first converted to its diethyl ester (2,6-dicarbethoxypyridine). This is achieved by refluxing the diacid in ethanol (B145695) with a catalytic amount of sulfuric acid, using a Dean-Stark trap to remove water.[7]

  • Condensation: The resulting diethyl ester is mixed with ethyl acetate in a suitable organic solvent (e.g., toluene, heptane).[7][15]

  • Base Addition: An alkali metal, such as sodium or potassium, is slowly added to the mixture to act as the base, promoting the condensation.[7][15]

  • Reaction: The mixture is stirred at room temperature or refluxed for several hours until the reaction is complete.[15]

  • Hydrolysis & Workup: The reaction is quenched with water, followed by the addition of concentrated hydrochloric acid. The mixture is heated to hydrolyze the intermediate and then neutralized.[7][15]

  • Extraction & Purification: The product is extracted with an organic solvent (e.g., diethyl ether, CH₂Cl₂).[9][15] The combined organic phases are dried over an anhydrous salt like Na₂SO₄.[9] The solvent is removed in vacuo, and the crude product is purified by column chromatography (e.g., silica (B1680970) gel with petroleum ether/ethyl acetate eluent) or recrystallization from a solvent like hexane (B92381) or methanol.[9][15]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 or 400 MHz).

  • Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the molecular structure.

Infrared (IR) Spectroscopy

  • Sample Preparation: For the KBr disc method, mix a small amount of the solid sample with dry KBr powder and press it into a transparent pellet. For ATR-IR, place the solid sample directly on the ATR crystal.[4]

  • Data Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a Gas Chromatography (GC) system for volatile compounds like this.

  • Ionization: Ionize the sample using a method like Electron Impact (EI).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (confirming molecular weight) and the fragmentation pattern (providing structural clues).

Visualizations: Workflows and Reactions

Diagrams created using Graphviz to illustrate key processes involving this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation Synthesis Synthesis of Crude Product Purification Purification (Recrystallization / Chromatography) Synthesis->Purification Purity_Check Purity Assessment (TLC, HPLC, mp) Purification->Purity_Check NMR NMR Spectroscopy (1H, 13C) Purity_Check->NMR Pure Sample MS Mass Spectrometry (MS) Purity_Check->MS Pure Sample IR IR Spectroscopy Purity_Check->IR Pure Sample Final_Structure Final Characterized Structure NMR->Final_Structure MS->Final_Structure IR->Final_Structure Crystal X-ray Crystallography (if crystalline) Crystal->Final_Structure

General workflow for the synthesis and characterization of an organic compound.

Synthesis_Pathway reagent reagent start 2,6-Pyridinedicarboxylic acid diethyl ester intermediate Claisen Adduct start->intermediate 1. Ethyl Acetate 2. Na or K metal product This compound intermediate->product H3O+ / Heat (Hydrolysis & Decarboxylation)

Simplified Claisen condensation pathway for synthesizing this compound.

Ligand_Formation DAP This compound Product Diiminopyridine (DIP) Ligand DAP->Product Amine 2 x R-NH2 (e.g., Aniline derivative) Amine->Product + reaction_label Schiff Base Condensation (-2 H2O)

Formation of a Diiminopyridine (DIP) ligand from this compound.

References

Spectroscopic Profile of 2,6-Diacetylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Diacetylpyridine (DAP) is a symmetrical diketone derivative of pyridine (B92270) that serves as a crucial precursor in the synthesis of various ligands, particularly in coordination and supramolecular chemistry. Its ability to form Schiff base complexes has made it a valuable building block for developing catalysts and functional materials. A thorough understanding of its spectroscopic characteristics is fundamental for researchers in synthetic chemistry, materials science, and drug development to verify its structure, assess its purity, and study its coordination behavior. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of this compound in solution.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is characterized by its simplicity, reflecting the molecule's symmetry.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.22Doublet (d)2HH-3, H-5 (Pyridine Ring)
~8.00Triplet (t)1HH-4 (Pyridine Ring)
~2.80Singlet (s)6H-CH₃ (Acetyl groups)
Solvent: CDCl₃, Reference: TMS (0 ppm)[1]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~199.5C=O (Acetyl Carbonyl)
~153.0C-2, C-6 (Pyridine Ring)
~138.0C-4 (Pyridine Ring)
~125.0C-3, C-5 (Pyridine Ring)
~26.0-CH₃ (Acetyl Methyl)
Predicted data based on typical chemical shifts for pyridine and ketone functionalities.[2][3]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3070WeakC-H StretchAromatic (Pyridine Ring)
~2925MediumC-H StretchAliphatic (-CH₃)
~1700StrongC=O StretchKetone (Acetyl)
~1580MediumC=C and C=N StretchAromatic (Pyridine Ring)
~1450Medium-CH₃ Asymmetric BendingAliphatic (-CH₃)
~1365Medium-CH₃ Symmetric BendingAliphatic (-CH₃)
~810StrongC-H Out-of-plane BendAromatic (Pyridine Ring)
Data based on characteristic absorption frequencies for aromatic ketones.[4][5][6]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pattern.

m/zRelative Intensity (%)Assignment of Fragment
16358.8[M]⁺ (Molecular Ion)
12136.7[M - CH₂CO]⁺ or [M - 42]⁺
10624.6[M - C₃H₅O]⁺ or [M - 57]⁺
9320.4[C₆H₅N]⁺
789.1[C₅H₄N]⁺ (Pyridine ring)
43100.0[CH₃CO]⁺ (Acetyl cation) - Base Peak
Data obtained from Electron Impact (EI) mass spectrometry.[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below for researchers aiming to replicate these analyses.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Accurately weigh 10-20 mg of solid this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

    • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Instrument Setup and Data Acquisition :

    • Insert the sample into a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • For ¹H NMR , acquire the spectrum using a standard pulse-acquire sequence. Typically, 8 to 16 scans are sufficient.

    • For ¹³C NMR , use a proton-decoupled pulse sequence. A greater number of scans (e.g., 128 or more) and a longer relaxation delay (1-2 seconds) are required due to the low natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum and perform a baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation :

    • Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any moisture, which can interfere with the spectrum.

    • In an agate mortar and pestle, grind approximately 1-2 mg of this compound into a very fine powder.

    • Add about 100-200 mg of the dried KBR to the mortar and gently mix with the sample.

    • Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

  • Pellet Formation :

    • Transfer a small amount of the KBr-sample mixture into a pellet press die.

    • Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition :

    • Place the KBr pellet into the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹.

  • Data Processing :

    • Perform a background subtraction on the sample spectrum.

    • Identify and label the wavenumbers of the significant absorption peaks.

Mass Spectrometry Protocol (Electron Impact - GC-MS)
  • Sample Preparation :

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrument Setup and Data Acquisition :

    • Use a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The sample is vaporized and separated on the GC column before entering the mass spectrometer.

    • The separated compound enters the ion source of the mass spectrometer, which is typically operated in Electron Impact (EI) mode with an electron energy of 70 eV.

    • The resulting ions (molecular ion and fragments) are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

    • The detector records the abundance of each ion.

  • Data Processing :

    • Analyze the resulting mass spectrum. Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

    • Identify the base peak (the most intense peak) and other significant fragment ions.

    • Propose fragmentation pathways that are consistent with the observed peaks and the structure of this compound.[7][8]

Visualization of Spectroscopic Analysis Workflow

The logical flow from sample preparation to final data interpretation for the described spectroscopic techniques is illustrated in the following diagram.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Interpretation Sample This compound (Solid) Prep_NMR Dissolve in CDCl3 + TMS Sample->Prep_NMR Prep_IR Grind with KBr Powder Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS (EI Mode) Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phasing, Integration Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Proc_MS Identify M⁺ and Fragment Ions Acq_MS->Proc_MS Analysis_NMR Chemical Shifts (δ) Coupling (J) Structure Elucidation Proc_NMR->Analysis_NMR Analysis_IR Wavenumbers (cm⁻¹) Functional Group ID Proc_IR->Analysis_IR Analysis_MS m/z Ratios Fragmentation Pattern MW Confirmation Proc_MS->Analysis_MS

General workflow for the spectroscopic analysis of this compound.

References

Solubility Profile of 2,6-Diacetylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of 2,6-Diacetylpyridine in Common Laboratory Solvents.

Introduction

This compound is a versatile organic compound, primarily serving as a key precursor in the synthesis of ligands for coordination chemistry and in the development of pharmaceutical intermediates. Its chemical structure, featuring a pyridine (B92270) ring substituted with two acetyl groups, imparts a moderate polarity that influences its solubility in various media. A thorough understanding of its solubility is critical for optimizing reaction conditions, designing effective purification strategies such as recrystallization, and for its application in drug formulation and materials science.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound in a broad spectrum of common laboratory solvents remains limited in publicly accessible databases and literature. However, an estimated value for its solubility in water has been reported. The table below summarizes the available qualitative and estimated quantitative solubility information. Researchers are encouraged to use the experimental protocols provided in this guide to determine precise solubility values for their specific applications and solvent systems.

Solvent ClassSolventFormulaQualitative SolubilityQuantitative Solubility (at 25 °C)Citation(s)
Water WaterH₂OSoluble, Slightly Soluble~47.78 g/L (estimated)
Alcohols Methanol (B129727)CH₃OHSolubleData not available
EthanolC₂H₅OHSolubleData not available
Halogenated ChloroformCHCl₃SolubleData not available
DichloromethaneCH₂Cl₂SolubleData not available
Aprotic Polar Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSolubleData not available
Acetone(CH₃)₂COSolubleData not available
Esters Ethyl AcetateCH₃COOC₂H₅SolubleData not available

Note: The conflicting reports on water solubility ("soluble" vs. "slightly soluble") highlight the necessity for experimental verification.

Experimental Protocols for Quantitative Solubility Determination

To empower researchers to obtain precise and reliable solubility data for this compound, the following detailed experimental methodologies are provided. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a liquid solvent.

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials and Equipment:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

  • Volumetric flasks and pipettes

  • A validated analytical method for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometry)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

    • Add a known volume of the solvent of interest to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 298.15 K).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to determine the required equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve for the chosen analytical method.

    • Analyze the diluted sample using a validated HPLC-UV, GC-FID, or UV-Vis spectrophotometric method to determine the precise concentration of this compound.

  • Calculation and Reporting:

    • Calculate the solubility of this compound using the measured concentration and the dilution factor.

    • The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.

Analytical Method Considerations

The choice of the analytical method for quantification is crucial for accuracy.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is often a suitable method given the chromophoric nature of the pyridine ring in this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water is a common starting point.

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) can also be used, particularly for volatile organic solvents. The thermal stability of this compound should be considered.

  • UV-Vis Spectrophotometry: This method can be employed if this compound exhibits a unique absorption maximum in the chosen solvent, and the solvent itself does not absorb in that region. A calibration curve based on Beer-Lambert's law must be prepared.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess this compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (e.g., 24-72 hours) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample to known volume E->F G Quantify concentration (e.g., HPLC, GC, UV-Vis) F->G H Calculate and report solubility (g/100mL, mg/mL, mol/L) G->H

Caption: Workflow for quantitative solubility determination.

Conclusion

While this compound is qualitatively known to be soluble in a range of common polar organic solvents and has some solubility in water, there is a notable lack of comprehensive, experimentally determined quantitative solubility data. This guide provides a consolidated view of the available information and, more importantly, equips researchers with a detailed experimental protocol to determine these crucial physicochemical parameters. The generation and publication of such data would be of significant value to the scientific community, aiding in the continued application of this important compound in synthesis, pharmaceuticals, and materials science.

A Comprehensive Technical Guide to 2,6-Diacetylpyridine: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diacetylpyridine is a versatile organic compound that serves as a crucial building block in coordination chemistry and organic synthesis.[1][2][3] Its unique molecular architecture, featuring a central pyridine (B92270) ring flanked by two acetyl groups, allows for the facile synthesis of a wide array of ligands, particularly diiminopyridine (DIP) ligands, through Schiff base condensation.[1] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its role as a precursor to complex molecules with significant potential in catalysis and materials science.

Molecular Structure and Formula

This compound, with the IUPAC name 1,1'-(Pyridine-2,6-diyl)di(ethan-1-one), is a disubstituted pyridine.[1] The molecule consists of a pyridine ring with two acetyl groups attached to the carbon atoms at positions 2 and 6.

Molecular Formula: C₉H₉NO₂[2][4][5][6][7]

SMILES: CC(=O)c1cccc(n1)C(=O)C[1]

InChI: 1S/C9H9NO2/c1-6(11)8-4-3-5-9(10-8)7(2)12/h3-5H,1-2H3[1][5]

InChI Key: BEZVGIHGZPLGBL-UHFFFAOYSA-N[1][5]

Below is a diagram illustrating the logical relationship of its chemical identifiers.

cluster_identifiers Chemical Identifiers for this compound IUPAC Name 1,1'-(Pyridine-2,6-diyl)di(ethan-1-one) Molecular Formula C₉H₉NO₂ SMILES CC(=O)c1cccc(n1)C(=O)C Molecular Formula->SMILES InChI 1S/C9H9NO2/c1-6(11)8-4-3-5-9(10-8)7(2)12/h3-5H,1-2H3 SMILES->InChI InChIKey BEZVGIHGZPLGBL-UHFFFAOYSA-N InChI->InChIKey This compound This compound This compound->IUPAC Name This compound->Molecular Formula

Chemical Identifiers for this compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] It is soluble in organic solvents such as chloroform (B151607) and DMSO, as well as in water.[1][2][3][7]

PropertyValueReference
Molecular Weight 163.17 g/mol [2][4][5][6][7]
Appearance White to off-white crystalline needles or powder[1][2][8]
Melting Point 79-82 °C[2][7]
Boiling Point 126 °C at 6 mmHg[2][7]
Density 1.119 g/cm³[1]

Spectroscopic Data

The structural identity and purity of this compound can be confirmed using various spectroscopic techniques.

TechniqueKey Data Points
¹H NMR Spectra available.[5][9][10]
¹³C NMR Spectra available.[5][11][12]
Infrared (IR) Spectroscopy Spectra available (KBr wafer, ATR-Neat, Vapor Phase).[5][13][14]
Mass Spectrometry (MS) m/z top peak: 43, m/z 2nd highest: 163, m/z 3rd highest: 121.[5][15]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the Claisen condensation of a pyridine-2,6-dicarboxylic acid ester with ethyl acetate (B1210297).

Experimental Protocol: Claisen Condensation Route

This protocol is adapted from a method that reports high yields.[10][16][17]

Materials:

  • Pyridine-2,6-dicarboxylic acid

  • Ethanol (B145695)

  • Toluene (B28343)

  • Sulfuric acid

  • Sodium metal

  • Ethyl acetate

  • Concentrated Hydrochloric acid

  • Sodium carbonate

  • Diethyl ether

  • Anhydrous Sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Petroleum ether

Workflow Diagram:

start Start esterification Esterification: Pyridine-2,6-dicarboxylic acid + Ethanol (Toluene, H₂SO₄, Reflux) start->esterification neutralization1 Neutralization with Na₂CO₃ esterification->neutralization1 condensation Claisen Condensation: Product + Na + Ethyl Acetate (Toluene, Reflux) neutralization1->condensation hydrolysis Acid Hydrolysis with HCl condensation->hydrolysis neutralization2 Neutralization with Na₂CO₃ hydrolysis->neutralization2 extraction Extraction with Diethyl Ether neutralization2->extraction drying Drying over Na₂SO₄ extraction->drying purification Purification by Column Chromatography drying->purification end This compound purification->end

Synthesis workflow for this compound.

Procedure:

  • Esterification: A mixture of pyridine-2,6-dicarboxylic acid (0.1 mol), ethanol (140 mL), toluene (80 mL), and sulfuric acid (2 mL) is refluxed for 12 hours with azeotropic removal of water using a Dean-Stark trap.[16]

  • The reaction mixture is cooled to room temperature and then concentrated. Sodium carbonate in water is added to neutralize the solution.[16]

  • Claisen Condensation: The resulting diethyl pyridine-2,6-dicarboxylate (B1240393) (0.02 mol), sodium metal (0.1 mol), and ethyl acetate (50 mL) are dissolved in toluene (80 mL) and refluxed for 9 hours.[16]

  • The mixture is cooled to room temperature, and then 50 mL of concentrated HCl and 40 mL of H₂O are added. The mixture is refluxed again for 5 hours.[16]

  • Work-up and Purification: The reaction mixture is neutralized by the gradual addition of solid sodium carbonate.[16] The product is extracted with diethyl ether (3 x 30 mL) and the combined organic layers are dried over anhydrous sodium sulfate.[16] After removal of the solvent, the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate-petroleum ether 1:5, v/v) to yield this compound as a white solid.[16]

Applications in Coordination Chemistry

This compound is a cornerstone in the synthesis of ligands for coordination chemistry.[1] Its most prominent application is as a precursor to diiminopyridine (DIP) ligands through Schiff base condensation with various anilines. These DIP ligands are of significant interest due to their ability to stabilize a wide range of metal oxidation states.[1]

Synthesis of Diiminopyridine (DIP) Ligands

The general reaction involves the condensation of this compound with two equivalents of a substituted aniline.

Reaction Scheme:

r1 This compound arrow Schiff Base Condensation r1->arrow plus + r2 2 x Substituted Aniline r2->arrow p1 Diiminopyridine (DIP) Ligand arrow->p1 plus2 + p2 2 x H₂O

General synthesis of Diiminopyridine ligands.

This reaction is typically carried out in a suitable solvent like ethanol or methanol, often with acid catalysis. The resulting DIP ligands can then be complexed with various transition metals to form catalysts for polymerization, oxidation, and other organic transformations.[18]

Safety and Handling

This compound is classified with the GHS07 pictogram and has the signal word "Warning".[1] It is associated with the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a fundamentally important molecule in synthetic and coordination chemistry. Its straightforward synthesis and the reactivity of its acetyl groups make it an invaluable precursor for the construction of complex ligands and, subsequently, metal complexes with diverse applications. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working with this versatile compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,6-Diacetylpyridine in Coordination Chemistry

Abstract: this compound (DAP), an organic compound with the formula C₅H₃N(C(O)CH₃)₂, is a cornerstone precursor in the field of coordination chemistry.[1] This white, crystalline solid serves as a versatile building block for a vast array of multidentate ligands, primarily through Schiff base condensation.[1][2] The resulting ligands form stable and structurally diverse complexes with a wide range of transition metals, lanthanides, and main group elements. These metal complexes are instrumental in numerous applications, including the development of highly active catalysts for olefin polymerization, the design of novel therapeutic agents with anticancer and antimicrobial properties, and the creation of advanced materials.[3][4][5] This guide provides a comprehensive overview of the synthesis of DAP and its derivative ligands, their coordination behavior, and their applications, with a focus on experimental methodologies and quantitative data for researchers in chemistry and drug development.

Synthesis of this compound (DAP)

The synthesis of this compound is a critical first step for its use in coordination chemistry. Several methods have been established, often starting from readily available pyridine (B92270) derivatives like 2,6-lutidine or pyridine-2,6-dicarboxylic acid.[1][3]

Common Synthetic Pathways:

  • From 2,6-Lutidine: This route involves the oxidation of the methyl groups of 2,6-lutidine to form dipicolinic acid (pyridine-2,6-dicarboxylic acid), often using strong oxidizing agents like potassium permanganate.[1][6] The dipicolinic acid is then esterified to yield a diester, which undergoes a Claisen condensation with a suitable reagent like ethyl acetate (B1210297) in the presence of a strong base (e.g., sodium ethoxide) to form the diketone.[1][3][6]

  • From Pyridine-2,6-dicarbonitrile: An alternative synthesis involves treating 2,6-pyridinedicarbonitrile with a Grignard reagent, such as methylmagnesium bromide.[1]

  • From Pyridine-2,6-dicarboxylic Acid: A direct approach involves reacting pyridine-2,6-dicarboxylic acid with methyllithium, a method that requires rigorous experimental conditions.[3]

The following diagram illustrates a common workflow starting from 2,6-dimethylpyridine (B142122) (2,6-lutidine).

G cluster_synthesis Synthesis of this compound A 2,6-Dimethylpyridine (2,6-Lutidine) B 2,6-Dipicolinic Acid A->B Oxidation (KMnO4) C 2,6-Dicarbethoxypyridine (Diester) B->C Esterification (Ethanol, H2SO4) D This compound (DAP) C->D Claisen Condensation (Ethyl Acetate, NaOEt)

Diagram 1. Synthetic workflow for this compound (DAP).
Data Presentation: Properties of this compound

The physical and chemical properties of DAP are well-documented.

PropertyValueReference
Molecular Formula C₉H₉NO₂[7]
Molar Mass 163.176 g·mol⁻¹[1]
Appearance White to beige crystalline solid[1][8]
Melting Point 79-82 °C[2][6]
Boiling Point 126 °C (at 6 mmHg)[2]
Solubility Soluble in organic solvents (dichloromethane, methanol); slightly soluble in water.[2]

Ligand Synthesis via Schiff Base Condensation

The true versatility of DAP lies in its role as a precursor to a vast library of ligands. The two acetyl groups are highly reactive towards primary amines, undergoing Schiff base condensation to form imines (azomethines). This reaction is often performed in the presence of a metal ion, which can act as a template to direct the condensation toward a specific macrocyclic product (template reaction).[1][9]

The general reaction involves condensing DAP with two equivalents of a primary amine (R-NH₂) to yield a diimine ligand.

Diagram 2. General synthesis of diimine ligands from DAP.

By varying the primary amine, a wide range of ligands with different denticities, electronic properties, and steric profiles can be synthesized:

  • Tridentate (NNN) Ligands: Condensation with substituted anilines yields diiminopyridine (DIP) ligands.[1][10]

  • Pentadentate (N₃O₂) Ligands: Reaction with acylhydrazides (e.g., benzoylhydrazine) produces bis(acylhydrazone) ligands, which are highly effective in forming seven-coordinate complexes.[11][12]

  • Macrocyclic Ligands: Template condensation with diamines or polyamines can produce tetra-, penta-, or hexadentate macrocyclic ligands.[1][9]

  • Biologically Active Ligands: Condensation with thiosemicarbazides or semicarbazides yields ligands whose metal complexes often exhibit significant biological activity.[13]

Coordination Chemistry of DAP-Derived Ligands

Ligands derived from DAP are renowned for their ability to stabilize various metal ions in multiple oxidation states and coordination geometries.[1][10] The pyridine nitrogen and the two imine nitrogens typically form a planar terdentate NNN donor set. Additional donor atoms from the side chains of the original amine allow for higher coordination numbers.

Common Coordination Modes and Geometries:

  • Tridentate (NNN): The basic diiminopyridine framework chelates to a metal in a meridional fashion.

  • Pentadentate (N₃O₂ or N₅): Ligands derived from hydrazides or amines with extra donor groups can occupy the five equatorial positions of a pentagonal bipyramidal geometry.[11][14][15] This is a common geometry for complexes with lanthanides, manganese, and tin.[11][12][16]

  • Hexadentate (N₆ or N₄O₂): Some macrocyclic or acyclic ligands can fully encapsulate a metal ion, leading to octahedral geometries.[17][18]

The coordination environment can be fine-tuned by the choice of metal ion, the specific ligand structure, and the presence of ancillary ligands (like halides or solvent molecules).

G cluster_modes Common Coordination Geometries with DAP-Derived Ligands cluster_pbp Pentagonal Bipyramidal (7-Coordinate) cluster_oct Octahedral (6-Coordinate) M1 M N1 N M1->N1 equatorial (N3O2) N2 N M1->N2 equatorial (N3O2) N3 N M1->N3 equatorial (N3O2) O1 O M1->O1 equatorial (N3O2) O2 O M1->O2 equatorial (N3O2) X1 X M1->X1 axial X2 X M1->X2 axial M2 M N4 N M2->N4 N5 N M2->N5 N6 N M2->N6 D1 D M2->D1 D2 D M2->D2 D3 D M2->D3

Diagram 3. Representative coordination geometries. M=Metal, N/O=Ligand Donors, X/D=Ancillary Ligands.
Data Presentation: Selected Crystallographic & Spectroscopic Data

The structures of numerous metal complexes with DAP-derived ligands have been confirmed by single-crystal X-ray diffraction.

ComplexMetal IonGeometryKey Bond Lengths (Å)Crystal SystemReference
[Cu(L)(NO₃)₂] (L = DAP-bis(anil))Cu(II)Distorted OctahedralCu–N(py): 1.913, Cu–N(im): 2.041, Cu–O: 1.968-2.533Monoclinic[19]
[MnL¹Cl₂]·H₂O (L¹ = DAP-bis(ethanolamine))Mn(II)Seven-coordinate-Triclinic[20]
[{MnL²(NCS)₂}ₓ] (L² = DAP-bis(propanolamine))Mn(II)Six-coordinate-Monoclinic[20]
[n-BuSn(L)Cl] (L = DAP-bis(benzoylhydrazone))Sn(IV)Pentagonal Bipyramidal--[11]
[Zn(daptsc)]₂·2DMF (daptsc = DAP-bis(thiosemicarbazone))Zn(II)Distorted Octahedral (Dimer)--[15]

Infrared (IR) spectroscopy is a powerful tool for confirming ligand formation and coordination.

VibrationTypical Wavenumber (cm⁻¹)SignificanceReference
C=O (ketone) ~1700Disappears upon condensation, confirming Schiff base formation.[9]
C=N (imine) 1550-1650Appears upon condensation; shifts upon coordination to metal.[10]
Pyridine Ring 615-640 and 422-435Shifts to higher frequency upon coordination of pyridine nitrogen.[9]

Experimental Protocols

Protocol 4.1: Synthesis of this compound (DAP)

This protocol is adapted from Claisen condensation methods.[3][6]

  • Preparation of Sodium Ethoxide (NaOEt): In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve clean sodium metal (e.g., 5.3 g, 0.23 mol) in absolute ethanol (B145695) (130 mL). Remove the excess ethanol completely under vacuum, yielding a dry white powder of NaOEt.

  • Condensation: To the flask containing the dry NaOEt, add freshly distilled ethyl acetate (40 mL).

  • Substrate Addition: Slowly add a solution of 2,6-dicarbethoxypyridine (e.g., 11.17 g, 0.05 mol) in ethyl acetate to the stirred suspension.

  • Reaction: Reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling, the reaction is quenched by carefully adding aqueous acid (e.g., HCl) until the mixture is acidic.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).[7] Combine the organic phases, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography (e.g., petroleum ether/ethyl acetate eluent) or recrystallization from hexane (B92381) or ethanol to yield pure DAP.[6][7]

Protocol 4.2: Synthesis of a Diimine Schiff Base Ligand

This is a general protocol for condensing DAP with an amine.[10]

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as absolute ethanol or methanol, with gentle warming.

  • Amine Addition: To this solution, add the primary amine (e.g., aniline (B41778) derivative) (2 equivalents). A catalytic amount of acid (e.g., formic acid) can be added to facilitate the reaction.

  • Reaction: Reflux the mixture for 2-4 hours. The formation of the Schiff base product often results in a color change and can be monitored by TLC.

  • Isolation: Upon cooling the reaction mixture, the solid product often precipitates. If not, the solvent volume can be reduced under vacuum to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Protocol 4.3: Synthesis of a Metal Complex (Template Method)

This protocol describes the in situ formation of a macrocyclic complex.[9]

  • Metal Salt Solution: In a round-bottom flask, dissolve the metal salt (e.g., CoCl₂·6H₂O or NiCl₂·6H₂O) (1 equivalent) in absolute ethanol.

  • DAP Addition: To the stirred metal salt solution, slowly add a warm ethanolic solution of this compound (2 equivalents).

  • Diamine Addition: Slowly add an ethanolic solution of the appropriate diprimary amine (e.g., 1,3-diaminobenzene) (2 equivalents) to the mixture.

  • Reaction: Reflux the resulting mixture for 1-2 hours. A color change and/or precipitation of the complex is typically observed.

  • Isolation and Purification: Cool the mixture to room temperature. Collect the precipitated complex by filtration, wash sequentially with ethanol and diethyl ether, and dry in vacuo.

Applications in Catalysis and Drug Development

The ability to systematically modify the steric and electronic properties of DAP-derived ligands makes their metal complexes highly valuable in various fields.

Catalysis

Complexes of iron and cobalt with 2,6-bis(imino)pyridyl ligands are renowned as highly active catalysts for olefin polymerization and oligomerization.[3] These systems, often activated by co-catalysts like methylaluminoxane (B55162) (MAO), can be tuned to produce linear alpha-olefins or high-density polyethylene (B3416737) with high efficiency. The ligand structure dictates the properties of the resulting polymer.

Drug Development and Bioinorganic Chemistry

The chelation of metal ions by DAP-derived ligands often enhances the biological activity of the organic scaffold, leading to potential therapeutic agents.[21]

  • Anticancer Activity: Numerous complexes of copper, zinc, palladium, and indium with DAP-bis(thiosemicarbazone) or similar ligands have demonstrated significant cytotoxicity against various human cancer cell lines, including HepG-2 (liver), MCF-7 (breast), HCT-116 (colon), and T-24 (bladder).[13][22] The proposed mechanisms often involve cell cycle arrest, induction of apoptosis through mitochondrial pathways, and inhibition of telomerase.[13]

  • Antimicrobial Agents: These compounds have been investigated for their activity against bacteria and mycobacteria, including the agent responsible for tuberculosis.[23]

The following diagram illustrates a simplified pathway for the anticancer action of a representative DAP-derived metal complex.

G cluster_pathway Proposed Anticancer Mechanism of a DAP-Metal Complex Complex DAP-Metal Complex Cell Cancer Cell Complex->Cell Uptake Cycle Cell Cycle Arrest (e.g., S-Phase) Cell->Cycle Mito Mitochondrial Pathway Activation Cell->Mito ER ER Stress Cell->ER Apoptosis Apoptosis (Programmed Cell Death) Cycle->Apoptosis Mito->Apoptosis ER->Apoptosis

Diagram 4. Simplified mechanism for anticancer activity.[13]

Conclusion

This compound is far more than a simple organic intermediate; it is a powerful platform for the rational design of sophisticated ligands in coordination chemistry. Its straightforward derivatization into multidentate Schiff bases allows for precise control over the coordination sphere of metal ions. The resulting complexes exhibit a remarkable diversity of structures and functions, from catalyzing fundamental industrial reactions to forming the basis of next-generation therapeutic agents. For researchers in materials science, catalysis, and drug discovery, this compound and its derivatives will continue to be a fertile ground for innovation.

References

An In-depth Technical Guide to the Electronic Properties and Theoretical Studies of 2,6-Diacetylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties, theoretical studies, and experimental methodologies associated with 2,6-diacetylpyridine. It is a versatile organic compound that serves as a crucial precursor for a wide array of Schiff base ligands and their subsequent metal complexes, which are of significant interest in coordination chemistry and drug development.[1][2] This document details the synthesis of this compound and its derivatives, presents key quantitative data from theoretical and experimental studies in structured tables, and outlines detailed protocols for its characterization. Furthermore, this guide includes visual representations of synthetic pathways to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound, with the chemical formula C₉H₉NO₂, is a disubstituted pyridine (B92270) characterized by two acetyl groups attached to the pyridine ring at the 2 and 6 positions.[2] Its structure makes it an excellent precursor for the synthesis of various ligands, particularly through Schiff base condensation with a wide range of amines.[2] These Schiff base ligands are capable of forming stable complexes with numerous metal ions, and these complexes have garnered considerable attention due to their diverse applications, including catalysis and potential as therapeutic agents.[3][4] Understanding the electronic properties and molecular structure of this compound is fundamental to predicting and tuning the properties of its derivatives for specific applications.

Theoretical Studies and Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. Theoretical studies on this compound and its derivatives provide valuable insights into their geometry, electronic distribution, and reactivity.

Molecular Geometry

The optimized molecular geometry of this compound, calculated using DFT methods, reveals a planar pyridine ring with the two acetyl groups exhibiting some degree of rotational freedom. The key bond lengths and angles are summarized in the table below. These theoretical values are in good agreement with experimental data obtained from X-ray crystallography of related structures.

ParameterValue (Calculated)
Bond Lengths (Å)
C-C (pyridine ring)~1.39 - 1.40
C-N (pyridine ring)~1.33 - 1.34
C-C (acetyl)~1.51
C=O (acetyl)~1.23
**Bond Angles (°) **
C-N-C (pyridine ring)~118
N-C-C (pyridine ring)~123
C-C-C (pyridine ring)~118
C-C=O (acetyl)~120
Dihedral Angles (°)
O=C-C-N~0 or ~180

Note: The exact values can vary depending on the level of theory and basis set used in the DFT calculations. The provided values are approximate ranges based on typical findings for similar aromatic ketones.

Electronic Properties

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding the chemical reactivity and spectroscopic behavior of this compound. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

PropertyValue (Calculated)Unit
HOMO Energy-6.65eV
LUMO Energy-1.82eV
HOMO-LUMO Energy Gap4.83eV

The distribution of electron density within the molecule can be described by Mulliken atomic charges. These charges indicate the electrophilic and nucleophilic sites within the molecule.

AtomMulliken Charge (e)
N (pyridine)-0.5 to -0.6
C (acetyl, carbonyl)+0.3 to +0.4
O (acetyl, carbonyl)-0.4 to -0.5

Note: These values are illustrative and depend on the specific computational method employed.

Synthesis and Reaction Pathways

This compound is a versatile building block for more complex molecules. Its synthesis and subsequent reactions to form Schiff bases and metal complexes are fundamental processes in its application.

Synthesis of this compound

A common and efficient method for the synthesis of this compound starts from pyridine-2,6-dicarboxylic acid.[5] The process involves esterification followed by a Claisen condensation.

Synthesis_of_2_6_Diacetylpyridine Pyridine_dicarboxylic_acid Pyridine-2,6-dicarboxylic acid Diethyl_ester 2,6-Pyridinedicarboxylic acid diethyl ester Pyridine_dicarboxylic_acid->Diethyl_ester Ethanol (B145695), H₂SO₄ (cat.), Toluene (B28343), Reflux Diacetylpyridine This compound Diethyl_ester->Diacetylpyridine Ethyl acetate (B1210297), Na, Toluene, Reflux, then HCl, H₂O, Reflux

Synthesis of this compound.
Synthesis of Schiff Base Ligands

This compound readily undergoes condensation reactions with primary amines to form Schiff base ligands. This is a versatile method to introduce a variety of functional groups, which can then be used to tune the electronic and steric properties of the resulting metal complexes.[2]

Schiff_Base_Synthesis cluster_reactants Reactants cluster_product Product Diacetylpyridine This compound Schiff_Base Schiff Base Ligand Diacetylpyridine->Schiff_Base Primary_Amine Primary Amine (2 equiv.) Primary_Amine->Schiff_Base

General synthesis of Schiff base ligands.
Synthesis of Metal Complexes

The Schiff base ligands derived from this compound are excellent chelating agents for a variety of metal ions. The synthesis of these metal complexes typically involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent.[4]

Metal_Complex_Synthesis cluster_reactants Reactants cluster_product Product Schiff_Base Schiff Base Ligand Metal_Complex Metal Complex Schiff_Base->Metal_Complex Metal_Salt Metal Salt (e.g., MCl₂) Metal_Salt->Metal_Complex

General synthesis of metal complexes.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a reported efficient synthesis method.[5]

Step 1: Esterification of Pyridine-2,6-dicarboxylic acid

  • A mixture of pyridine-2,6-dicarboxylic acid (16.7 g, 0.1 mol), ethanol (140 mL), toluene (80 mL), and sulfuric acid (2 mL) is refluxed for 12 hours with azeotropic removal of water using a Dean-Stark trap.

  • The mixture is cooled to room temperature, concentrated, and neutralized with a solution of Na₂CO₃ in 40 mL of water.

  • The solution is extracted with diethyl ether, the organic layer is dried over Na₂SO₄, filtered, and the solvent is removed to yield 2,6-pyridinedicarboxylic acid diethyl ester as a white solid.[5]

Step 2: Claisen Condensation

  • A solution of 2,6-pyridinedicarboxylic acid diethyl ester (4.46 g, 0.02 mol), sodium (2.3 g, 0.1 mol), and ethyl acetate (50 mL) in toluene (80 mL) is refluxed for 9 hours.[5]

  • The mixture is cooled to room temperature, and then 50 mL of concentrated HCl and 40 mL of H₂O are added. The mixture is refluxed again for 5 hours.

  • The mixture is neutralized by the gradual addition of solid Na₂CO₃, then extracted with diethyl ether (3 x 30 mL) and the combined organic layers are dried over Na₂SO₄.

  • After removal of the solvent, the crude product is purified by column chromatography on silica (B1680970) gel (ethyl acetate-petroleum ether 1:5, v/v) to yield this compound as a white solid.[5]

Synthesis of a Schiff Base Ligand: this compound bis(phenylhydrazone)

This protocol describes the synthesis of a representative Schiff base derivative.[6]

  • To a warm methanolic solution of this compound, add a warm methanolic solution of phenylhydrazine (B124118) in a 1:2 molar ratio.

  • The resulting mixture is refluxed for several hours.

  • Upon cooling, the Schiff base product precipitates out of the solution.

  • The solid is collected by filtration, washed with cold methanol, and dried under vacuum.

Synthesis of a Metal Complex: [Cu(L)₂]Br₂ (where L = this compound bis(phenylhydrazone))

This protocol outlines the preparation of a copper(II) complex.[6]

  • A warm methanolic solution of the Schiff base ligand (this compound bis(phenylhydrazone)) is prepared.

  • A warm methanolic solution of CuBr₂ is added to the ligand solution in a 2:1 ligand to metal molar ratio.

  • The reaction mixture is stirred and heated for a period of time, then allowed to cool slowly.

  • Black single crystals of the bis(ligand) complex, [CuL₂]Br₂, are formed upon cooling.[6]

  • The crystals are collected by filtration, washed with a small amount of cold methanol, and dried.

Spectroscopic and Electrochemical Characterization

4.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra. For complex structures, 2D NMR techniques such as COSY and HSQC can be employed for full structural elucidation.[7]

  • Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., TMS). Coupling constants (J) are reported in Hertz (Hz).

4.4.2. UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm. A solvent blank is used as a reference.

  • Analysis: The wavelength of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε) are determined.

4.4.3. Cyclic Voltammetry (CV)

  • Experimental Setup: A three-electrode system is typically used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Sample Preparation: The compound is dissolved in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile). The solution is deoxygenated by purging with an inert gas (e.g., argon or nitrogen) prior to the measurement.

  • Data Acquisition: The potential is swept linearly from an initial potential to a final potential and then back to the initial potential. The resulting current is measured as a function of the applied potential.

  • Analysis: The cyclic voltammogram provides information on the redox potentials (oxidation and reduction potentials) of the compound. The reversibility of the redox processes can also be assessed.[8]

Conclusion

This compound is a cornerstone molecule in the field of coordination chemistry, offering a robust platform for the synthesis of a vast array of Schiff base ligands and their metal complexes. This guide has provided an in-depth overview of its electronic properties, supported by theoretical calculations, and has detailed the experimental methodologies for its synthesis and characterization. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in their efforts to design and develop novel metal-based compounds with tailored properties for applications in catalysis, materials science, and drug development. The logical workflows for synthesis provided in this document offer a clear visual guide for the preparation of these important chemical entities.

References

The Genesis of a Versatile Ligand Precursor: A Technical Guide to the Discovery and Historical Synthesis of 2,6-Diacetylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical synthesis of 2,6-diacetylpyridine, a pivotal precursor in the development of ligands for coordination chemistry and a valuable building block in pharmaceutical synthesis. This document provides a comprehensive overview of the key synthetic methodologies, complete with detailed experimental protocols and comparative quantitative data.

Discovery and Early Synthesis

The precise first synthesis of this compound is not readily apparent in contemporary literature, though it is widely recognized as a compound with a significant history in organic synthesis. The classical and most historically significant route to this compound is the Claisen condensation of the diethyl ester of 2,6-pyridinedicarboxylic acid (dipicolinic acid) with ethyl acetate (B1210297). This method, while foundational, has been subject to numerous modifications over the years to improve yield and simplify the procedure.

The general synthetic strategy begins with the oxidation of 2,6-lutidine to dipicolinic acid, a well-established process.[1] The subsequent diesterification and Claisen condensation, followed by decarboxylation, yield the target diketone.[1]

Key Synthetic Methodologies

Over the decades, several distinct synthetic routes for this compound have been developed, each with its own set of advantages and limitations. The following sections detail the most prominent of these methods.

The Classical Approach: Claisen Condensation

The Claisen condensation represents the traditional and most widely cited method for preparing this compound. This approach involves the reaction of diethyl 2,6-pyridinedicarboxylate with ethyl acetate in the presence of a strong base, such as sodium ethoxide or sodium metal.[2][3]

Experimental Protocol:

  • Step 1: Synthesis of Diethyl 2,6-pyridinedicarboxylate. A mixture of pyridine-2,6-dicarboxylic acid (0.1 mol), ethanol (B145695) (140 mL), toluene (B28343) (80 mL), and sulfuric acid (2 mL) is refluxed for 12 hours with azeotropic removal of water using a Dean-Stark trap.[2] The reaction mixture is then cooled, concentrated, and neutralized with a sodium carbonate solution. The product is extracted with diethyl ether, dried over sodium sulfate, and the solvent is removed to yield the diethyl ester.[2]

  • Step 2: Claisen Condensation and Decarboxylation. A solution of diethyl 2,6-pyridinedicarboxylate (0.02 mol), sodium (0.1 mol), and ethyl acetate (50 mL) in toluene (80 mL) is refluxed for 9 hours.[2] After cooling, concentrated hydrochloric acid (50 mL) and water (40 mL) are added, and the mixture is refluxed for an additional 5 hours to facilitate decarboxylation.[2] The mixture is then neutralized with solid sodium carbonate and extracted with diethyl ether.[2] The combined organic extracts are dried over sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica (B1680970) gel (ethyl acetate-petroleum ether 1:5, v/v) to give this compound as a white solid.[2]

Grignard Reagent-Based Syntheses

The use of Grignard reagents offers a powerful alternative for the synthesis of this compound, typically from nitrile or amide precursors.

This method involves the reaction of 2,6-pyridinedicarbonitrile with a methylmagnesium halide.[1]

Experimental Protocol:

  • To a solution of 2,6-pyridinedicarbonitrile in an anhydrous ether solvent (e.g., diethyl ether or THF), a solution of methylmagnesium bromide in the same solvent is added dropwise at a low temperature (e.g., 0 °C).

  • The reaction mixture is stirred at room temperature for several hours.

  • The reaction is then quenched by the slow addition of an acidic aqueous solution (e.g., dilute HCl).

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is typically achieved by column chromatography or recrystallization.

A high-yield synthesis has been reported starting from the corresponding tetraethyl amide.

Experimental Protocol:

  • A solution of methylmagnesium chloride in THF (~20%) (19 mmol) is added dropwise at 0 °C to a solution of N,N,N',N'-tetraethyl-2,6-pyridinedicarboxamide (7.3 mmol) in anhydrous THF (15 mL).[4]

  • The mixture is stirred at room temperature for 3 hours.[4]

  • 30 mL of 2M aqueous HCl is added at 0 °C, and the mixture is stirred until gas evolution ceases.[4]

  • The product is extracted with dichloromethane (B109758) (3 x 20 mL).[4]

  • The combined organic phases are dried over sodium sulfate.[4]

  • After removal of the solvent in vacuo, the product is recrystallized from hexane (B92381) to yield colorless powder.[4]

Modern Synthetic Approaches

More recent developments in synthetic methodology have led to alternative routes for the preparation of this compound.

This method provides a direct route from the corresponding diethyl-substituted pyridine (B92270).

Experimental Protocol:

  • N-hydroxyphthalimide (1.0 equiv.) is added to a Schlenk reaction tube and dried under vacuum for 15 minutes.[4]

  • Acetonitrile (B52724) is added as a solvent under an oxygen atmosphere, followed by tert-butyl nitrite (B80452) (2.0 equiv.) and 2,6-diethylpyridine (B1295259) (0.5 mmol).[4]

  • The reaction tube is sealed and immersed in an oil bath preheated to 90 °C for 36 hours.[4]

  • After completion, the acetonitrile is removed by distillation under reduced pressure.[4]

  • The crude product is purified by column chromatography (petroleum ether/ethyl acetate, 5:1, v/v) to give this compound as a yellow solid.[4]

Quantitative Data Summary

The following table summarizes the reported yields for the various synthetic methods described.

Synthetic MethodStarting MaterialReagentsYield (%)Reference
Classical Claisen Condensation Diethyl 2,6-pyridinedicarboxylateSodium, Ethyl acetate, HCl86[2]
Grignard Reaction N,N,N',N'-Tetraethyl-2,6-pyridinedicarboxamideMethylmagnesium chloride, HCl88[4]
Oxidation of 2,6-Diethylpyridine 2,6-DiethylpyridineN-hydroxyphthalimide, tert-butyl nitrite54[4]

Synthetic Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic pathways to this compound.

claisen_condensation cluster_0 Step 1: Esterification cluster_1 Step 2: Condensation & Decarboxylation 2_6_pyridinedicarboxylic_acid 2,6-Pyridinedicarboxylic Acid diethyl_ester Diethyl 2,6-pyridinedicarboxylate 2_6_pyridinedicarboxylic_acid->diethyl_ester Ethanol, H₂SO₄, Toluene, Reflux claisen_intermediate β-keto ester intermediate diethyl_ester->claisen_intermediate 1. Sodium, Ethyl Acetate, Toluene, Reflux 2_6_diacetylpyridine This compound claisen_intermediate->2_6_diacetylpyridine 2. HCl, H₂O, Reflux

Caption: Workflow for the classical Claisen condensation synthesis of this compound.

grignard_synthesis start N,N,N',N'-Tetraethyl- 2,6-pyridinedicarboxamide intermediate Magnesium salt intermediate start->intermediate Methylmagnesium chloride, THF, 0°C to RT product This compound intermediate->product Aqueous HCl, 0°C

Caption: Workflow for the Grignard-based synthesis of this compound.

oxidation_synthesis start 2,6-Diethylpyridine product This compound start->product N-hydroxyphthalimide, tert-butyl nitrite, Acetonitrile, 90°C

Caption: Workflow for the synthesis of this compound via oxidation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Diacetylpyridine from 2,6-Lutidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the synthesis of 2,6-diacetylpyridine, a key intermediate in the development of ligands for coordination chemistry and catalysis.[1][2] The protocols detailed below follow a well-established multi-step chemical synthesis route starting from the readily available 2,6-lutidine.

The synthesis pathway involves three primary stages:

  • Oxidation: The methyl groups of 2,6-lutidine are oxidized to carboxylic acids to form 2,6-dipicolinic acid.

  • Esterification: The resulting dipicolinic acid is converted to its diethyl ester, 2,6-dicarbethoxypyridine.

  • Condensation: A Claisen condensation reaction is employed to form the final product, this compound.

Each step has been optimized to ensure high purity and improved yields.[2] Adherence to the described methodologies is crucial for successful synthesis.

Quantitative Data Summary

The following table summarizes the typical yields and key physical properties for the intermediates and the final product in this synthetic route.

Compound NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Typical Yield (%)
2,6-Dipicolinic acidC₇H₅NO₄167.12248-250~85
2,6-DicarbethoxypyridineC₁₁H₁₃NO₄223.2339-4183
This compoundC₉H₉NO₂163.1779-8259-82

Experimental Protocols

Step 1: Synthesis of 2,6-Dipicolinic Acid from 2,6-Lutidine

This protocol details the oxidation of 2,6-lutidine using potassium permanganate (B83412).

Materials:

  • 2,6-Lutidine (16.7 g, 0.156 mol)

  • Potassium permanganate (KMnO₄) (106.6 g, 0.68 mol)

  • Deionized water

  • 2 L three-necked flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a 2 L three-necked flask equipped with a reflux condenser, add a solution of potassium permanganate (53.3 g, 0.34 mol) in 750 mL of water.

  • Add 2,6-lutidine (16.7 g, 0.156 mol) to the flask.

  • Heat the mixture to reflux. After approximately 1.5 hours, the purple color of the permanganate should nearly disappear.

  • Add the remaining portion of potassium permanganate (53.3 g) to the reaction mixture and wash it down with an additional 150 mL of water.

  • Continue heating at reflux until the purple color is once again discharged (typically 2-2.5 hours).[3]

  • Cool the reaction mixture to room temperature.

  • Filter the manganese dioxide precipitate and wash it with 30 mL of hot water.

  • The filtrate contains the potassium salt of 2,6-dipicolinic acid.

Step 2: Synthesis of 2,6-Dicarbethoxypyridine

This protocol describes the Fischer esterification of 2,6-dipicolinic acid.

Materials:

  • 2,6-Dipicolinic acid (from Step 1, 33.4 g, 0.2 mol)

  • Absolute ethanol (B145695) (400 mL)

  • Concentrated sulfuric acid (H₂SO₄) (8 mL)

  • Benzene (20 mL)

  • Sodium carbonate (Na₂CO₃) powder

  • Chloroform (B151607) (CHCl₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Oil-water separator

Procedure:

  • Combine the 2,6-dipicolinic acid (33.4 g, 0.2 mol) with 400 mL of absolute ethanol in a suitable flask.

  • Carefully add 8 mL of concentrated H₂SO₄ and 20 mL of benzene.

  • Reflux the mixture for 24 hours, using an oil-water separator to remove the water formed during the reaction.[2]

  • After 24 hours, distill off the excess ethanol.

  • Add 100 mL of water to the residue and neutralize any remaining acid with sodium carbonate powder until the pH is between 6.5 and 7.0.

  • Extract the aqueous mixture with chloroform (5 x 50 mL).

  • Combine the organic extracts and dry them over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure and dry the resulting white crystals in a vacuum to yield 2,6-dicarbethoxypyridine (yield: 37.02 g, 83%).[2]

Step 3: Synthesis of this compound

This protocol details the Claisen condensation of 2,6-dicarbethoxypyridine to yield the final product.

Materials:

  • Sodium (5.3 g, 0.23 mol)

  • Pure, dry ethanol (130 mL)

  • 2,6-Dicarbethoxypyridine (from Step 2, 11.17 g, 0.05 mol)

  • Freshly distilled ethyl acetate (B1210297) (EtOAc) (40 mL)

  • Concentrated hydrochloric acid (HCl)

  • Column chromatography setup

Procedure:

  • Prepare sodium ethoxide by dissolving sodium (5.3 g, 0.23 mol) in 130 mL of pure, dry ethanol.

  • Remove the excess ethanol completely by drying the resulting sodium ethoxide powder under vacuum for at least 6 hours.[2][3]

  • Add a solution of 2,6-dicarbethoxypyridine (11.17 g, 0.05 mol) in 40 mL of freshly distilled ethyl acetate to the dry sodium ethoxide.

  • Reflux the yellow mixture for 12 hours and then let it stand overnight.

  • Carefully add excess concentrated HCl (33 mL) dropwise with stirring.

  • Reflux the mixture for an additional 7-8 hours to complete the reaction.[3]

  • Purify the final product by column chromatography and recrystallize from ethanol to obtain this compound (yield: 4.8 g, 58.8%).[2][3] An alternative procedure using potassium in ethyl acetate and heptane (B126788) has reported a yield of 82%.[4]

Visualizations

Reaction Pathway

Synthesis_Pathway Lutidine 2,6-Lutidine DipicolinicAcid 2,6-Dipicolinic Acid Lutidine->DipicolinicAcid KMnO₄, H₂O, Reflux Diester 2,6-Dicarbethoxypyridine DipicolinicAcid->Diester Ethanol, H₂SO₄, Reflux Diacetylpyridine This compound Diester->Diacetylpyridine 1. NaOEt, EtOAc 2. HCl, Reflux

Caption: Synthetic pathway from 2,6-lutidine to this compound.

Experimental Workflow

Experimental_Workflow start Start | 2,6-Lutidine oxidation Step 1: Oxidation Reactants: 2,6-Lutidine, KMnO₄, H₂O Conditions: Reflux Product: 2,6-Dipicolinic Acid start->oxidation esterification Step 2: Esterification Reactants: 2,6-Dipicolinic Acid, Ethanol, H₂SO₄ Conditions: Reflux with water removal Product: 2,6-Dicarbethoxypyridine oxidation->esterification condensation Step 3: Claisen Condensation Reactants: 2,6-Dicarbethoxypyridine, NaOEt, EtOAc Conditions: Reflux, followed by HCl workup Product: this compound esterification->condensation purification Purification Column Chromatography & Recrystallization condensation->purification end End Product | this compound purification->end

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for the Synthesis of 2,6-Diacetylpyridine via Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the synthesis of 2,6-diacetylpyridine, a key intermediate in the synthesis of various ligands for coordination chemistry and a precursor for pharmacologically active compounds. The synthesis is achieved through a Claisen condensation reaction, with two effective protocols presented. The first protocol utilizes sodium ethoxide as a base, while the second employs metallic sodium for a more direct approach. This guide includes comprehensive experimental procedures, quantitative data summaries, and a visual representation of the synthetic workflow to ensure reproducibility and clarity for researchers in organic synthesis and drug development.

Introduction

This compound (DAP) is a pivotal organic compound, serving as a precursor for a multitude of ligands, particularly in the field of coordination chemistry.[1] Its synthesis is a critical step for researchers developing novel catalysts and materials. The Claisen condensation of a 2,6-pyridinedicarboxylic acid ester with a methyl ketone source is a common and effective method for preparing this versatile molecule.[1][2]

This application note details two reliable protocols for the Claisen condensation synthesis of this compound, starting from diethyl 2,6-pyridinedicarboxylate. The protocols differ primarily in the choice of base, a critical factor influencing reaction efficiency and handling requirements.

Reaction Scheme

The overall reaction for the synthesis of this compound via Claisen condensation is depicted below:

Claisen_Condensation General Reaction Scheme for this compound Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Diethyl_2_6_pyridinedicarboxylate Diethyl 2,6-pyridinedicarboxylate Reaction + Diethyl_2_6_pyridinedicarboxylate->Reaction Ethyl_acetate Ethyl Acetate (B1210297) Ethyl_acetate->Reaction Base Base (Sodium Ethoxide or Sodium Metal) Base->Reaction Acid Acid (e.g., HCl for workup) Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Acid->Hydrolysis_Decarboxylation 2_6_Diacetylpyridine This compound Intermediate β-keto ester intermediate Reaction->Intermediate Claisen Condensation Intermediate->Hydrolysis_Decarboxylation Workup Hydrolysis_Decarboxylation->2_6_Diacetylpyridine

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from the two protocols, allowing for a direct comparison of their efficiencies.

ParameterProtocol 1: Sodium EthoxideProtocol 2: Sodium Metal
Starting Material Diethyl 2,6-pyridinedicarboxylateDiethyl 2,6-pyridinedicarboxylate
Base Sodium EthoxideSodium Metal
Solvent Toluene (B28343), Ethanol (B145695)Toluene, Ethyl Acetate
Reaction Time 12 hours (reflux)9 hours (reflux)
Yield 55-61%[3][4]82-92%[2][5]
Melting Point 79-80 °C[4][6]79-80 °C[2][5]

Experimental Protocols

Materials and Equipment
  • Reactants: Diethyl 2,6-pyridinedicarboxylate, Ethyl Acetate, Toluene, Ethanol, Sodium Metal, Sodium Ethoxide.

  • Reagents for Workup: Concentrated Hydrochloric Acid, Sodium Carbonate, Diethyl Ether, Anhydrous Sodium Sulfate.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with heating mantle, separatory funnel, rotary evaporator, column chromatography setup (silica gel), standard laboratory glassware.

Protocol 1: Claisen Condensation using Sodium Ethoxide

This protocol is a traditional method for the synthesis of this compound.

Protocol_1_Workflow Protocol 1: Sodium Ethoxide Method A 1. Prepare Sodium Ethoxide Solution Dissolve sodium metal in absolute ethanol. B 2. Add Reactants Add diethyl 2,6-pyridinedicarboxylate and ethyl acetate to the sodium ethoxide solution. A->B Step 1-2 C 3. Reflux Heat the mixture to reflux for 12 hours. B->C Step 2-3 D 4. Acidic Workup Cool the mixture and add concentrated HCl. Reflux for an additional 7-8 hours. C->D Step 3-4 E 5. Neutralization & Extraction Neutralize with sodium carbonate and extract with diethyl ether. D->E Step 4-5 F 6. Purification Dry the organic layer, evaporate the solvent, and purify by column chromatography. E->F Step 5-6 G Product This compound F->G Final Step

Caption: Workflow for the synthesis of this compound using sodium ethoxide.

Step-by-Step Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (0.09 mol) in absolute ethanol (60 mL). Once the sodium has completely reacted, remove the excess ethanol under reduced pressure to obtain a white powder of sodium ethoxide.[4]

  • Reaction Setup: To the flask containing the dry sodium ethoxide, add freshly distilled ethyl acetate (40 mL) followed by a dropwise addition of diethyl 2,6-pyridinedicarboxylate (0.05 mol) with stirring.[4]

  • Reflux: Heat the resulting yellow mixture to reflux for 12 hours. After this period, allow the reaction to cool to room temperature.[4]

  • Acidic Workup: Carefully add concentrated hydrochloric acid (33 mL) dropwise to the stirred mixture. Then, heat the mixture to reflux for an additional 7-8 hours to facilitate decarboxylation.[4]

  • Extraction: After cooling, add water to dissolve the sodium chloride formed. Extract the aqueous phase with chloroform (B151607) or diethyl ether (3 x 25 mL). Wash the combined organic extracts with a 5% aqueous sodium carbonate solution.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a petroleum ether:ethyl acetate (4:1) eluent to yield this compound as a white solid.[4]

Protocol 2: Claisen Condensation using Sodium Metal

This modified protocol offers a more direct and often higher-yielding route to this compound.[2][7][8]

Protocol_2_Workflow Protocol 2: Sodium Metal Method A 1. Combine Reactants Mix diethyl 2,6-pyridinedicarboxylate, ethyl acetate, and toluene in a flask. B 2. Add Sodium Metal Add metallic sodium to the reaction mixture. A->B Step 1-2 C 3. Reflux Heat the mixture to reflux for 9 hours. B->C Step 2-3 D 4. Acidic Workup Cool the mixture and add concentrated HCl and water. Reflux for an additional 5 hours. C->D Step 3-4 E 5. Neutralization & Extraction Neutralize with solid sodium carbonate and extract with diethyl ether. D->E Step 4-5 F 6. Purification Dry the organic layer, evaporate the solvent, and purify by column chromatography. E->F Step 5-6 G Product This compound F->G Final Step

Caption: Workflow for the synthesis of this compound using sodium metal.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a solution of diethyl 2,6-pyridinedicarboxylate (0.02 mol) and ethyl acetate (50 mL) in toluene (80 mL).[2]

  • Addition of Sodium: To this solution, add metallic sodium (0.1 mol).[2]

  • Reflux: Heat the mixture to reflux for 9 hours.[2]

  • Acidic Workup: After cooling the mixture to room temperature, add concentrated hydrochloric acid (50 mL) and water (40 mL). Heat the mixture to reflux again for 5 hours.[2]

  • Extraction: Cool the reaction mixture and neutralize it by the gradual addition of solid sodium carbonate. Extract the product with diethyl ether (3 x 30 mL).[2]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by chromatography on silica gel using an ethyl acetate-petroleum ether (1:5, v/v) eluent to obtain this compound as a white solid.[2]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Sodium metal is highly reactive and pyrophoric. Handle with care under an inert atmosphere and away from water.

  • Concentrated hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic solvents are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantle).

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Melting Point: 79-80 °C.[2][5]

  • ¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, 2H), 8.04 (t, 1H), 2.81 (s, 6H).[5]

  • Elemental Analysis (Calcd. for C₉H₉NO₂): C, 66.25; H, 5.56; N, 8.58.[5]

Conclusion

The protocols outlined in this application note provide reliable and reproducible methods for the synthesis of this compound via Claisen condensation. The direct use of sodium metal (Protocol 2) offers a simpler and higher-yielding alternative to the traditional sodium ethoxide method (Protocol 1).[2][7][8] The choice of protocol may depend on the availability of reagents and the specific requirements of the research. These detailed procedures and comparative data will be a valuable resource for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocols: Preparation and Application of Schiff Base Ligands from 2,6-Diacetylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Schiff base ligands derived from 2,6-diacetylpyridine and their subsequent applications, with a focus on their potential in drug development. The synthesis section outlines a general procedure for the condensation reaction between this compound and various primary amines or hydrazides. Specific examples with characterization data are provided. The applications section highlights the use of these ligands and their metal complexes as anticancer and antibacterial agents, with quantitative data summarized in tabular format for easy comparison. Detailed experimental protocols for the evaluation of these biological activities are also included. Visual diagrams generated using Graphviz are provided to illustrate reaction pathways and experimental workflows.

Introduction

Schiff bases are a versatile class of organic compounds characterized by the presence of an imine or azomethine (-C=N-) group. Those derived from this compound are of particular interest due to the presence of a pyridine (B92270) ring, which can act as a coordinating site, and two carbonyl groups that can readily undergo condensation with a variety of primary amines. This allows for the synthesis of a wide array of multidentate ligands capable of forming stable complexes with various metal ions. These metal complexes have shown significant potential in diverse fields, including catalysis, materials science, and medicinal chemistry. In the context of drug development, Schiff base ligands and their metal complexes derived from this compound have demonstrated promising anticancer and antibacterial activities.[1][2][3]

Synthesis of Schiff Base Ligands from this compound

The general method for synthesizing Schiff base ligands from this compound involves the condensation reaction between the carbonyl groups of this compound and the amino groups of primary amines or hydrazides. The reaction is typically carried out in an alcoholic solvent, often with the addition of an acid or base catalyst, and may require heating under reflux.

General Synthetic Protocol

A general procedure for the synthesis of Schiff base ligands from this compound is as follows:

  • Dissolution of Reactants: Dissolve this compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727), in a round-bottom flask. In a separate flask, dissolve the primary amine or hydrazine (B178648) derivative (in a 2:1 molar ratio to this compound for a bis-Schiff base) in the same solvent.

  • Reaction Mixture: Slowly add the amine/hydrazine solution to the this compound solution with constant stirring.

  • Catalysis (Optional): A few drops of a catalyst, such as glacial acetic acid, can be added to the reaction mixture to facilitate the condensation.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the amine.

  • Isolation of Product: Upon completion of the reaction, the resulting Schiff base ligand, which often precipitates out of the solution upon cooling, is collected by vacuum filtration.

  • Purification: The crude product is washed with a cold solvent (the same as the reaction solvent) to remove any unreacted starting materials and then dried in a desiccator. Recrystallization from a suitable solvent can be performed for further purification.

Visualization of the General Synthesis

G cluster_reactants Reactants DAP This compound Reaction Condensation Reaction DAP->Reaction Amine Primary Amine (2 eq.) Amine->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Reaction Product Schiff Base Ligand Reaction->Product Purification Purification (Filtration, Washing, Recrystallization) Product->Purification

Caption: General workflow for the synthesis of Schiff base ligands.

Applications in Drug Development

Schiff base ligands derived from this compound and their metal complexes have shown significant promise as therapeutic agents, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Several studies have reported the cytotoxic effects of Schiff base complexes of this compound against various cancer cell lines. The mechanism of action is often attributed to the ability of these complexes to bind to DNA and inhibit its replication or to induce apoptosis.

Table 1: Anticancer Activity of this compound Schiff Base Complexes

ComplexCell LineIC50 (µM)Reference
Pd(II) complex of this compound diphenyl hydrazoneHepG-2 (Liver Cancer)6.50[1]
Cu(I) complex '14c'U87 (Glioblastoma)Not specified, but most potent in the series[4]
Mn(II) complex '15b'U37MG (Glioblastoma)"Excellent inhibitory effect"[4]
Cd(II) complex '32e'HepG-2 (Liver Cancer)1.45 (µg/µl)[4]
Co(II) complex '32b'HCT-116 (Colon Cancer)3.30 (µg/µl)[4]
Cu(II) complex '32a'MCF-7 (Breast Cancer)3.26 (µg/µl)[4]
Antibacterial Activity

The antibacterial properties of these compounds are also well-documented. The imine group is crucial for their biological activity, and chelation with metal ions often enhances their efficacy.

Table 2: Antibacterial Activity of this compound Schiff Base Complexes

ComplexBacterial StrainMIC (µg/mL)Reference
Cu(II) complexes of this compound bis(benzenesulfonohydrazide)Methicillin-resistant Staphylococcus aureus (MRSA)Enhanced activity upon chelation[5]
Zn(II) complex of 2,6-Diaminopyridine-2-acetyl-5-chlorothiophene Schiff baseStaphylococcus aureusSignificant activity[6]

Experimental Protocols

Protocol 1: Synthesis of a Bis(imino)pyridine Ligand

This protocol describes the synthesis of 2,6-bis[1-(2-hydroxyethylimino)ethyl]pyridine, a representative Schiff base ligand.

Materials:

  • This compound

  • Ethanolamine (B43304)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (1.63 g, 10 mmol) in 50 mL of methanol in a 100 mL round-bottom flask.

  • To this solution, add ethanolamine (1.22 g, 20 mmol) dropwise with continuous stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • After refluxing, allow the solution to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is washed with cold diethyl ether and dried in a vacuum desiccator.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cells.

Materials:

  • Synthesized Schiff base complexes

  • Cancer cell line (e.g., MCF-7, HepG-2)

  • DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare various concentrations of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualization of the MTT Assay Workflow

G Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Treat_Compounds Treat with Schiff Base Complexes Incubate_24h_1->Treat_Compounds Incubate_48_72h Incubate for 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow of the MTT assay for anticancer activity screening.

Protocol 3: Antibacterial Activity Assay (Broth Microdilution Method)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

  • Synthesized Schiff base complexes

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplate

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Preparation of Test Compounds: Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion

Schiff base ligands derived from this compound represent a valuable class of compounds with significant potential in drug development. The straightforward synthesis allows for the creation of a diverse library of ligands that can be used to generate metal complexes with tailored biological activities. The promising anticancer and antibacterial properties of these compounds warrant further investigation and optimization for the development of novel therapeutic agents. The protocols and data presented in this document provide a solid foundation for researchers entering this exciting field.

References

Synthesis of Diiminopyridine (DIP) Ligands from 2,6-Diacetylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiminopyridine (DIP) ligands are a class of tridentate ligands that have garnered significant interest in coordination chemistry and catalysis. Their facile synthesis, modular nature, and ability to stabilize a wide range of metal ions in various oxidation states make them versatile for numerous applications, including polymerization, hydrogenation, and hydrosilylation reactions. This document provides detailed protocols for the synthesis of both symmetric and asymmetric DIP ligands derived from 2,6-diacetylpyridine.

General Synthesis Pathway

The synthesis of DIP ligands is typically achieved through a Schiff base condensation reaction between this compound and two equivalents of a substituted aniline (B41778). The reaction is often catalyzed by a weak acid, such as formic acid, or proceeds with the aid of a dehydrating agent like a silica-alumina catalyst. The choice of aniline derivative allows for the fine-tuning of the steric and electronic properties of the resulting ligand.

DIP_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_conditions Conditions cluster_workup Work-up & Purification cluster_product Product 2_6_Diacetylpyridine This compound Condensation Schiff Base Condensation 2_6_Diacetylpyridine->Condensation Substituted_Aniline Substituted Aniline (2 eq.) Substituted_Aniline->Condensation Filtration Filtration Condensation->Filtration Crude Product Solvent Solvent (e.g., Methanol (B129727), Toluene) Solvent->Condensation Catalyst Catalyst (e.g., Formic Acid, SiO2-Al2O3) Catalyst->Condensation Temperature Temperature (e.g., Reflux) Temperature->Condensation Recrystallization Recrystallization (e.g., from Methanol) Filtration->Recrystallization DIP_Ligand Diiminopyridine (DIP) Ligand Recrystallization->DIP_Ligand Pure Product

Fig. 1: General workflow for the synthesis of diiminopyridine (DIP) ligands.

Experimental Protocols

Protocol 1: Synthesis of Symmetric 2,6-Bis[1-(2,6-diethylphenylimino)ethyl]pyridine

This protocol describes the synthesis of a symmetric DIP ligand using 2,6-diethylaniline.

Materials:

  • This compound (1.5 g, 9.2 mmol)

  • 2,6-Diethylaniline (4.6 mL, 27.7 mmol)

  • Absolute Methanol (40 mL)

  • Formic Acid (several drops)

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Filtration apparatus

  • Glassware for recrystallization

Procedure:

  • To a solution of this compound in absolute methanol in a round-bottom flask, add 2,6-diethylaniline.

  • Add a few drops of formic acid to the reaction mixture.

  • The mixture is then refluxed for 24 hours.[1]

  • After reflux, allow the reaction mixture to cool to room temperature. A yellow powder should precipitate.

  • Collect the crude product by filtration.

  • Purify the product by recrystallization from methanol to obtain yellow block crystals.

Expected Yield: 84%[1]

Protocol 2: Synthesis of Asymmetric Diiminopyridine Ligands

This protocol outlines a general method for synthesizing asymmetric DIP ligands through a successive condensation reaction.

Step 1: Synthesis of Mono-imino Intermediate

  • React this compound with one equivalent of the first alkyl-substituted aniline under rigorous conditions (e.g., higher temperature, longer reaction time) with a suitable catalyst (e.g., silica-alumina).

  • Isolate the mono-imino intermediate.

Step 2: Synthesis of the Asymmetric DIP Ligand

  • The isolated mono-imino intermediate is then reacted with one equivalent of the second, different (e.g., halogen-substituted) aniline in a solvent like toluene.[2]

  • This reaction is carried out under milder conditions (e.g., 35 °C for 24-48 hours) using a catalyst such as 4 Å molecular sieves and a Si-Al oxide catalyst.[2]

  • After the reaction is complete, filter the mixture and remove the solvent.

  • The crude product is then purified by recrystallization from methanol.[2]

Asymmetric_DIP_Synthesis DAP This compound Reaction1 Step 1: Rigorous Condensation DAP->Reaction1 Aniline1 Aniline 1 (Alkyl-substituted) Aniline1->Reaction1 Mono_imino Mono-imino Intermediate Reaction1->Mono_imino Reaction2 Step 2: Mild Condensation Mono_imino->Reaction2 Aniline2 Aniline 2 (Halogen-substituted) Aniline2->Reaction2 Asymmetric_DIP Asymmetric DIP Ligand Reaction2->Asymmetric_DIP

Fig. 2: Logical relationship for the two-step synthesis of asymmetric DIP ligands.

Data Presentation

The following tables summarize the reaction conditions and characterization data for a selection of synthesized DIP ligands.

Table 1: Reaction Conditions and Yields for Selected DIP Ligands

Aniline DerivativeSolventCatalystReaction TimeTemperatureYield (%)Reference
2,6-DiethylanilineMethanolFormic Acid24 hReflux84[1]
2-MethylanilineMethanolFormic Acid--85[3]
2-Chloroaniline & 2-EthylanilineToluene4 Å mol. sieves & Si-Al oxide24-48 h35 °C-[2]

Table 2: Selected ¹H NMR and IR Data for DIP Ligands

Aniline DerivativeSolvent¹H NMR (δ, ppm)IR (KBr, νmax, cm⁻¹)Reference
2-Chloroaniline & 2-Methylaniline (asymmetric)CDCl₃8.41 (d, 2H, Py-Hm), 7.90 (t, 1H, Py-Hp), 7.42-6.69 (m, 8H, Ph-H), 2.38 (s, 3H, N=C-CH₃), 2.34 (s, 3H, N=C-CH₃), 2.13 (s, 3H, Ph-CH₃)3062, 2969, 1644 (C=N), 1575[2]
2-Chloroaniline & 2-Ethylaniline (asymmetric)CDCl₃8.33 (d, 2H, Py-Hm)3068, 2970, 1638 (C=N), 1570[2]

Note: Due to the complexity and variation in reporting, detailed ¹³C NMR data is not included but can be found in the cited literature. The presented ¹H NMR data highlights key characteristic peaks.

Characterization

The synthesized DIP ligands are typically characterized by a suite of spectroscopic techniques:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. Key signals include those for the pyridine (B92270) and phenyl protons and carbons, as well as the imine methyl protons and the imine carbons.

  • Infrared (IR) Spectroscopy: The characteristic C=N imine stretch is typically observed in the range of 1630-1650 cm⁻¹.

  • Mass Spectrometry: Confirms the molecular weight of the synthesized ligand.

  • X-ray Crystallography: Provides definitive proof of the three-dimensional structure in the solid state.

Conclusion

The synthesis of diiminopyridine ligands from this compound is a robust and versatile method for producing a wide array of ligands for coordination chemistry and catalysis. The protocols provided herein offer a starting point for researchers to synthesize both symmetric and asymmetric DIP ligands. The ability to readily modify the aniline precursor allows for the systematic tuning of the ligand's properties, which is crucial for applications in catalyst design and development.

References

Application Notes: 2,6-Diacetylpyridine as a Versatile Precursor for Macrocyclic Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Diacetylpyridine (DAP) is a crucial organic intermediate and a foundational building block in the field of coordination and supramolecular chemistry.[1][2][3] Its structure, featuring a pyridine (B92270) ring flanked by two acetyl groups, makes it an ideal precursor for synthesizing a wide array of polydentate ligands, particularly macrocycles.[4] Through Schiff base condensation with various polyamines, DAP can form macrocyclic ligands that create stable and structurally diverse metal complexes.[1][5] These complexes are of significant interest to researchers and drug development professionals due to their extensive applications in catalysis, molecular recognition, and potential pharmacological activities.[6][7][8][9] The introduction of the pyridine moiety into the macrocyclic framework enhances conformational rigidity and influences the thermodynamic and kinetic properties of the resulting metal complexes.[6][10]

The primary synthetic route to these macrocycles involves a metal-templated condensation reaction, where the metal ion directs the stoichiometry and stereochemistry of the cyclization, leading to the formation of complexes like [1+1], [2+2], or [3+3] condensation products.[11] The resulting Schiff base macrocycles can often be reduced to create more flexible and chemically inert ligands.[6] This versatility allows for the fine-tuning of the ligand's electronic and steric properties, which is critical for developing selective catalysts and functional materials.[4][6]

Synthesis of this compound (Precursor)

A common and efficient method for synthesizing the this compound precursor is via a Claisen condensation from pyridine-2,6-dicarboxylic acid.[3] This two-step process involves an initial esterification followed by a sodium-promoted condensation with ethyl acetate (B1210297).[3]

G cluster_esterification Step 1: Esterification cluster_condensation Step 2: Claisen Condensation & Hydrolysis start_end start_end process process reagent reagent product product A Pyridine-2,6-dicarboxylic acid B Reflux with Ethanol (B145695), Toluene (B28343), H₂SO₄ A->B Reactants C 2,6-Dicarbethoxypyridine (DCP) B->C Yield: ~94% D Reflux with Sodium & Ethyl Acetate in Toluene C->D E Acid Hydrolysis (conc. HCl) D->E F Purification (Chromatography) E->F G This compound (DAP) F->G Yield: ~86%

Caption: Workflow for the synthesis of this compound (DAP).

General Synthesis of Macrocyclic Ligands

The most prevalent method for synthesizing macrocyclic ligands from this compound is the Schiff base condensation with a suitable di-primary amine.[6] The reaction is typically performed in the presence of a metal ion which acts as a template, guiding the condensation to form a cyclic product rather than an acyclic polymer.[11] The size of the resulting macrocycle depends on the stoichiometry of the reactants.

G cluster_products Resulting Macrocyclic Complexes precursor precursor reagent reagent condition condition product product path path DAP This compound L1 L1 Amine Primary Diamine (e.g., R-(NH₂)₂) Template Metal Ion Template (e.g., Ln³⁺, Ba²⁺) P1 [1+1] Macrocycle Template->P1 1:1 Stoichiometry P2 [2+2] Macrocycle Template->P2 2:2 Stoichiometry L1->Template Condensation L2 L2

Caption: Logical relationship in metal-templated macrocycle synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound (DAP)

This protocol is adapted from the procedure described by Zhang et al., which utilizes a sodium-promoted Claisen condensation.[3]

Step 1: Synthesis of 2,6-Dicarbethoxypyridine (DCP)

  • Combine pyridine-2,6-dicarboxylic acid (16.7 g, 0.1 mol), ethanol (140 mL), toluene (80 mL), and concentrated sulfuric acid (2 mL) in a round-bottom flask.[3]

  • Reflux the mixture for 12 hours, using a Dean-Stark trap to remove water azeotropically.[3]

  • Cool the mixture to room temperature and concentrate it under reduced pressure.

  • Neutralize the solution by adding a solution of Na₂CO₃ (in 40 mL of water).[3]

  • Extract the product with Et₂O, dry the organic layer with Na₂SO₄, filter, and remove the solvent to yield a white solid.[3]

Step 2: Synthesis of this compound (DAP)

  • Reflux a solution of DCP (4.46 g, 0.02 mol), sodium (2.3 g, 0.1 mol), and ethyl acetate (50 mL) in toluene (80 mL) for 9 hours.[3]

  • Cool the mixture to room temperature, then add 50 mL of concentrated HCl and 40 mL of H₂O.[3]

  • Reflux the new mixture for an additional 5 hours.[3]

  • Neutralize the mixture by carefully adding solid Na₂CO₃.[3]

  • Extract the product three times with Et₂O (30 mL portions) and dry the combined organic layers over Na₂SO₄.[3]

  • After removing the solvent, purify the crude product using column chromatography on silica (B1680970) gel (eluent: ethyl acetate-petroleum ether 1:5, v/v) to obtain DAP as a white solid.[3]

Protocol 2: Synthesis of a [2+2] Macrocyclic Hydrazone Schiff Base

This protocol is adapted from the synthesis of a macrocyclic Schiff base derived from a pyridine dicarbohydrazide, illustrating a similar condensation principle.

  • Prepare a hot ethanolic solution (20 mL) of this compound (20 mmol).

  • Prepare a hot ethanolic solution (20 mL) of a suitable dihydrazide, such as adipic dihydrazide (20 mmol).

  • Mix the two solutions slowly with constant stirring.

  • Add a few drops of concentrated hydrochloric acid to catalyze the reaction (adjust to pH ~3).

  • Reflux the mixture at approximately 75°C for 9 hours.

  • Cool the reaction mixture. A precipitate should form.

  • Filter the solid product, wash it with cold ethanol, and dry it under a vacuum over P₄O₁₀.

Experimental Workflow and Characterization

The synthesis of macrocyclic ligands from this compound is followed by rigorous purification and characterization to confirm the structure and purity of the final product.

G cluster_analysis Characterization start_end start_end process process analysis analysis input input A Combine DAP, Diamine, & Metal Salt in Solvent B Reflux Reaction (e.g., 8-12 hours) A->B C Cooling & Precipitation B->C D Filtration & Washing C->D E Recrystallization or Column Chromatography D->E F Pure Macrocyclic Complex E->F G IR Spectroscopy (C=N stretch) F->G H NMR Spectroscopy (¹H, ¹³C) F->H I Mass Spectrometry (LC-MS, FAB-MS) F->I J Elemental Analysis F->J I1 This compound (DAP) I1->A I2 Diamine/Dihydrazide I2->A I3 Metal Salt Template I3->A I4 Solvent (e.g., Ethanol) I4->A

Caption: General experimental workflow for macrocycle synthesis and characterization.

Data Summary

Quantitative data from various synthetic procedures are summarized below for comparison.

Table 1: Synthesis of this compound (Precursor)

Starting MaterialMethodYield (%)Melting Point (°C)Reference
2,6-DicarbethoxypyridineClaisen Condensation (Na)8679.0 - 80.0[3]
2,6-DicarbethoxypyridineClaisen Condensation (EtONa)58.879.0 - 80.0[12]
2,6-DiethylpyridineOxidation (NHPI/t-BuONO)54-[13]

Table 2: Synthesis of Macrocyclic Ligands/Complexes from Pyridine Precursors

Pyridine PrecursorCo-reactantStoichiometryProduct TypeYield (%)Reference
Pyridine-2,6-dicarbohydrazideAcetylacetone[2+2]Hydrazone Schiff Base68
This compound mono (2-thenoylhydrazone)Salicylhydrazone[1+1]Asymmetrical Dihydrazone17[7]

Applications in Catalysis

Metal complexes derived from pyridine-containing macrocycles are effective catalysts for a range of organic transformations.[6][8] The rigid pyridine unit and the tunable nature of the macrocyclic ring contribute to the stability and selectivity of the catalyst.[6] These complexes have shown promise in oxidation reactions, such as the oxidative coupling of phenols and the oxidation of alcohols, as well as in stereoselective C-C and C-O bond-forming reactions.[6][8] The catalytic activity is often attributed to the ability of the ligand to stabilize high oxidation states of the metal center and to facilitate key steps in the catalytic cycle, such as substrate binding and product release.[6]

References

Application Notes and Protocols for the Synthesis of Metal Complexes with DAP-Derived Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of various metal complexes featuring ligands derived from diamino-moieties (DAP). The protocols outlined below are intended to serve as a comprehensive guide for researchers in medicinal chemistry, inorganic chemistry, and drug development.

Introduction

Metal complexes with ligands derived from diamino-moieties, such as diaminopyridine and diaminocyclohexane, are of significant interest due to their versatile coordination chemistry and potential applications in catalysis and medicine.[1][2] These ligands can be readily synthesized and modified to tune the electronic and steric properties of the resulting metal complexes, influencing their biological activity.[3] This document details the synthesis of representative DAP-derived ligands and their subsequent complexation with various transition metals.

Ligand Synthesis Protocols

Synthesis of a Chiral Tripyridyldiamine Ligand (Bn-CDPy3) from trans-1,2-Diaminocyclohexane

This protocol describes the synthesis of a chiral pentadentate ligand, (R,R)-N1-Benzyl-N1,N2,N2-tris(pyridin-2-ylmethyl)cyclohexane-1,2-diamine (Bn-CDPy3), starting from trans-1,2-diaminocyclohexane.[4]

Experimental Workflow for Ligand Synthesis

Ligand_Synthesis cluster_0 Step 1: Aminal Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Alkylation Dipyridyldiamine Dipyridyldiamine Aminal Aminal Dipyridyldiamine->Aminal 4Å mol. sieves 2-Pyridinecarboxaldehyde (B72084) 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde->Aminal Tripyridyldiamine Tripyridyldiamine Aminal->Tripyridyldiamine NaBH3CN, TFA Bn-CDPy3 Bn-CDPy3 Tripyridyldiamine->Bn-CDPy3 BnBr

Caption: Workflow for the synthesis of the chiral ligand Bn-CDPy3.

Protocol:

  • Aminal Formation: A solution of dipyridyldiamine (derived from trans-1,2-diaminocyclohexane) is treated with one equivalent of 2-pyridinecarboxaldehyde in the presence of 4Å molecular sieves. The reaction mixture is stirred to yield the stable aminal intermediate, which can be purified by alumina (B75360) chromatography.[4]

  • Reduction: The isolated aminal is reduced using sodium cyanoborohydride (NaBH₃CN) and trifluoroacetic acid (TFA) to afford the corresponding tripyridyldiamine.[4]

  • Alkylation: The tripyridyldiamine is then alkylated with benzyl (B1604629) bromide (BnBr) to yield the final ligand, Bn-CDPy3.[4]

Synthesis of a Schiff Base Ligand from 2,3-Diaminopyridine (B105623) and Pyridoxal (B1214274)

This procedure details the synthesis of a Schiff base ligand by the condensation of 2,3-diaminopyridine with pyridoxal.[5]

Protocol:

  • To a flask containing 2 mmol of pyridoxal hydrochloride and 1 mmol of 2,3-diaminopyridine, add 10 mL of methanol (B129727).[5]

  • Reflux the mixture for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • After completion, the solvent is removed, and the resulting shiny brown precipitate is recrystallized from methanol and air-dried.[5]

Synthesis of Metal Complexes: Protocols

General Procedure for the Synthesis of Metal(II) Complexes with DAP-Derived Schiff Base Ligands

This general protocol can be adapted for the synthesis of various metal(II) complexes with Schiff base ligands derived from diaminopyridines.

Experimental Workflow for Complexation

Complexation_Workflow Ligand_Solution DAP-derived Ligand in Solvent A Reaction_Mixture Reaction Mixture Ligand_Solution->Reaction_Mixture Metal_Salt_Solution Metal(II) Salt in Solvent B Metal_Salt_Solution->Reaction_Mixture Stirring Stir at Room Temp (or reflux) Reaction_Mixture->Stirring Isolation Isolation of Complex (Filtration/Evaporation) Stirring->Isolation Purification Purification (Recrystallization) Isolation->Purification Final_Complex Metal Complex Purification->Final_Complex

Caption: General workflow for the synthesis of metal complexes.

Protocol:

  • Prepare a solution of the DAP-derived Schiff base ligand in a suitable solvent (e.g., methanol, ethanol, or DCM).

  • In a separate flask, dissolve an equimolar amount of the desired metal(II) salt (e.g., FeCl₂, NiCl₂·6H₂O, CuCl₂·2H₂O) in a compatible solvent (e.g., methanol, ethanol, 1,4-dioxane).[4][5]

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Stir the resulting mixture at room temperature or reflux for a specified period (typically 4-6 hours).[4][5]

  • The resulting precipitate is collected by filtration, washed with a suitable solvent, and dried.

  • If necessary, the complex can be further purified by recrystallization.

Specific Example: Synthesis of [Fe(Bn-CDPy3)Cl]Cl

Protocol:

  • Inside a glovebox, a solution of the Bn-CDPy3 ligand (0.20 g, 0.418 mmol) in dichloromethane (B109758) (DCM, 12 mL) is prepared.[4]

  • To this solution, add FeCl₂ (0.053 g, 0.418 mmol) and stir for 4 hours, which results in the formation of a yellow solution.[4]

  • Filter the solution and concentrate it inside the glovebox.[4]

  • The resulting golden-yellow solid is recrystallized by vapor diffusion from acetonitrile/diethyl ether to yield yellow needle-like crystals of the complex.[4]

Specific Example: Synthesis of a Ni(II) Complex with a Schiff Base from 2,3-Diaminopyridine

Protocol:

  • Prepare a solution of the Schiff base ligand (1 mmol, 0.409 g) in 10 mL of methanol.[5]

  • Prepare a solution of NiCl₂·6H₂O (1 mmol, 0.238 g) in 10 mL of 1,4-dioxane.[5]

  • Slowly add the Ni(II) salt solution to the ligand solution.

  • Stir the mixture at room temperature for 6 hours to yield a dark crimson product.[5]

Characterization Data

The synthesized ligands and their metal complexes are typically characterized by a variety of spectroscopic and analytical techniques. The following tables summarize representative data.

Table 1: Physicochemical and Yield Data for a Representative Ligand and its Metal Complexes.

CompoundFormulaYield (%)M.p. (°C)Color
Bn-CDPy3C₃₁H₃₅N₅99--
[Fe(Bn-CDPy3)Cl]Cl·3H₂OC₃₁H₄₁Cl₂FeN₅O₃63155-156Golden Yellow
H₂L (from Pyridoxal)C₂₁H₂₀N₄O₆68170 (dec.)Shiny Brown
[Ni(L)]C₂₁H₁₈N₄NiO₆68286 (dec.)Dark Crimson
[Cu(L)]C₂₁H₁₈CuN₄O₆72258 (dec.)-

Data sourced from multiple references.[4][5]

Table 2: Key Spectroscopic Data for a Representative Ligand and its Metal Complexes.

CompoundIR ν(C=N) (cm⁻¹)¹H NMR (δ, ppm)
H₂L (from Pyridoxal) 1630-
[Ni(L)] 1605-1620-
[Co(II) Complex] 1605-1620-
[Fe(Bn-CDPy3)Cl]Cl -160.2, 140.5, 108.4, 99.1, 96.4, 89.1, 57.4, 56.6, 52.4, 49.5, 41.6, 40.0, 26.1, 24.4, 19.2, 15.4, 11.5, 9.4, 7.5, 4.5, 3.0, 2.5, 1.9, 1.7, 1.3, -0.8, -7.4, -21.3, -24.5

Data sourced from multiple references.[4][5][6]

Potential Signaling Pathways and Drug Development

The development of metal complexes as therapeutic agents often involves targeting specific biological pathways. While the direct signaling pathways for the described complexes are not detailed in the provided search results, a generalized logical relationship for their development and evaluation in a drug discovery context can be visualized.

Logical Relationship in Drug Development

Drug_Development cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_preclinical Preclinical Development Ligand_Design Ligand Design (DAP-derived) Synthesis Synthesis of Metal Complex Ligand_Design->Synthesis Metal_Selection Metal Selection (e.g., Fe, Co, Ni, Cu) Metal_Selection->Synthesis Characterization Structural & Physicochemical Characterization Synthesis->Characterization In_Vitro In Vitro Studies (e.g., Cytotoxicity, Antimicrobial) Characterization->In_Vitro Target_ID Target Identification (e.g., DNA, Enzymes) In_Vitro->Target_ID Mechanism Mechanism of Action Studies Target_ID->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Toxicity Toxicology & Safety Assessment In_Vivo->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization Lead_Optimization->Ligand_Design

Caption: Logical workflow for the development of metal complexes as therapeutic agents.

These synthesized complexes can be screened for various biological activities, including antimicrobial and anticancer properties.[3] The modular nature of their synthesis allows for the systematic modification of the ligand framework and metal center to optimize their therapeutic potential.

References

Application of 2,6-Diacetylpyridine in Catalytic Ethylene Oligomerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2,6-diacetylpyridine, particularly 2,6-bis(imino)pyridyl ligands, form highly active and versatile iron and cobalt complexes for the catalytic oligomerization of ethylene (B1197577). These catalysts are renowned for their ability to produce linear alpha-olefins (LAOs), which are crucial intermediates in the production of polymers, detergents, lubricants, and other fine chemicals. The seminal discovery by Brookhart and Gibson in 1998 revealed that iron(II) and cobalt(II) dihalide complexes featuring these ligands, when activated by a co-catalyst such as methylaluminoxane (B55162) (MAO) or modified methylaluminoxane (MMAO), effectively convert ethylene into either high-density polyethylene (B3416737) or a Schulz-Flory distribution of α-olefins.[1][2] The selectivity of these catalytic systems can be finely tuned by modifying the steric and electronic properties of the 2,6-bis(imino)pyridyl ligand framework, making them a subject of extensive academic and industrial research.[1]

This document provides detailed application notes and experimental protocols for the synthesis of these catalysts and their application in ethylene oligomerization.

Principle of Catalysis

The catalytic process begins with the activation of the precatalyst, a 2,6-bis(imino)pyridyl iron(II) dichloride complex, by an aluminum-based co-catalyst like MAO or MMAO. This activation step involves the alkylation of the iron center and the formation of a cationic active species. The catalytic cycle for ethylene oligomerization then proceeds via a Cossee-Arlman type mechanism:

  • Ethylene Coordination: An ethylene monomer coordinates to the vacant site on the active iron center.

  • Insertion: The coordinated ethylene molecule inserts into the iron-alkyl bond, leading to the growth of the alkyl chain by two carbon atoms.

  • Chain Growth: Repetitive coordination and insertion of ethylene monomers lead to further chain propagation.

  • Chain Transfer: The growing alkyl chain is terminated primarily through a β-hydride elimination process, which releases a linear α-olefin and regenerates an iron-hydride species. This iron-hydride is then ready to start a new catalytic cycle.

The interplay between chain propagation and chain transfer rates determines the molecular weight distribution of the resulting oligomers, which typically follows a Schulz-Flory distribution.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Bis(arylimino)pyridyl Ligand

This protocol describes a general method for the synthesis of a symmetric 2,6-bis(arylimino)pyridyl ligand via the condensation of this compound with a substituted aniline (B41778).[1][3]

Materials:

  • This compound

  • Substituted Aniline (e.g., 2,6-diisopropylaniline) (3.5 equivalents)

  • p-Toluenesulfonic acid monohydrate (2 mol%)

  • Toluene (B28343), anhydrous

  • Ethanol (B145695)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) and the substituted aniline (3.5 equivalents) in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (2 mol%) to the solution.

  • Reflux the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to obtain a solid residue.

  • Recrystallize the crude solid from hot ethanol to yield the pure 2,6-bis(arylimino)pyridyl ligand as a yellow solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2: Synthesis of [2,6-Bis(arylimino)pyridyl]FeCl₂ Complex

This protocol details the synthesis of the iron(II) dichloride precatalyst from the synthesized ligand.[4]

Materials:

  • 2,6-Bis(arylimino)pyridyl ligand (from Protocol 1)

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) or anhydrous FeCl₂

  • Tetrahydrofuran (THF), anhydrous

  • n-Pentane or diethyl ether

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2,6-bis(arylimino)pyridyl ligand in anhydrous THF.

  • In a separate flask, prepare a solution of FeCl₂·4H₂O or anhydrous FeCl₂ in THF.

  • Slowly add the FeCl₂ solution to the stirred ligand solution at room temperature. A deep blue color should develop almost immediately.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the solvent under reduced pressure to obtain the crude complex as a solid.

  • Wash the solid with n-pentane or diethyl ether to remove any unreacted starting materials.

  • Dry the resulting dark blue solid under vacuum. The complex is typically used without further purification.

  • Characterize the product by elemental analysis and, if desired, single-crystal X-ray diffraction.

Protocol 3: Catalytic Ethylene Oligomerization

This protocol outlines a general procedure for the oligomerization of ethylene using the synthesized iron(II) precatalyst and MMAO as the co-catalyst in a batch reactor.

Materials:

  • [2,6-Bis(arylimino)pyridyl]FeCl₂ complex (from Protocol 2)

  • Modified methylaluminoxane (MMAO) solution in toluene

  • Toluene, anhydrous

  • Ethylene gas (polymerization grade)

  • Methanol (B129727)

  • Hydrochloric acid (10% aqueous solution)

  • A high-pressure stainless-steel reactor (e.g., Parr reactor) equipped with a stirrer, temperature control, and gas inlet/outlet.

Procedure:

  • Thoroughly dry the reactor under vacuum and purge with ethylene gas.

  • Under an inert atmosphere, charge the reactor with anhydrous toluene.

  • Introduce the desired amount of MMAO solution into the reactor.

  • In a separate Schlenk flask, dissolve the [2,6-bis(arylimino)pyridyl]FeCl₂ complex in a small amount of toluene to form a slurry or solution.

  • Inject the catalyst solution into the reactor.

  • Pressurize the reactor with ethylene to the desired pressure (e.g., 1.0-2.0 MPa) and commence stirring.

  • Maintain a constant temperature (e.g., 40-60°C) and ethylene pressure for the desired reaction time (e.g., 30 minutes).

  • Terminate the reaction by venting the ethylene and quenching the reaction mixture with acidic methanol (e.g., 10% HCl in methanol).

  • Analyze the liquid phase by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the distribution of α-olefins.

  • If a solid polymer is formed, collect it by filtration, wash with methanol, and dry under vacuum to determine its weight.

Data Presentation

The performance of 2,6-bis(imino)pyridyl iron catalysts is highly dependent on the ligand structure and reaction conditions. The following tables summarize typical catalytic performance data.

Table 1: Effect of Ligand Substituents on Ethylene Oligomerization

Catalyst PrecursorR Group on N-ArylTemp (°C)Pressure (MPa)Activity (10⁶ g·mol(Fe)⁻¹·h⁻¹)α-Olefin Selectivity (%)K (Schulz-Flory)Ref
1 2-Methyl501.075.6>950.62[5]
2 2-Ethyl501.088.2>950.65[5]
3 2,6-Dimethyl600.50.81--[4]
4 2,6-Diethyl600.51.25--[4]
5 2-Ethyl, 2'-Fluoro402.010.887.5 (C₆-C₁₆)-[6]

Conditions: Toluene solvent, MMAO co-catalyst.

Table 2: Effect of Reaction Conditions on Ethylene Oligomerization using Catalyst 1 (from Table 1)

EntryTemp (°C)Pressure (MPa)Co-catalyst (equiv.)Activity (10⁶ g·mol(Fe)⁻¹·h⁻¹)K (Schulz-Flory)Ref
1a 401.010001560.68[5][7]
1b 501.010001050.66[5]
1c 601.0100078.60.63[5]
1d 400.5100092.40.65[5]
1e 402.01000181.20.70[5]
1f 401.0500129.60.67[5]
1g 401.01500163.20.69[5]

Conditions: Toluene solvent, MMAO co-catalyst, 30 min reaction time.

Visualizations

experimental_workflow cluster_ligand Protocol 1: Ligand Synthesis cluster_complex Protocol 2: Complex Synthesis cluster_oligomerization Protocol 3: Ethylene Oligomerization start_ligand This compound + Substituted Aniline reflux Reflux in Toluene (p-TsOH catalyst) start_ligand->reflux concentrate_ligand Concentration reflux->concentrate_ligand recrystallize Recrystallization (Ethanol) concentrate_ligand->recrystallize ligand Pure 2,6-Bis(imino)pyridyl Ligand recrystallize->ligand ligand_input Ligand in THF ligand->ligand_input reaction Stir at RT (Inert Atmosphere) ligand_input->reaction fecl2 FeCl₂ in THF fecl2->reaction concentrate_complex Concentration reaction->concentrate_complex wash Wash with Pentane concentrate_complex->wash complex [Ligand]FeCl₂ Precatalyst wash->complex add_catalyst Inject Precatalyst complex->add_catalyst reactor_prep Prepare Reactor add_solvent_mao Add Toluene & MMAO reactor_prep->add_solvent_mao add_solvent_mao->add_catalyst pressurize Pressurize with Ethylene add_catalyst->pressurize oligomerize Oligomerization (Constant T & P) pressurize->oligomerize quench Quench with Acidic Methanol oligomerize->quench analysis Product Analysis (GC, GC-MS) quench->analysis

Caption: Experimental workflow for the synthesis of 2,6-bis(imino)pyridyl iron catalysts and their application in ethylene oligomerization.

catalytic_cycle precatalyst [L]FeCl₂ active_catalyst [L]Fe-R⁺ precatalyst->active_catalyst Activation (MAO/MMAO) ethylene_complex [L]Fe-R⁺ (C₂H₄) active_catalyst->ethylene_complex + C₂H₄ inserted_complex [L]Fe-(CH₂)₂-R⁺ ethylene_complex->inserted_complex Insertion propagated_complex [L]Fe-(CH₂CH₂)n-R⁺ inserted_complex->propagated_complex + (n-1) C₂H₄ (Chain Growth) hydride_complex [L]Fe-H⁺ propagated_complex->hydride_complex β-Hydride Elimination product α-Olefin R-(CH₂CH₂)n-₁-CH=CH₂ propagated_complex->product hydride_complex->active_catalyst + C₂H₄ (Initiation)

Caption: Catalytic cycle for ethylene oligomerization using a 2,6-bis(imino)pyridyl iron catalyst.

References

Application Notes and Protocols for Developing Fluorescent Sensors for Metal Ions Using 2,6-Diacetylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and utilizing fluorescent sensors derived from 2,6-diacetylpyridine for the detection of various metal ions. The protocols outlined below detail the synthesis of Schiff base sensors from this versatile precursor and their application in quantitative metal ion analysis.

Introduction to this compound-Based Fluorescent Sensors

This compound is an excellent platform for designing fluorescent chemosensors due to its rigid structure and the presence of two reactive carbonyl groups. These groups can readily undergo condensation reactions with various amines to form Schiff bases, which often exhibit fluorescence. The pyridine (B92270) nitrogen and the imine nitrogens of the Schiff base can act as a multidentate binding site for metal ions.

The coordination of a metal ion to the sensor can significantly alter its photophysical properties, leading to a "turn-on" or "turn-off" fluorescent response. This change in fluorescence provides a sensitive and selective method for the detection and quantification of metal ions. The primary signaling mechanisms at play are often Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Intramolecular Charge Transfer (ICT).

Synthesis of a this compound-Based Fluorescent Sensor

This protocol describes the synthesis of a representative Schiff base fluorescent sensor (Sensor 1) from this compound and 2-hydrazinopyridine. This sensor is designed for the potential detection of various transition metal ions.

Protocol 1: Synthesis of a Bis(2-pyridylhydrazone) Fluorescent Sensor (Sensor 1)

Materials:

  • This compound

  • 2-Hydrazinopyridine

  • Ethanol (B145695) (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 1.63 g (10 mmol) of this compound in 30 mL of absolute ethanol. To this solution, add 2.18 g (20 mmol) of 2-hydrazinopyridine.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will form. If precipitation is slow, the flask can be placed in an ice bath.

  • Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 50°C for 24 hours.

  • Characterization: Characterize the final product (Sensor 1) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Metal Ion Detection

This section provides a detailed protocol for using the synthesized sensor to detect and quantify metal ions using fluorescence spectroscopy.

Protocol 2: Fluorometric Titration of Metal Ions

Materials and Equipment:

  • Stock solution of the synthesized sensor (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile)

  • Stock solutions of various metal perchlorate (B79767) or nitrate (B79036) salts (e.g., 10 mM in deionized water or the same solvent as the sensor)

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

  • Buffer solution (e.g., HEPES, pH 7.4)

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of the sensor (e.g., 10 µM) in the desired buffer solution.

  • Initial Fluorescence Measurement: Transfer 3 mL of the sensor working solution to a quartz cuvette and record its fluorescence emission spectrum. The excitation wavelength should be set at the absorption maximum of the sensor.

  • Titration with Metal Ions:

    • To the cuvette containing the sensor solution, add small aliquots (e.g., 1-10 µL) of a specific metal ion stock solution.

    • After each addition, gently mix the solution and allow it to equilibrate for 1-2 minutes.

    • Record the fluorescence emission spectrum.

    • Continue this process until no significant change in fluorescence intensity is observed.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

    • From this titration curve, the binding stoichiometry can be determined using a Job's plot, and the binding constant (Ka) can be calculated using the Benesi-Hildebrand equation.

    • The limit of detection (LOD) can be calculated based on the 3σ/k method, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low concentrations.

  • Selectivity Study: Repeat the titration experiment with a range of different metal ions to assess the selectivity of the sensor. A significant fluorescence response to a particular metal ion in the presence of other competing ions indicates high selectivity.

Quantitative Data Summary

The following table summarizes typical performance data for fluorescent sensors derived from this compound for various metal ions. Note that these values are illustrative and can vary depending on the specific sensor structure and experimental conditions.

Sensor DerivativeTarget IonResponse TypeLimit of Detection (LOD)Binding Constant (Kₐ)Quantum Yield (Φ)Solvent System
Bis(2-pyridylhydrazone)Zn²⁺Turn-on50 nM2.5 x 10⁵ M⁻¹0.02 -> 0.45Acetonitrile/Water
Bis(dansylhydrazone)Cu²⁺Turn-off100 nM1.8 x 10⁶ M⁻¹0.60 -> 0.05Methanol
Bis(rhodaminehydrazone)Hg²⁺Turn-on20 nM5.0 x 10⁶ M⁻¹0.01 -> 0.75Acetonitrile
Bis(anthracenyl-imine)Al³⁺Turn-on80 nM3.2 x 10⁵ M⁻¹0.15 -> 0.55Ethanol/Water

Signaling Pathways and Experimental Workflows

The interaction between the this compound-based sensor and a metal ion triggers a change in its fluorescence through specific signaling pathways. The experimental workflow for synthesizing and utilizing these sensors can also be visualized.

G Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF) cluster_0 Unbound Sensor (Low Fluorescence) cluster_1 Metal Ion Binding cluster_2 Bound Sensor (High Fluorescence) Fluorophore Fluorophore Pyridine_Ring This compound Backbone Fluorophore->Pyridine_Ring Covalent Bond Imines Schiff Base (Imines) Pyridine_Ring->Imines Condensation Metal_Ion Metal Ion (e.g., Zn²⁺) Imines->Metal_Ion Coordination Complex Sensor-Metal Ion Complex (Rigid Structure) Metal_Ion->Complex Forms Complex Enhanced_Fluorescence Enhanced Fluorescence (CHEF) Complex->Enhanced_Fluorescence Inhibition of Non-Radiative Decay

Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.

G Signaling Pathway: Photoinduced Electron Transfer (PET) cluster_0 Unbound Sensor (Fluorescence Quenched) cluster_1 Metal Ion Binding cluster_2 Bound Sensor (Fluorescence 'Turned-On') Fluorophore_Excited Excited Fluorophore Receptor Pyridine-Imine Receptor Fluorophore_Excited->Receptor Energy Electron_Transfer Photoinduced Electron Transfer (PET) Receptor->Electron_Transfer e⁻ Metal_Ion Metal Ion Receptor->Metal_Ion Binding Electron_Transfer->Fluorophore_Excited Quenches Fluorescence Bound_Receptor Receptor-Metal Complex (Lowered HOMO) Metal_Ion->Bound_Receptor Fluorophore_Excited2 Excited Fluorophore Fluorescence Fluorescence Emission Fluorophore_Excited2->Fluorescence Radiative Decay

Caption: Photoinduced Electron Transfer (PET) signaling pathway.

G Experimental Workflow Start Start: Design Sensor Synthesis Synthesis of Schiff Base from this compound Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Stock_Solution Prepare Stock Solutions (Sensor and Metal Ions) Purification->Stock_Solution Titration Fluorometric Titration Stock_Solution->Titration Data_Analysis Data Analysis (Binding Constant, LOD) Titration->Data_Analysis Selectivity Selectivity Studies Data_Analysis->Selectivity End End: Application Selectivity->End

Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 2,6-Diacetylpyridine Thiosemicarbazone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of thiosemicarbazone derivatives from 2,6-diacetylpyridine and the subsequent evaluation of their antimicrobial properties. The protocols detailed below are compiled from established methodologies and are intended to be a valuable resource for the discovery and development of novel antimicrobial agents.

Introduction

Thiosemicarbazones are a class of Schiff bases that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The biological activity of thiosemicarbazones is often attributed to their ability to form stable complexes with various metal ions, which can enhance their therapeutic potential. Derivatives of this compound are of particular interest as they can form bis(thiosemicarbazones), which act as tetradentate ligands capable of coordinating with metal ions in a planar geometry. This structural feature can lead to potent biological activity. This document outlines the synthesis of these derivatives and the protocols for assessing their antimicrobial efficacy.

Synthesis of this compound Bis(thiosemicarbazone) Derivatives

The synthesis of this compound bis(thiosemicarbazone) derivatives is typically achieved through a condensation reaction between this compound and a substituted thiosemicarbazide (B42300). The general reaction scheme is presented below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product r1 This compound p1 This compound Bis(thiosemicarbazone) Derivative r1->p1 + r2 Substituted Thiosemicarbazide (2 eq.) r2->p1 c1 Solvent (e.g., Ethanol) c2 Catalyst (e.g., Acetic Acid) c3 Heat (Reflux)

Caption: General synthesis scheme for this compound bis(thiosemicarbazone) derivatives.

Experimental Protocol: General Synthesis

This protocol provides a general method for the synthesis of this compound bis(thiosemicarbazone) derivatives.

Materials:

  • This compound

  • Substituted thiosemicarbazide (e.g., 4-phenyl-3-thiosemicarbazide, 4-methyl-3-thiosemicarbazide, etc.)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of hot absolute ethanol.

  • In a separate beaker, dissolve the substituted thiosemicarbazide (2.2 eq.) in hot absolute ethanol.

  • Add the thiosemicarbazide solution to the solution of this compound with continuous stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated product is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or toluene).

  • Dry the purified product in a desiccator or a vacuum oven.

  • Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Data Presentation: Synthesis Yields

The following table summarizes the reported yields for the synthesis of various this compound bis(thiosemicarbazone) derivatives.

DerivativeThiosemicarbazide UsedSolventCatalystReaction Time (h)Yield (%)Reference
This compound bis(thiosemicarbazone)ThiosemicarbazideEthanolAcetic Acid296[1]
This compound bis(4,4-dimethylthiosemicarbazone)4,4-dimethylthiosemicarbazide95% EthanolAcetic Acid1.1773
This compound bis(4-phenyl-3-thiosemicarbazone)4-phenyl-3-thiosemicarbazideEthanol---[2]

Antimicrobial Studies

The antimicrobial activity of the synthesized thiosemicarbazone derivatives is evaluated to determine their efficacy against a panel of pathogenic bacteria and fungi. The most common method for this is the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4]

Materials:

  • Synthesized thiosemicarbazone derivatives

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Grow microbial cultures overnight in their respective broths. Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution: a. Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate. b. Add 100 µL of the compound stock solution to the first well of each row. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Inoculation: Add 5 µL of the prepared microbial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: Wells containing broth and inoculum only (no compound).

    • Negative Control (Sterility Control): Wells containing broth only (no inoculum or compound).

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the concentration that inhibits 90% of microbial growth compared to the positive control.

Data Presentation: Antimicrobial Activity (MIC Values)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some thiosemicarbazone derivatives against various microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
2-acetylpyridine thiosemicarbazone derivativesNeisseria meningitidis0.016 - 0.125[5]
Neisseria gonorrhoeae0.002 - 0.25[5]
Staphylococcus aureus0.062 - 0.5[5]
Streptococcus faecalis0.25 - 1.0[5]
Bismuth(III) complex of this compound bis((4)N-methylthiosemicarbazone)Bacillus cereus10.66 µM[6]
Salmonella typhimurium10.66 µM[6]
2,6-disubstituted thiosemicarbazone derivatives of pyridine (B92270) (Compound 7)Mycobacterium tuberculosis (resistant strain)0.5[7]
Gram-positive bacteria0.49[7]

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of thiosemicarbazones is believed to be multifactorial. A key mechanism involves the chelation of essential metal ions, which disrupts vital cellular processes in microorganisms.

G cluster_compound Thiosemicarbazone Derivative cluster_cell Microbial Cell cluster_chelation Metal Ion Chelation cluster_effects Downstream Effects cluster_outcome Cellular Outcome compound This compound Bis(thiosemicarbazone) chelation Chelation of essential metal ions (e.g., Fe²⁺, Zn²⁺) compound->chelation effect1 Inhibition of Metalloenzymes (e.g., Ribonucleotide Reductase) chelation->effect1 effect2 Disruption of Electron Transport Chain chelation->effect2 effect3 Inhibition of DNA Synthesis (e.g., Topoisomerase II inhibition) chelation->effect3 outcome Inhibition of Growth and Cell Death effect1->outcome effect2->outcome effect3->outcome

Caption: Proposed mechanism of antimicrobial action for thiosemicarbazone derivatives.

The proposed mechanism suggests that thiosemicarbazones can enter microbial cells and chelate essential metal ions like iron and zinc.[8] This sequestration of metal ions inhibits the function of metalloenzymes that are crucial for various cellular processes, including DNA synthesis and respiration.[7] For instance, the inhibition of ribonucleotide reductase, an iron-dependent enzyme, can halt DNA replication. Additionally, disruption of the electron transport chain can lead to a decrease in ATP production. Some studies also suggest that these compounds can directly inhibit enzymes like topoisomerase II, further contributing to their antimicrobial effects.[6] Ultimately, these disruptions lead to the inhibition of microbial growth and cell death.

Conclusion

The synthesis of thiosemicarbazone derivatives from this compound offers a promising avenue for the development of new antimicrobial agents. The protocols provided in these application notes offer a standardized approach for the synthesis and evaluation of these compounds. The ability of these molecules to be easily modified allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies, which is a critical step in the drug discovery process. Further research into the precise molecular mechanisms of action will aid in the design of more potent and selective antimicrobial agents.

References

Application Notes and Protocols for 2,6-Diacetylpyridine Derivatives in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer (PS), light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death. The development of new and effective photosensitizers is a critical area of research in oncology. 2,6-Diacetylpyridine derivatives, particularly their metal complexes, have emerged as a promising class of compounds for PDT. Their versatile coordination chemistry allows for the fine-tuning of photophysical and photochemical properties, making them attractive candidates for targeted cancer therapy.

This document provides detailed application notes and experimental protocols for the use of this compound derivatives as photosensitizers in a research setting. The focus is on metal complexes of this compound bis(hydrazone) and Schiff base derivatives, outlining their synthesis, characterization, and evaluation for photodynamic efficacy.

Featured Derivative Class: Metal Complexes of this compound Bis(hydrazones)

A notable example of this class involves copper(II) coordination compounds with bis-hydrazones of this compound. These compounds have demonstrated significant cytotoxic activity against cancer cell lines. While the primary research on some of these specific complexes has focused on their intrinsic cytotoxicity, their structural similarity to other known metal-based photosensitizers suggests their potential for light-induced cytotoxic enhancement.

Synthesis of a Representative Ligand and its Copper(II) Complex

The synthesis of this compound bis-hydrazone ligands and their subsequent complexation with a metal salt is a common approach. For instance, reacting this compound bis-hydrazones containing various heterocyclic fragments with copper(II) chloride or bromide can yield pentacoordinated complexes.[1]

Protocol 1: Synthesis of a this compound Bis(hydrazone) Ligand and its Cu(II) Complex

Materials:

Ligand Synthesis:

  • Dissolve this compound in warm methanol.

  • In a separate flask, dissolve a twofold molar excess of the desired hydrazine derivative in warm methanol.

  • Slowly add the this compound solution to the hydrazine derivative solution while stirring.

  • Reflux the mixture for 4-6 hours under an inert atmosphere.

  • Allow the solution to cool to room temperature. The bis-hydrazone ligand will precipitate.

  • Filter the precipitate, wash with cold methanol, and dry under vacuum.

  • Characterize the ligand using NMR, IR, and mass spectrometry.

Complexation:

  • Dissolve the synthesized bis-hydrazone ligand in warm methanol.

  • In a separate flask, dissolve an equimolar amount of CuCl₂ or CuBr₂ in warm methanol.

  • Slowly add the copper salt solution to the ligand solution with constant stirring.

  • Continue stirring at room temperature for 12-24 hours.

  • The resulting copper(II) complex will precipitate out of the solution.

  • Filter the complex, wash with methanol, and dry under vacuum.

  • Characterize the complex using IR, UV-vis, ESR spectroscopy, and single-crystal X-ray diffraction if suitable crystals are obtained.[1]

Photophysical and Photochemical Properties

The efficacy of a photosensitizer is determined by its photophysical and photochemical properties. Key parameters include its absorption spectrum, fluorescence quantum yield, and, most importantly, its ability to generate singlet oxygen (¹O₂).

Table 1: Expected Photophysical Properties of Pyridine-Based Metal Complexes

PropertyTypical Range/ValueSignificance in PDT
Absorption Maximum (λmax) 400-700 nmAbsorption in the "phototherapeutic window" (600-800 nm) allows for deeper tissue penetration of light.
Molar Extinction Coefficient (ε) > 10,000 M⁻¹cm⁻¹High absorption cross-section increases the efficiency of light absorption.
Fluorescence Quantum Yield (Φf) Low (< 0.1)A low fluorescence yield often indicates a high efficiency of intersystem crossing to the triplet state, which is necessary for singlet oxygen generation.
Singlet Oxygen Quantum Yield (ΦΔ) High (> 0.4)This is a direct measure of the photosensitizer's efficiency in producing the primary cytotoxic agent in Type II PDT.

Note: The values presented are representative of metal-based photosensitizers and may vary for specific this compound derivatives.

Protocol 2: Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield is typically determined by a comparative method using a standard photosensitizer with a known ΦΔ (e.g., methylene (B1212753) blue, Rose Bengal) and a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which is irreversibly consumed in the presence of ¹O₂.

Materials:

  • Synthesized this compound derivative complex

  • Standard photosensitizer (e.g., Rose Bengal, ΦΔ = 0.75 in methanol)

  • 1,3-diphenylisobenzofuran (DPBF)

  • Spectrophotometer

  • Light source with a specific wavelength (e.g., laser or filtered lamp)

  • Cuvettes

Procedure:

  • Prepare solutions of the standard and the test compound in a suitable solvent (e.g., methanol or DMSO) with matched absorbance at the irradiation wavelength.

  • Prepare a stock solution of DPBF in the same solvent.

  • In a quartz cuvette, mix the photosensitizer solution with the DPBF solution. The final concentration of DPBF should be such that its absorbance at ~415 nm is around 1.0.

  • Irradiate the solution with monochromatic light at a wavelength where the photosensitizer absorbs but DPBF does not.

  • Monitor the decrease in DPBF absorbance at ~415 nm at regular time intervals.

  • The rate of DPBF decomposition is proportional to the singlet oxygen generation.

  • The ΦΔ of the test compound can be calculated using the following equation: ΦΔ (sample) = ΦΔ (std) × (k_sample / k_std) × (I_abs_std / I_abs_sample) where 'k' is the rate constant of DPBF decomposition and 'I_abs' is the rate of light absorption by the photosensitizer.

In Vitro Photodynamic Efficacy

The photodynamic activity of the synthesized compounds is evaluated by assessing their cytotoxicity in cancer cell lines with and without light exposure.

Protocol 3: In Vitro Phototoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line (e.g., HepG2, MCF-7)

  • Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)

  • 96-well plates

  • Synthesized this compound derivative

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Light source for irradiation (e.g., LED array)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with various concentrations of the photosensitizer for a predetermined time (e.g., 24 hours). Include a "dark" control set of plates that will not be irradiated.

  • Irradiation: For the "light" set of plates, wash the cells with PBS and add fresh medium. Irradiate the cells with a light source at a specific wavelength and dose (e.g., J/cm²).

  • Post-Irradiation Incubation: Incubate both "dark" and "light" plates for a further 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 values (the concentration of the compound that causes 50% inhibition of cell viability) for both dark and light conditions. The phototoxicity index (PI) can be calculated as IC50(dark) / IC50(light). A high PI value indicates a high photodynamic effect.

Table 2: Representative Cytotoxicity Data for a Copper(II) Bis-hydrazone Complex of this compound

Cell LineCompoundIC50 (µM) - Dark
HepG2 (Hepatocellular Carcinoma)[Cu(H₂L¹)Cl]Cl1.12 ± 0.14
MRC-5 (Normal Lung Fibroblast)[Cu(H₂L¹)Cl]Cl4.88 ± 0.31

Data adapted from a study on the intrinsic cytotoxicity of a copper(II) bis-hydrazone complex.[1] Phototoxicity data would require light-activated experiments.

Mechanism of Action: Signaling Pathways in PDT

Photodynamic therapy can induce various forms of cell death, including apoptosis, necrosis, and autophagy. The specific pathway is often dependent on the photosensitizer's subcellular localization and the light dose. Many metal-based photosensitizers that target mitochondria are known to induce apoptosis.

Mitochondria-Mediated Apoptosis

Upon light activation, photosensitizers localized in the mitochondria generate ROS, which can lead to the opening of the mitochondrial permeability transition pore (mPTP). This disrupts the mitochondrial membrane potential and triggers the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-3), which are proteases that execute the apoptotic program, leading to characteristic morphological changes and cell death. The Bcl-2 family of proteins plays a crucial role in regulating this process, with pro-apoptotic members (e.g., Bax) promoting cytochrome c release and anti-apoptotic members (e.g., Bcl-2) inhibiting it.[2][3] PDT can directly damage anti-apoptotic proteins like Bcl-2, further promoting apoptosis.[4]

PDT_Apoptosis_Pathway cluster_0 Mitochondrion cluster_1 Cytoplasm PS PS (Light Activated) ROS ROS PS->ROS Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Inhibition Bax Bax (Pro-apoptotic) ROS->Bax Activation mPTP mPTP Opening Bax->mPTP CytC Cytochrome c mPTP->CytC Release CytC_out Cytochrome c CytC->CytC_out Apaf1 Apaf-1 Casp9 Pro-Caspase-9 aCasp9 Active Caspase-9 Apaf1->aCasp9 Apoptosome Formation & Activation Casp9->aCasp9 Casp9->aCasp9 Apoptosome Formation & Activation Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis CytC_out->aCasp9 Apoptosome Formation & Activation

Figure 1: Mitochondria-mediated apoptotic pathway induced by PDT.

Experimental Workflow

A typical workflow for evaluating a novel this compound derivative as a photosensitizer is outlined below.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_photo Photophysical & Photochemical Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) Ligand Ligand Synthesis Complex Metal Complexation Ligand->Complex Char Structural Characterization (NMR, IR, MS, X-ray) Complex->Char AbsEm Absorption & Emission Spectroscopy Char->AbsEm SOQY Singlet Oxygen Quantum Yield (ΦΔ) AbsEm->SOQY Uptake Cellular Uptake & Localization SOQY->Uptake DarkTox Dark Toxicity (IC50) Uptake->DarkTox PhotoTox Phototoxicity (IC50) DarkTox->PhotoTox Mech Mechanism of Cell Death (Apoptosis, Necrosis) PhotoTox->Mech TumorModel Tumor Model Studies Mech->TumorModel Efficacy Antitumor Efficacy TumorModel->Efficacy

Figure 2: General experimental workflow for PDT photosensitizer evaluation.

Logical Relationship: Structure and Activity

The photodynamic activity of this compound derivatives can be modulated by altering their chemical structure.

SAR_Logic Structure Structural Features - Metal Center - Ligand Substituents - Overall Geometry Properties Photophysical Properties - Absorption (λmax, ε) - Triplet State Lifetime - Singlet Oxygen Yield (ΦΔ) Structure->Properties Influences Activity Biological Activity - Cellular Uptake - Subcellular Localization - Phototoxicity (IC50) Properties->Activity Determines

Figure 3: Structure-activity relationship logic for PDT photosensitizers.

Conclusion

Derivatives of this compound, particularly their metal complexes, represent a versatile and promising platform for the development of novel photosensitizers for photodynamic therapy. By systematically modifying the ligand structure and the coordinated metal ion, it is possible to tune their photophysical properties and enhance their photodynamic efficacy. The protocols and information provided herein offer a foundational framework for researchers to synthesize, characterize, and evaluate these compounds for their potential in cancer treatment. Further research focusing on the specific photodynamic properties and in vivo efficacy of these derivatives is warranted to fully realize their therapeutic potential.

References

Application Notes: 2,6-Diacetylpyridine as a Versatile Scaffold for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,6-Diacetylpyridine is a valuable and versatile building block in medicinal chemistry, primarily utilized for the synthesis of a wide range of pharmaceutical intermediates. Its symmetrical structure, featuring a central pyridine (B92270) ring flanked by two reactive acetyl groups, allows for the straightforward construction of complex molecules with diverse therapeutic applications. This document provides an overview of its key applications, detailed experimental protocols for the synthesis of important intermediates, and data on their biological activities.

Key Applications in Drug Development

The primary utility of this compound lies in its function as a precursor for various ligands, especially through Schiff base condensation reactions. These ligands, when complexed with metal ions, have shown significant potential as therapeutic agents. The main areas of application include:

  • Anticancer Agents: Schiff base derivatives of this compound, such as bis(thiosemicarbazones) and bis(benzoylhydrazones), form stable complexes with transition metals (e.g., Cu(II), Zn(II), In(III)). These complexes have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[1] Their mechanism of action often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

  • Antimicrobial Agents: Metal complexes of this compound bis(acylhydrazones) have been investigated for their antibacterial and antifungal properties.[2] Certain iron complexes, in particular, have shown enhanced activity compared to the parent ligands, especially against Gram-positive bacteria.[2]

  • Neurodegenerative Disease Therapeutics: Pyridine-based compounds are being explored as potential treatments for Alzheimer's disease. Derivatives that can be conceptually linked back to a pyridine scaffold have been synthesized and shown to act as cholinesterase inhibitors and modulators of amyloid-β aggregation, both of which are key targets in Alzheimer's therapy.[3][4]

  • Chiral Auxiliaries and Intermediates: The reduction of the two acetyl groups in this compound can yield the chiral diol, 2,6-bis(1-hydroxyethyl)pyridine. This diol is a valuable chiral intermediate for the synthesis of more complex enantiomerically pure pharmaceutical compounds.[5]

Intermediates Synthesis and Characterization

The following sections provide detailed protocols for the synthesis of key pharmaceutical intermediates derived from this compound, along with their characterization data.

Application 1: Anticancer Intermediates - Synthesis of Bis(hydrazone) Schiff Bases

Bis(hydrazone) derivatives of this compound are a cornerstone for developing metal-based anticancer drugs. The synthesis is typically a straightforward condensation reaction.

Protocol 1: Synthesis of this compound bis(thiosemicarbazone) (H₂daptsc)

This protocol describes the synthesis of a key ligand for the development of novel anticancer metal complexes.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation dap This compound solvent Ethanol (B145695) (Reflux) dap->solvent tsc Thiosemicarbazide (B42300) tsc->solvent reflux Reflux for 4h solvent->reflux cool Cool to RT reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry in vacuo wash->dry product H₂daptsc (Product) dry->product

Caption: Workflow for the synthesis of H₂daptsc.

Materials:

  • This compound (1.63 g, 10 mmol)

  • Thiosemicarbazide (1.82 g, 20 mmol)

  • Absolute Ethanol (100 mL)

  • Round-bottom flask (250 mL) with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • A solution of thiosemicarbazide (1.82 g, 20 mmol) in 50 mL of hot absolute ethanol is prepared.

  • To a separate flask, dissolve this compound (1.63 g, 10 mmol) in 50 mL of absolute ethanol.

  • Slowly add the this compound solution to the thiosemicarbazide solution with continuous stirring.

  • The reaction mixture is heated to reflux and maintained for 4 hours.

  • After reflux, the mixture is cooled to room temperature, which will cause a pale yellow solid to precipitate.

  • The precipitate is collected by vacuum filtration.

  • The collected solid is washed with cold ethanol (2 x 15 mL) and then with diethyl ether (2 x 15 mL).

  • The product is dried in a vacuum desiccator over anhydrous CaCl₂.

Quantitative Data for Bis(hydrazone) Intermediates

Compound NameAbbreviationMolecular FormulaYield (%)M.p. (°C)Key Spectroscopic DataRef
This compound bis(thiosemicarbazone)H₂daptscC₁₁H₁₅N₇S₂> 90228-230IR (cm⁻¹): 3430 (N-H), 1590 (C=N), 830 (C=S)[5]
This compound bis(benzoylhydrazone)H₂dapbC₂₃H₂₁N₅O₂~85240-242¹H NMR (DMSO-d₆, δ ppm): 2.53 (s, 6H, CH₃), 7.5-8.3 (m, 13H, Ar-H), 11.2 (s, 2H, NH)[6][7]

Application 2: Chiral Intermediates for Asymmetric Synthesis

The reduction of this compound provides access to chiral diols, which are valuable precursors for asymmetric synthesis in the pharmaceutical industry.

Protocol 2: Asymmetric Reduction of this compound

This protocol describes a catalytic asymmetric reduction to produce the enantio-enriched C₂-symmetric diol, 2,6-bis(1-hydroxyethyl)pyridine.[5]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation dap This compound solvent Toluene dap->solvent catalyst Chiral Diol (cat.) catalyst->solvent reductant Et₂Zn / PMHS reductant->solvent stir Stir at 0°C to RT solvent->stir quench Quench with NH₄Cl (aq) stir->quench extract Extract with EtOAc quench->extract dry Dry over Na₂SO₄ extract->dry purify Column Chromatography dry->purify product Chiral Diol Product purify->product

Caption: Workflow for the asymmetric reduction of this compound.

Materials:

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 mmol), the chiral diol catalyst (0.1 mmol), and Zn(OTf)₂ (0.1 mmol) in anhydrous toluene.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.2 mmol) followed by polymethylhydrosiloxane (2.2 mmol).

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 24 hours.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography to yield the diol.

Quantitative Data for Reduced Intermediate

Compound NameMolecular FormulaConversion (%)Enantiomeric Excess (ee, %)Diastereomeric Excess (de, %)Ref
(1S,1'S)-2,6-bis(1-hydroxyethyl)pyridineC₉H₁₃NO₂904047[5]

Application 3: Intermediates for Alzheimer's Disease Therapeutics

Pyridine derivatives are actively investigated for their potential to inhibit cholinesterases, a key therapeutic strategy for managing Alzheimer's disease.

Activity of Pyridine-based Cholinesterase Inhibitors

While a direct synthesis protocol starting from this compound for a specific cholinesterase inhibitor is complex and multi-stepped, various pyridine derivatives have been synthesized and evaluated. The data below highlights the potential of this class of compounds.

Quantitative Data for Pyridine-based Cholinesterase Inhibitors

Compound IDTarget EnzymeInhibition TypeIC₅₀ (µM) or Kᵢ (µM)Ref
Carbamate 8human AChEMixedIC₅₀ = 0.153 ± 0.016[3]
Carbamate 11human BChE-IC₅₀ = 0.828 ± 0.067[3]
Compound 22equine BChEMixedKᵢ = 0.099 ± 0.071[8]
Compound 25E. electricus AChEMixed73% inhibition @ 9 µM[9]
Pd(II) ComplexAcetylcholinesterase-Kᵢ = 10.17 ± 1.88[10]

AChE = Acetylcholinesterase; BChE = Butyrylcholinesterase

Mechanism of Action: Anticancer Activity

The anticancer effect of metal complexes derived from this compound Schiff bases is often attributed to the induction of apoptosis via the mitochondrial pathway, triggered by an increase in intracellular reactive oxygen species (ROS).

Signaling Pathway for ROS-Mediated Apoptosis

G cluster_entry Cellular Uptake cluster_stress Oxidative Stress cluster_mito Mitochondrial Pathway cluster_execution Execution Phase compound Pyridine Schiff Base Metal Complex cell Cancer Cell ros ↑ Intracellular ROS compound->ros mito Mitochondrial Damage (ΔΨm Loss) ros->mito bax Bax Activation ros->bax bcl2 Bcl-2 Inhibition ros->bcl2 cyto Cytochrome c Release mito->cyto bax->mito bcl2->mito apaf Apaf-1 cyto->apaf cas9 Caspase-9 (Initiator) apaf->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed ROS-mediated apoptotic pathway induced by pyridine Schiff base metal complexes.

This pathway illustrates that upon entering a cancer cell, the metal complex induces a surge in ROS, leading to mitochondrial membrane potential collapse. This triggers the release of cytochrome c, which activates the caspase cascade (initiator caspase-9 and executioner caspase-3), ultimately leading to programmed cell death or apoptosis.[11]

References

Troubleshooting & Optimization

How to improve the yield of 2,6-Diacetylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of 2,6-diacetylpyridine in their syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound from the Claisen condensation of diethyl 2,6-pyridinedicarboxylate is consistently low. What are the most critical factors to optimize?

A1: Low yields in this common synthesis route often stem from three critical areas: the base, the reaction conditions, and the work-up procedure.

  • Choice and Quality of Base: The base is crucial for promoting the Claisen condensation. Both sodium ethoxide (EtONa) and metallic sodium are commonly used.

    • Sodium Ethoxide (EtONa): The purity and dryness of EtONa are paramount. Any residual ethanol (B145695) can interfere with the reaction equilibrium. It is recommended to dry the commercially available powder under vacuum for at least 6 hours before use.[1][2] The molar ratio of EtONa to the starting ester directly influences the product distribution. A higher molar ratio (approaching 5:1 of EtONa to ester) favors the formation of the desired this compound.[2][3]

    • Metallic Sodium/Potassium: Using alkali metals like sodium or potassium directly can simplify the procedure as it avoids the need to prepare perfectly dry sodium ethoxide.[4][5] The metal reacts in situ, and an excess can help remove trace water or ethanol from the reaction medium.[4] A molar ratio of approximately 5:1 of sodium to the ester has been shown to provide high yields (up to 76.7%).[4]

  • Reaction Solvent and Temperature: Toluene is an effective solvent due to its high boiling point, which allows for higher reaction temperatures that favor the condensation.[4][6] The reaction is typically performed at reflux.

  • Hydrolysis and Decarboxylation: After the condensation, the intermediate β-keto ester must be hydrolyzed and decarboxylated. This is usually achieved by adding a strong acid, such as concentrated HCl, and heating the mixture.[1][2] Incomplete reaction at this stage will lower the final yield.

Q2: I am observing a significant amount of the mono-substituted byproduct, 2-acetyl-6-carbethoxypyridine. How can I increase the selectivity for the di-substituted product?

A2: The formation of the mono-acetylated product versus the di-acetylated product is almost entirely controlled by the stoichiometry of the base.

  • To selectively synthesize This compound , a significant excess of the base is required. When using sodium ethoxide, a molar ratio of EtONa to diethyl 2,6-pyridinedicarboxylate close to 5:1 will drive the reaction to completion and yield almost exclusively the di-substituted product.[2][3]

  • Conversely, if the mono-substituted product is desired, reducing the molar ratio to approximately 1.2:1 or 1.5:1 will favor its formation.[3]

The relationship between the base-to-ester ratio and the final product is a key control point in this synthesis.[2][3]

Q3: What are the most effective methods for purifying the final this compound to maximize recovery and purity?

A3: The choice of purification method depends on the scale and the impurities present.

  • Column Chromatography: This is a highly effective method for achieving high purity. A common mobile phase is a mixture of petroleum ether and ethyl acetate (B1210297) (e.g., a 5:1 or 4:1 ratio).[2][7] This technique is excellent for separating the desired product from starting materials and byproducts.

  • Recrystallization: For larger scale purification or after initial chromatographic separation, recrystallization is a good option. Hexane[7] and ethanol[1] have been successfully used as recrystallization solvents, yielding the product as a colorless or white solid.[7][8]

Q4: Are there higher-yielding alternative synthesis routes I should consider?

A4: Yes, while the Claisen condensation is common, other methods have been reported to produce excellent yields, although they may involve more expensive or sensitive reagents.

  • From a Dicarboxamide: The reaction of 2,6-bis(1-pyrrolidinylcarbonyl)pyridine with methylmagnesium chloride (MeMgCl) in anhydrous THF has been reported to yield this compound in 88% after recrystallization.[7]

  • From a Dicarbonyl Chloride: Reacting 2,6-pyridinedicarbonyl chloride with methyllithium (B1224462) in the presence of copper(I) iodide (CuI) at -78°C can produce a yield as high as 93%.[9] However, this method requires strict low-temperature control, which can be challenging to scale up.[9]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data from various reported synthetic routes to this compound.

Starting MaterialKey ReagentsSolventTemp.TimeYield (%)Reference(s)
Diethyl 2,6-pyridinedicarboxylateSodium Ethoxide (EtONa) (molar ratio ~4.6:1)Ethyl AcetateReflux12 h58.8%[1][2][3]
Diethyl 2,6-pyridinedicarboxylateSodium (Na) (molar ratio 5:1)TolueneReflux-76.7%[4]
Diethyl 2,6-pyridinedicarboxylatePotassium (K)Ethyl Acetate/HeptaneRT10 h82%[5]
2,6-bis(1-pyrrolidinylcarbonyl)pyridineMethylmagnesium Chloride (MeMgCl)THF0°C - RT3 h88%[7]
2,6-diethylpyridineNHPI, tert-butyl nitriteAcetonitrile90°C36 h54%[7]
2,6-pyridinedicarbonyl chlorideMethyllithium, CuITHF-78°C-93%[9]

Experimental Protocols

Protocol 1: Claisen Condensation using Sodium Ethoxide (Yield: ~59%)[1][2]

  • Preparation of Sodium Ethoxide: Dissolve sodium (5.3 g, 0.23 mol) in pure, dry ethanol (130 mL). Remove the excess ethanol under reduced pressure and dry the resulting white EtONa powder under vacuum for at least 6 hours to ensure it is completely free of ethanol.

  • Condensation Reaction: Add a solution of 2,6-dicarbethoxypyridine (11.17 g, 0.05 mol) in freshly distilled ethyl acetate (40 mL) to the dried sodium ethoxide.

  • Hydrolysis & Decarboxylation: After the initial reaction (typically refluxing for 12 hours), add concentrated HCl dropwise with stirring and reflux for an additional 7-8 hours to complete the hydrolysis and decarboxylation.

  • Work-up and Purification: Cool the mixture and neutralize it. Extract the product with a suitable organic solvent (e.g., CH₂Cl₂ or ether).[5][7] Dry the combined organic phases over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, petroleum ether/ethyl acetate = 4:1) followed by recrystallization from ethanol.

Protocol 2: Grignard Reaction with Dicarboxamide (Yield: 88%)[7]

  • Reaction Setup: Dissolve 2,6-bis(1-pyrrolidinylcarbonyl)pyridine (2.0 g, 7.3 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (15 mL) in a flask under an inert atmosphere.

  • Grignard Addition: Cool the solution to 0°C in an ice bath. Add a solution of methylmagnesium chloride in THF (~20%) (9 mL, 19 mmol) dropwise.

  • Stirring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

  • Quenching and Work-up: Cool the mixture back to 0°C and slowly add 30 mL of 2M aqueous HCl. Stir until gas evolution ceases.

  • Extraction and Purification: Extract the mixture with dichloromethane (B109758) (CH₂Cl₂) (3 x 20 mL). Combine the organic layers and dry over anhydrous Na₂SO₄. After removing the solvent in vacuo, recrystallize the resulting product from hexane (B92381) to yield a colorless powder.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for the synthesis of this compound.

G cluster_start Starting Material Preparation cluster_reaction Reaction Steps cluster_purification Work-up & Purification Start Diethyl 2,6-pyridinedicarboxylate Condensation Claisen Condensation (Reflux in Ethyl Acetate) Start->Condensation Base Prepare Anhydrous Sodium Ethoxide Base->Condensation Hydrolysis Acidic Hydrolysis & Decarboxylation (HCl, Reflux) Condensation->Hydrolysis Workup Neutralization & Solvent Extraction Hydrolysis->Workup Purify Column Chromatography Workup->Purify Recrystal Recrystallization Purify->Recrystal End Pure this compound Recrystal->End

Caption: General experimental workflow for this compound synthesis via Claisen condensation.

G cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Purification & Work-up Start Low Yield Observed Base Base Anhydrous? Start->Base Check First Solvent Solvent Dry? Base->Solvent Ester Ester Pure? Solvent->Ester Ratio Base:Ester Ratio Correct? (Aim for ~5:1 for Di-substitution) Ester->Ratio Temp Sufficient Reflux Temp/Time? Ratio->Temp Hydrolysis Hydrolysis Complete? Temp->Hydrolysis Extraction Extraction Efficiency Hydrolysis->Extraction Purification Purification Loss? Extraction->Purification End Yield Improved Purification->End

Caption: Troubleshooting decision tree for addressing low synthesis yield.

References

Purification of 2,6-Diacetylpyridine by recrystallization versus column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,6-diacetylpyridine by recrystallization and column chromatography. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The two most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

Q2: Which solvent is best for the recrystallization of this compound?

A2: Hexane (B92381) is a frequently reported and effective solvent for the recrystallization of this compound, yielding a colorless powder.[1] Methanol has also been mentioned as a potential recrystallization solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature or below.

Q3: What is a suitable mobile phase for the column chromatography of this compound?

A3: A common eluent system for the silica (B1680970) gel column chromatography of this compound is a mixture of petroleum ether and ethyl acetate (B1210297), often in a 5:1 volume ratio.[1] The polarity of the mobile phase should be optimized based on thin-layer chromatography (TLC) analysis of the crude mixture.

Q4: How do recrystallization and column chromatography compare in terms of yield and purity for this compound?

A4: Recrystallization can often provide higher purity with a potentially higher yield, especially if the impurities have significantly different solubility profiles.[2] Column chromatography is versatile for separating complex mixtures but may result in lower yields due to irreversible adsorption or decomposition on the stationary phase. One study reported a yield of 88% after recrystallization from hexane, while another reported a 54% yield after column chromatography.[1]

Q5: My this compound appears as a yellow solid after synthesis. Is this normal?

A5: Crude this compound can appear as a yellow solid.[1] This coloration is typically due to impurities from the synthesis. Both recrystallization and column chromatography can be employed to remove these colored impurities and obtain a white to off-white crystalline product.

Data Presentation: Comparison of Purification Methods

ParameterRecrystallizationColumn Chromatography
Principle Difference in solubility of the compound and impurities in a solvent at different temperatures.Differential partitioning of the compound and impurities between a stationary phase and a mobile phase.
Typical Solvent/Eluent Hexane[1], MethanolPetroleum ether/Ethyl acetate (5:1, v/v) on silica gel[1]
Reported Yield ~88% (from hexane)[1]~54%[1]
Reported Final Purity High (often yields colorless powder)[1]Good, but can be variable.
Scale Suitable for both small and large scale.Can be used for various scales, but large-scale chromatography can be resource-intensive.
Time Consumption Can be faster for simple purifications.Can be more time-consuming, especially for large columns and slow flow rates.
Cost Generally lower cost (solvents and basic glassware).Can be more expensive (stationary phase, large volumes of high-purity solvents).

Experimental Protocols

Recrystallization of this compound from Hexane

Objective: To purify crude this compound using a single-solvent recrystallization method.

Materials:

  • Crude this compound

  • Hexane (reagent grade)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Condenser

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hexane and begin heating the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue to add small portions of hot hexane until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white to off-white crystalline solid.

Column Chromatography of this compound

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Petroleum ether

  • Ethyl acetate

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude mixture with varying ratios of petroleum ether and ethyl acetate. A common starting point is a 5:1 (v/v) mixture.[1]

  • Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, avoiding air bubbles. Allow the silica gel to settle, and then add another layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes. The flow rate should be steady and not too fast to allow for proper separation.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under vacuum to obtain the purified this compound.

Troubleshooting Guides

Recrystallization
IssuePossible CauseSuggested Solution
Oiling Out The compound is melting before it dissolves, or the solution is cooling too quickly. Impurities can also lower the melting point.Add more solvent before heating. Ensure the solution cools slowly. If the problem persists, try a different recrystallization solvent or a solvent pair.
No Crystal Formation The solution is not supersaturated (too much solvent was used), or nucleation is slow.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound. If these fail, evaporate some of the solvent to concentrate the solution and cool again.
Low Yield Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. The crystals were washed with a solvent at room temperature.Use the minimum amount of hot solvent necessary for dissolution. Concentrate the mother liquor to obtain a second crop of crystals. Always wash the crystals with ice-cold solvent.
Colored Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add too much as it can also adsorb the desired product.
Column Chromatography
IssuePossible CauseSuggested Solution
Poor Separation The eluent polarity is incorrect. The column was not packed properly (channeling). The column was overloaded with the sample.Optimize the eluent system using TLC. Repack the column carefully to ensure a uniform stationary phase. Use an appropriate amount of crude product for the column size.
Compound Stuck on Column The compound is too polar for the chosen eluent and is strongly adsorbing to the silica gel. The compound may be decomposing on the acidic silica gel.Gradually increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). If decomposition is suspected, consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.
Cracked or Channeled Column The column ran dry, or the packing was not uniform.Ensure the solvent level never drops below the top of the stationary phase. Pack the column as a slurry to ensure homogeneity.
Product Elutes Too Quickly The mobile phase is too polar.Use a less polar eluent system (e.g., increase the proportion of petroleum ether).

Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimal Hot Hexane start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Cool Slowly to Room Temperature hot_filter->cool Insoluble impurities removed ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Hexane filter->wash dry Dry Under Vacuum wash->dry end Pure this compound dry->end

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow start Start with Crude This compound tlc TLC to Determine Eluent start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end Pure this compound evaporate->end Troubleshooting_Decision_Tree start Purification Issue? recrystallization Recrystallization Issue? start->recrystallization Yes column Column Chromatography Issue? start->column No oiling Oiling Out? recrystallization->oiling Yes poor_separation Poor Separation? column->poor_separation Yes no_crystals No Crystals? oiling->no_crystals No solution_oiling Slow cooling, add more solvent oiling->solution_oiling Yes low_yield_recrystallization Low Yield? no_crystals->low_yield_recrystallization No solution_no_crystals Scratch flask, add seed crystal, concentrate no_crystals->solution_no_crystals Yes solution_low_yield_recrystallization Use less solvent, wash with cold solvent low_yield_recrystallization->solution_low_yield_recrystallization Yes stuck_on_column Compound Stuck? poor_separation->stuck_on_column No solution_poor_separation Optimize eluent, repack column poor_separation->solution_poor_separation Yes low_yield_column Low Yield? stuck_on_column->low_yield_column No solution_stuck_on_column Increase eluent polarity, change stationary phase stuck_on_column->solution_stuck_on_column Yes solution_low_yield_column Check for decomposition, ensure complete elution low_yield_column->solution_low_yield_column Yes

References

Technical Support Center: 2,6-Diacetylpyridine Schiff Base Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-diacetylpyridine Schiff base condensation reactions.

Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of this compound Schiff bases in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I improve the outcome?

Answer:

Low or no product yield in a this compound Schiff base condensation can stem from several factors. A primary consideration is the equilibrium nature of the reaction. The formation of the imine bond is reversible and produces water as a byproduct. To drive the reaction towards the product, it is crucial to remove water as it is formed.

Troubleshooting Steps:

  • Water Removal: The most critical step is the efficient removal of water.

    • Dean-Stark Apparatus: For solvents that form an azeotrope with water (e.g., toluene (B28343), benzene), using a Dean-Stark apparatus is highly effective.

    • Drying Agents: Alternatively, adding a drying agent directly to the reaction mixture, such as anhydrous magnesium sulfate (B86663) (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves, can absorb the water produced.

  • Catalyst Choice and Amount:

    • Acid Catalysis: The reaction is often catalyzed by a small amount of acid. Glacial acetic acid (a few drops) is commonly used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

    • Catalyst Concentration: Too much acid can protonate the amine reactant, rendering it non-nucleophilic and halting the reaction. Ensure only a catalytic amount is used.

  • Reaction Temperature and Time:

    • Temperature: Ketimines, such as those formed from this compound, generally require more forcing conditions than aldimines. Refluxing the reaction mixture is common. The optimal temperature will depend on the solvent used.

    • Reaction Time: These reactions can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to stall, extending the reaction time (from a few hours to overnight) may be necessary.

  • Solvent Selection: The choice of solvent is crucial.

    • Protic vs. Aprotic: Alcohols like ethanol (B145695) or methanol (B129727) are common solvents. However, aprotic solvents that form an azeotrope with water, such as toluene or benzene, are often more effective when used with a Dean-Stark trap.

    • Solubility: Ensure that both this compound and the amine reactant are soluble in the chosen solvent at the reaction temperature.

Issue 2: Formation of Side Products and Impurities

Question: My product is impure, and I am observing unexpected spots on my TLC plate. What are the likely side products and how can I minimize their formation?

Answer:

The formation of side products is a common challenge. The most prevalent impurity is often the unreacted starting materials due to an incomplete reaction. Other possibilities include aldol (B89426) condensation products or products from the reaction of the amine with the solvent.

Troubleshooting Steps:

  • Incomplete Reaction: As mentioned previously, ensure the reaction goes to completion by optimizing water removal, catalyst concentration, and reaction time.

  • Stoichiometry: Use the correct stoichiometric ratio of reactants. For the formation of a bis-imine from this compound, a 1:2 molar ratio of the pyridine (B92270) to the amine is typically required.

  • Temperature Control: Excessive heat can sometimes lead to the decomposition of reactants or products, resulting in a tarry reaction mixture. Maintain a controlled reflux temperature.

  • Purification Strategy:

    • Recrystallization: This is the most common method for purifying solid Schiff base products. Choosing an appropriate solvent system is key. Ethanol, methanol, or mixtures with other solvents like chloroform (B151607) or ethyl acetate (B1210297) are often effective.

    • Column Chromatography: While possible, column chromatography of pyridine-based compounds can be challenging due to their basicity, which can lead to tailing on silica (B1680970) gel. It is recommended to deactivate the silica gel with a small amount of a basic solvent like triethylamine (B128534) (0.1-1%) in the eluent. Alternatively, using a different stationary phase like neutral or basic alumina (B75360) might be beneficial.

Issue 3: Product Instability and Decomposition

Question: My Schiff base product seems to be unstable and decomposes upon standing or during purification. How can I handle and store it properly?

Answer:

The imine bond in Schiff bases is susceptible to hydrolysis, meaning it can react with water and revert to the starting carbonyl compound and amine. This is a significant challenge, especially during workup and purification.

Troubleshooting Steps:

  • Anhydrous Conditions: Throughout the synthesis, workup, and storage, it is crucial to maintain anhydrous (water-free) conditions to the greatest extent possible. Use dry solvents and store the final product in a desiccator.

  • Avoid Acidic Conditions During Workup: During the workup, washing with acidic solutions should be avoided as this can catalyze the hydrolysis of the imine bond. If an acid wash is necessary to remove basic impurities, it should be done quickly and at a low temperature.

  • Prompt Purification and Drying: Purify the product as soon as possible after the reaction is complete. Ensure the purified product is thoroughly dried under vacuum to remove any residual solvent or water.

  • Inert Atmosphere: For particularly sensitive compounds, storing them under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in this reaction?

A1: A catalyst, typically a mild acid like glacial acetic acid, is used to increase the rate of the reaction. It protonates the oxygen of the carbonyl group on the this compound. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Spot the reaction mixture alongside the starting materials (this compound and the amine) on a TLC plate. The formation of a new spot corresponding to the Schiff base product and the disappearance of the starting material spots will indicate the progress of the reaction.

Q3: What are some common solvents for recrystallizing this compound Schiff bases?

A3: The choice of solvent for recrystallization depends on the specific Schiff base. Common solvents include ethanol, methanol, isopropanol, acetonitrile, and chloroform. Sometimes a solvent mixture is required to achieve the desired solubility characteristics for effective purification.

Q4: Can I use a metal ion as a template for this reaction?

A4: Yes, template synthesis using a metal ion is a common and often highly effective method for synthesizing macrocyclic Schiff bases derived from this compound. The metal ion coordinates to the reactants, holding them in the correct orientation to facilitate the intramolecular condensation reaction, which can significantly improve the yield of the desired macrocyclic product.

Data Presentation

The following table summarizes reaction conditions and yields for the synthesis of this compound Schiff bases from selected literature. It is important to note that these are not from a single comparative study and direct comparison of yields may not be appropriate.

This compound DerivativeAmineSolventCatalyst/AdditiveTemperature (°C)Time (h)Yield (%)Reference
2,6-bis[1-(phenylimino)ethyl]pyridineAnilineMethanolFormic acidReflux4~85Fan et al. (2004)
Macrocyclic hydrazone Schiff basePyridine-2,6-dicarbohydrazideEthanolHydrochloric acid~75968Al Zoubi et al.
2,6-bis[1-(2,6-di-i-propylphenylimino)ethyl]pyridine2,6-DiisopropylanilineDichloromethaneFormic acid, Sodium sulfateReflux7295Salanouve et al. (2014)[1]

Experimental Protocols

General Protocol for the Synthesis of a this compound Bis(imine) Schiff Base

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol or toluene) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Amine Addition: Add the desired primary amine (2 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and maintain it for the desired time (typically 4-24 hours). If using toluene, a Dean-Stark trap should be fitted to the condenser to remove water.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates upon cooling, it can be collected by filtration.

    • If the product remains in solution, the solvent can be removed under reduced pressure.

  • Purification:

    • Wash the crude product with a suitable cold solvent (e.g., cold ethanol or diethyl ether) to remove soluble impurities.

    • Recrystallize the crude product from an appropriate solvent or solvent mixture to obtain the pure Schiff base.

    • Dry the purified product under vacuum.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Schiff Base Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in solvent B Add primary amine (2 equivalents) A->B C Add catalytic acid (e.g., glacial acetic acid) B->C D Heat to reflux with stirring (with water removal if necessary) C->D E Monitor reaction by TLC D->E Periodically E->D Reaction incomplete F Cool to room temperature E->F Reaction complete G Isolate crude product (filtration or solvent removal) F->G H Recrystallize from a suitable solvent G->H I Dry purified product under vacuum H->I

Caption: A typical experimental workflow for the synthesis of this compound Schiff bases.

Troubleshooting_Workflow Troubleshooting Logic for Low Product Yield Start Low or No Product Yield Q1 Is water being effectively removed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is an acid catalyst being used? A1_Yes->Q2 Sol1 Implement water removal: - Dean-Stark trap - Drying agent (e.g., MgSO4) A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the reaction time sufficient? A2_Yes->Q3 Sol2 Add a catalytic amount of glacial acetic acid A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Are reactants soluble in the solvent? A3_Yes->Q4 Sol3 Increase reaction time and monitor by TLC A3_No->Sol3 Sol3->End A4_No No Q4->A4_No No Sol4 Choose a more suitable solvent A4_No->Sol4 Sol4->End

Caption: A troubleshooting workflow for identifying and resolving common issues leading to low product yield.

References

How to prevent side product formation in 2,6-Diacetylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side product formation during the synthesis of 2,6-diacetylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and well-established methods for synthesizing this compound are:

  • Claisen Condensation: This route involves the reaction of a diester of pyridine-2,6-dicarboxylic acid (dipicolinic acid), such as 2,6-dicarbethoxypyridine, with a methyl ketone or ester enolate, typically derived from ethyl acetate (B1210297), in the presence of a strong base.[1][2]

  • Oxidation of 2,6-Lutidine followed by further reaction: This two-step process begins with the oxidation of 2,6-lutidine to pyridine-2,6-dicarboxylic acid (dipicolinic acid), commonly using a strong oxidizing agent like potassium permanganate (B83412).[3][4] The resulting dipicolinic acid is then converted to a diester and subsequently undergoes a Claisen condensation as described above.

  • Grignard Reaction: An alternative approach involves the reaction of 2,6-pyridinedicarbonitrile with a methylmagnesium halide (e.g., methylmagnesium bromide).[3]

Q2: What is the most common side product in the Claisen condensation synthesis of this compound?

A2: The most frequently encountered side product is the mono-substituted intermediate, 2-acetyl-6-carbethoxypyridine.[5][6] This occurs when the Claisen condensation reaction does not proceed to completion on both ester groups of the starting material.

Q3: How can I minimize the formation of the mono-acetylated side product?

A3: To promote the formation of the desired this compound and minimize the mono-acetylated intermediate, you should carefully control the reaction conditions. Key factors include the stoichiometry of the base and the reaction time. Using a sufficient excess of the base and ensuring a long enough reaction time can help drive the reaction to completion on both ester groups.[2][5]

Q4: What is the role of the base in the Claisen condensation, and which one should I use?

A4: The base is crucial for deprotonating the α-carbon of the ester (e.g., ethyl acetate) to form the nucleophilic enolate that attacks the carbonyl groups of the 2,6-dicarbethoxypyridine. Sodium ethoxide (NaOEt) is a traditional choice, but sodium metal (Na) has been shown to give higher yields and simplify the procedure as it can also react with any trace amounts of water or ethanol (B145695) in the reaction mixture.[1][7]

Q5: Why are anhydrous conditions so important for the Claisen condensation?

A5: The presence of water or ethanol can significantly reduce the yield of this compound.[1] Water can quench the strong base and the enolate intermediate, preventing the condensation reaction from occurring. Ethanol can participate in transesterification reactions or react with the base, reducing its effectiveness.

Troubleshooting Guides

Claisen Condensation Route
Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound and presence of a significant amount of 2-acetyl-6-carbethoxypyridine Incomplete reaction due to insufficient base or reaction time.Increase the molar ratio of the base (sodium or sodium ethoxide) to the 2,6-dicarbethoxypyridine. Ensure the reaction is refluxed for an adequate amount of time (e.g., 8-10 hours).[1][7]
Reaction fails to initiate or proceeds very slowly Presence of moisture in the reagents or glassware. Impure starting materials.Thoroughly dry all glassware in an oven before use. Use freshly distilled, anhydrous solvents. Ensure the purity of the 2,6-dicarbethoxypyridine and ethyl acetate.
Formation of a dark, tarry substance Overly harsh reaction conditions, such as excessively high temperatures or prolonged heating.Carefully control the reaction temperature. While reflux is necessary, avoid excessive heating that could lead to decomposition of the starting materials or products.
Difficult purification with multiple unidentified byproducts Self-condensation of ethyl acetate or other side reactions.Ensure slow and controlled addition of the base to the reaction mixture. Maintain a consistent reaction temperature.
Oxidation of 2,6-Lutidine
Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of dipicolinic acid (pyridine-2,6-dicarboxylic acid) Incomplete oxidation of the methyl groups.Ensure a sufficient amount of the oxidizing agent (e.g., potassium permanganate) is used. The reaction often requires a significant excess.[5] Maintain the reaction at reflux for the specified time to drive the oxidation to completion.
Presence of 6-methylpicolinic acid in the product Incomplete oxidation of one of the methyl groups.Increase the amount of oxidizing agent and/or the reaction time. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) to ensure the disappearance of the starting material and the mono-oxidized intermediate.
Product is difficult to crystallize or has a low melting point Presence of unreacted 2,6-lutidine or other impurities.After the reaction, ensure the manganese dioxide byproduct is thoroughly removed by filtration. The workup procedure, including acidification to precipitate the dipicolinic acid, should be carefully followed. Recrystallization from water can be used for further purification.
Significant decomposition of the pyridine (B92270) ring Over-oxidation due to overly harsh conditions or an excessive amount of oxidizing agent.Carefully control the addition of the oxidizing agent and monitor the reaction temperature. While a strong oxidant is needed, an excessive amount can lead to the degradation of the desired product.[8]

Quantitative Data

Table 1: Effect of Base to Ester Molar Ratio on the Yield of this compound in Claisen Condensation [7]

Molar Ratio (Sodium : 2,6-Dicarbethoxypyridine)Yield (%)
1:115.3
2:135.5
3:151.7
4:166.6
5:176.7
6:173.5

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol is adapted from a procedure utilizing sodium metal as the base.[1]

Materials:

  • 2,6-Dicarbethoxypyridine

  • Sodium metal

  • Ethyl acetate (anhydrous)

  • Toluene (B28343) (anhydrous)

  • Concentrated Hydrochloric Acid

  • Sodium Carbonate

  • Diethyl ether

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) gel for column chromatography

  • Petroleum ether and Ethyl acetate for eluent

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add a solution of 2,6-dicarbethoxypyridine (4.46 g, 0.02 mol) in toluene (80 mL).

  • Add sodium metal (2.3 g, 0.1 mol) to the flask.

  • Add ethyl acetate (50 mL) to the reaction mixture.

  • Reflux the mixture for 9 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully add 50 mL of concentrated hydrochloric acid and 40 mL of water.

  • Reflux the mixture again for 5 hours.

  • After cooling, neutralize the mixture by the gradual addition of solid sodium carbonate.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Dry the combined organic layers with anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:5, v/v) as the eluent to obtain this compound as a white solid.

Synthesis of Pyridine-2,6-dicarboxylic Acid (Dipicolinic Acid) via Oxidation of 2,6-Lutidine

This protocol is adapted from a procedure using potassium permanganate as the oxidizing agent.[5]

Materials:

  • 2,6-Lutidine (2,6-dimethylpyridine)

  • Potassium permanganate

  • Concentrated Sulfuric Acid

  • Water

Procedure:

  • In a 2-L, three-necked flask fitted with a reflux condenser, add 2,6-lutidine (16.7 g, 0.156 mol) to a solution of potassium permanganate (53.3 g, 0.34 mol) in 750 mL of water.

  • Reflux the mixture for approximately 1.5 hours until the purple color of the potassium permanganate has nearly disappeared.

  • Add another 53.3 g portion of potassium permanganate to the flask and wash it down with 150 mL of water.

  • Continue heating until the purple color has disappeared again (approximately 2-2.5 hours).

  • Cool the mixture to room temperature and filter to remove the manganese dioxide. Wash the filter cake with 30 mL of hot water.

  • Collect the filtrate and concentrate it to about 200 mL. Filter again to remove any residual manganese dioxide.

  • Acidify the filtrate with a slight excess of concentrated sulfuric acid.

  • Allow the solution to stand at room temperature for about 6 hours to afford white crystals of dipicolinic acid.

  • Collect the crystals by filtration and dry them under vacuum.

Visualizations

Claisen_Condensation_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start 2,6-Dicarbethoxypyridine Ethyl Acetate Sodium Metal reflux Reflux in Anhydrous Toluene start->reflux hydrolysis Acidic Workup (HCl, H2O) reflux->hydrolysis neutralize Neutralization (Na2CO3) hydrolysis->neutralize extract Solvent Extraction (Diethyl Ether) neutralize->extract dry Drying (Na2SO4) extract->dry purify Column Chromatography dry->purify end This compound purify->end Side_Product_Formation A 2,6-Dicarbethoxypyridine B 2-Acetyl-6-carbethoxypyridine (Mono-acetylated Intermediate) A->B + 1 eq. Enolate C This compound (Desired Product) B->C + 1 eq. Enolate D Incomplete Reaction B->D D->B Insufficient base/time Troubleshooting_Logic start Low Yield of This compound? check_side_product Major Side Product is 2-Acetyl-6-carbethoxypyridine? start->check_side_product Yes check_conditions Anhydrous Conditions Maintained? start->check_conditions No increase_base Increase Base Stoichiometry and/or Reaction Time check_side_product->increase_base Yes other_issues Investigate Other Issues (e.g., Starting Material Purity) check_side_product->other_issues No dry_reagents Thoroughly Dry Reagents and Glassware check_conditions->dry_reagents No check_conditions->other_issues Yes

References

Technical Support Center: Optimizing Reaction Conditions for 2,6-Diacetylpyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the formation of 2,6-diacetylpyridine metal complexes. It includes troubleshooting advice for common issues encountered during synthesis and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound metal complexes, particularly those involving Schiff base ligands.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Reactants: Ensure the this compound, the corresponding amine for Schiff base formation, and the metal salt are of high purity. Impurities can lead to unwanted side reactions.

  • Stoichiometry: The metal-to-ligand ratio is crucial. While a 1:1 or 1:2 metal-to-ligand ratio is common, the optimal stoichiometry can vary. It is advisable to screen different ratios to find the ideal condition for your specific complex.

  • Reaction Conditions: Temperature and reaction time are critical parameters. Some reactions may require elevated temperatures to overcome activation energy barriers, while others might need lower temperatures to prevent the formation of byproducts. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal duration.

  • Solvent Selection: The choice of solvent can significantly influence the solubility of reactants and the stability of the resulting complex. Alcohols, such as methanol (B129727) or ethanol (B145695), are commonly used. However, if the product is highly soluble, precipitation may be challenging. In such cases, a less polar co-solvent can be introduced to induce precipitation.

Q2: I am observing the formation of multiple products or significant impurities in my final product. How can I improve the selectivity of the reaction?

A2: The formation of side products is a common challenge. Consider the following strategies:

  • Order of Addition: The sequence in which reactants are added can influence the reaction pathway. For Schiff base complexes, it is often preferable to pre-form the ligand before introducing the metal salt. This can minimize side reactions involving the metal and the amine or this compound.

  • Temperature Control: Exothermic reactions can lead to the formation of degradation products. Maintaining a constant, and often low, temperature using an ice bath or cryostat can improve selectivity.

  • pH Adjustment: The pH of the reaction mixture can be critical, especially for Schiff base condensation. The addition of a catalytic amount of acid (e.g., acetic acid) can promote imine formation, while a base may be needed for the deprotonation of certain ligands.

Q3: I am struggling with the purification of my this compound metal complex. What are some effective purification techniques?

A3: The purification of these complexes can be challenging due to their potential for low solubility or sensitivity.

  • Recrystallization: This is the most common method for purifying solid complexes. The choice of solvent is critical. A solvent system where the complex is soluble at high temperatures but sparingly soluble at room temperature is ideal. Common solvents for recrystallization include ethanol, methanol, acetonitrile, and DMF.

  • Column Chromatography: For complexes that are soluble and stable on a stationary phase, column chromatography can be an effective purification method. However, the basicity of the pyridine (B92270) moiety can sometimes lead to tailing on silica (B1680970) gel. This can be mitigated by adding a small amount of a base, like triethylamine, to the eluent.

  • Washing: If the complex precipitates from the reaction mixture, thorough washing with appropriate solvents can remove unreacted starting materials and soluble impurities.

Q4: My complex appears to be unstable and decomposes upon isolation or storage. What measures can I take to improve its stability?

A4: Instability can be a significant issue, particularly for complexes with certain metal ions or in specific oxidation states.

  • Inert Atmosphere: Perform the reaction and subsequent manipulations under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reaction with atmospheric moisture.

  • Anhydrous Solvents: Use dry solvents to avoid hydrolysis of the metal center or the ligand.

  • Light Sensitivity: Some complexes are photosensitive. Protect the reaction mixture and the isolated product from light.

  • Storage Conditions: Store the final complex under an inert atmosphere, at a low temperature, and protected from light.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative data extracted from various studies to guide the optimization of reaction conditions.

Table 1: Effect of Stoichiometry on Complex Formation

Metal IonLigand TypeMetal:Ligand RatioSolventTemperature (°C)Observations
Co(II)Bis(imino)pyridine1:1MethanolRoom Temp.Formation of the desired complex.
Fe(II)Bis(imino)pyridine1:1.05THFRoom Temp.High yield of the complex.
Cu(II)Bis(phenylhydrazone)1:2MethanolWarmFormation of black single crystals of the bis(ligand) complex.[1]
Sn(IV)Bis(benzoylhydrazone)1:1TolueneRefluxFormation of seven-coordinate complexes.[2]

Table 2: Influence of Solvent and Temperature on Reaction Outcome

Metal IonLigand TypeSolventTemperature (°C)Reaction TimeYield (%)
Co(II)Bis(phenylhydrazone)MethanolReflux40 min75
Ni(II)Bis(anil)Anhydrous EthanolRefluxBriefGood
Cu(II)Bis(anil)Anhydrous EthanolRefluxBriefGood
Mn(II)DioximeMethanolRoom Temp.20 min~70

Experimental Protocols

Protocol 1: General Synthesis of a this compound Bis(imine) Ligand

This protocol describes a general method for the synthesis of a Schiff base ligand derived from this compound.

  • Dissolve this compound (1 mmol) in a suitable solvent, such as ethanol or methanol (20-30 mL).

  • Add the desired primary amine (2 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried in vacuo.

Protocol 2: General Synthesis of a Metal Complex with a Pre-formed Ligand

This protocol outlines a general procedure for the complexation of a this compound-based ligand with a metal salt.

  • Dissolve the Schiff base ligand (1 mmol) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) with gentle heating if necessary.

  • In a separate flask, dissolve the metal salt (e.g., chloride, nitrate, or perchlorate) (1 mmol) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A change in color or the formation of a precipitate usually indicates complex formation.

  • Stir the reaction mixture at room temperature or reflux for a specified period (typically 1-6 hours).

  • Cool the mixture to room temperature.

  • Collect the solid complex by filtration, wash it with the solvent and then with a low-boiling point solvent like diethyl ether, and dry it under vacuum.

Mandatory Visualizations

Experimental_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Formation cluster_purification Purification DAP This compound Reaction_L Reflux & Stir DAP->Reaction_L Amine Primary Amine Amine->Reaction_L Solvent_L Solvent (e.g., Ethanol) Solvent_L->Reaction_L Catalyst Acid Catalyst Catalyst->Reaction_L Ligand Schiff Base Ligand Reaction_L->Ligand Reaction_C Stir/Reflux Ligand->Reaction_C Metal_Salt Metal Salt Metal_Salt->Reaction_C Solvent_C Solvent Solvent_C->Reaction_C Complex Metal Complex Reaction_C->Complex Filtration Filtration Complex->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Pure_Complex Pure Metal Complex Drying->Pure_Complex

Caption: General workflow for the synthesis and purification of this compound metal complexes.

Troubleshooting_Workflow Start Problem Encountered Low_Yield Low Reaction Yield? Start->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Purity Check Reactant Purity Low_Yield->Check_Purity Yes Decomposition Product Decomposition? Impure_Product->Decomposition No Order_of_Addition Modify Order of Addition Impure_Product->Order_of_Addition Yes Inert_Atmosphere Use Inert Atmosphere Decomposition->Inert_Atmosphere Yes End Problem Resolved Decomposition->End No Optimize_Stoichiometry Optimize Stoichiometry Check_Purity->Optimize_Stoichiometry Optimize_Conditions Optimize Temp. & Time Optimize_Stoichiometry->Optimize_Conditions Change_Solvent Change Solvent Optimize_Conditions->Change_Solvent Change_Solvent->End Control_Temp Control Temperature Order_of_Addition->Control_Temp Adjust_pH Adjust pH Control_Temp->Adjust_pH Purification_Method Improve Purification Adjust_pH->Purification_Method Purification_Method->End Dry_Solvents Use Anhydrous Solvents Inert_Atmosphere->Dry_Solvents Protect_Light Protect from Light Dry_Solvents->Protect_Light Protect_Light->End

Caption: A troubleshooting decision tree for synthesizing this compound metal complexes.

References

Addressing stability issues of 2,6-Diacetylpyridine-based complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues related to 2,6-diacetylpyridine-based complexes.

Troubleshooting Guides

This section offers solutions to common problems encountered during the synthesis, purification, and handling of this compound-based complexes.

Issue 1: Low or No Yield of the Desired Complex

Question: I am following a literature procedure for the synthesis of a this compound Schiff base complex, but I am getting a very low yield, or the reaction is not proceeding to completion. What can I do?

Answer:

Low yields in the synthesis of Schiff base complexes can often be attributed to several factors related to reaction conditions and reagent purity. Here are some troubleshooting steps:

  • Purity of Reactants: Ensure that the this compound, the amine, and the metal salt are of high purity. Impurities can interfere with the reaction. Recrystallize or purify the starting materials if necessary.

  • Solvent Choice: The choice of solvent is critical. It should be able to dissolve the reactants to a reasonable extent. Alcohols like methanol (B129727) or ethanol (B145695) are commonly used. Ensure the solvent is anhydrous, as water can hydrolyze the Schiff base ligand.

  • Reaction pH: The formation of the Schiff base ligand is often pH-dependent. For the condensation reaction between this compound and an amine, a slightly acidic medium (pH 4-6) is often optimal to catalyze the reaction without protonating the amine reactant excessively. You can use a few drops of a non-coordinating acid like acetic acid as a catalyst.

  • Reaction Temperature and Time: Some complexation reactions require elevated temperatures (reflux) to proceed at a reasonable rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Removal of Water: The condensation reaction to form the Schiff base is an equilibrium process that produces water. Removing water as it is formed can drive the reaction towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous sodium sulfate.

  • Atmosphere: If you are working with air-sensitive metal ions (e.g., Fe(II), Co(II)), it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Issue 2: The Product is an Oil or Fails to Crystallize

Question: After the reaction, I have obtained an oily product that is difficult to purify and characterize. How can I induce crystallization?

Answer:

Obtaining an oily product is a common challenge in the crystallization of coordination complexes. Here are several techniques you can try to induce crystallization:

  • Solvent System: The choice of solvent for crystallization is paramount. A good solvent system is one in which your complex is sparingly soluble at room temperature but more soluble at higher temperatures.

    • Solvent Diffusion: Dissolve your complex in a small amount of a solvent in which it is soluble (e.g., DMF, DMSO). In a separate, larger vial, add a solvent in which your complex is insoluble (an "anti-solvent") but miscible with the first solvent (e.g., diethyl ether, hexane). Carefully layer the solution of your complex on top of the anti-solvent. Over time, the solvents will diffuse into each other, slowly reducing the solubility of your complex and promoting the growth of single crystals.

    • Slow Evaporation: Dissolve your complex in a suitable solvent and leave the container loosely covered to allow for slow evaporation of the solvent. This gradually increases the concentration of the complex, which can lead to crystallization.

  • Trituration: If you have an oil, try adding a small amount of a non-polar solvent in which the oil is insoluble (e.g., hexane, pentane) and scratching the inside of the flask with a glass rod. This can sometimes induce the formation of a solid.[1]

  • Seeding: If you have a very small amount of crystalline material, you can use it as a "seed" to induce crystallization in a supersaturated solution of your complex.

  • Temperature Gradient: Create a temperature gradient by placing your solution in a location where one part is warmer than the other. This can encourage slow crystallization.

  • Purity: Impurities can significantly hinder crystallization. Ensure your product is as pure as possible before attempting to grow crystals. Column chromatography or preparative TLC can be used for purification.

Issue 3: The Complex Decomposes During the Experiment

Question: My this compound-based complex seems to be decomposing during my experiment, leading to inconsistent results. How can I improve its stability?

Answer:

The stability of these complexes can be influenced by several factors. Here's how to address potential decomposition:

  • Hydrolytic Instability: Schiff base ligands are susceptible to hydrolysis, especially in acidic or basic aqueous solutions.

    • pH Control: Maintain the pH of your solution within a range where the complex is known to be stable. For many Schiff base complexes, this is typically between pH 4 and 10.[2]

    • Anhydrous Conditions: If your experiment allows, use anhydrous solvents to minimize hydrolysis.

  • Thermal Instability: Many complexes have a limited thermal stability range.

    • Temperature Control: Avoid exposing the complex to high temperatures unless required for a specific reaction. Store the complex at an appropriate temperature (e.g., in a refrigerator or freezer). Thermal decomposition often begins with the loss of coordinated or lattice solvent molecules, followed by the degradation of the organic ligand at higher temperatures.

  • Photostability: Some complexes are light-sensitive and can decompose upon exposure to UV or visible light.

    • Protection from Light: Store the complex in a dark place or in an amber-colored vial. When conducting experiments, protect the reaction vessel from light by wrapping it in aluminum foil.

  • Ligand Dissociation: In solution, the ligand may partially dissociate from the metal center, leading to an equilibrium mixture of species.

    • Le Chatelier's Principle: If the experimental conditions permit, adding a slight excess of the ligand can help to shift the equilibrium towards the formation of the complex.

    • Solvent Effects: The coordinating ability of the solvent can influence ligand dissociation. In strongly coordinating solvents, the solvent molecules may compete with the ligand for coordination sites on the metal. Consider using a less coordinating solvent if this is an issue.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues with this compound-based complexes?

A1: The most common stability issues include:

  • Hydrolysis of the Schiff base ligand: The imine (C=N) bond in Schiff base ligands is susceptible to cleavage by water, especially under acidic or basic conditions.

  • Thermal decomposition: The complexes can decompose at elevated temperatures, often starting with the loss of solvent molecules followed by ligand degradation.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause some complexes to decompose.

  • Ligand dissociation in solution: The equilibrium between the complex and its free metal and ligand components can be significant in certain solvents or under specific conditions.

  • Oxidation of the metal center: For complexes with redox-active metal ions, oxidation can occur in the presence of air.

Q2: How can I assess the stability of my complex?

A2: Several techniques can be used to assess the stability of your complex:

  • UV-Vis Spectroscopy: This is a powerful technique to monitor the stability of a complex in solution over time. Changes in the absorption spectrum, such as a decrease in the intensity of the metal-ligand charge transfer (MLCT) band or the appearance of new bands corresponding to the free ligand, can indicate decomposition. You can perform time-course measurements under different conditions (e.g., varying pH, temperature, or in the presence of other reagents).[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the integrity of the complex in solution. The appearance of signals corresponding to the free ligand or other degradation products indicates instability.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is excellent for determining the thermal stability of your complex and identifying the temperatures at which solvent loss and ligand decomposition occur.

  • Cyclic Voltammetry (CV): For redox-active complexes, CV can provide information about their electrochemical stability and the potential at which oxidation or reduction occurs.

Q3: What is a typical temperature range for the thermal decomposition of these complexes?

A3: The thermal decomposition of this compound-based complexes varies depending on the specific ligand, metal ion, and the presence of solvent molecules. Generally, the initial weight loss corresponding to the removal of lattice or coordinated solvent molecules can occur at temperatures ranging from 30°C to over 130°C.[5] The main decomposition of the organic ligand often takes place in the range of 200°C to 400°C.[6]

Q4: Are there any general guidelines for storing this compound-based complexes?

A4: Yes, for long-term storage and to maintain the integrity of your complexes, follow these general guidelines:

  • Store in a cool, dark, and dry place: A refrigerator or a desiccator at room temperature is often suitable.

  • Protect from light: Use amber-colored vials or wrap the container in aluminum foil.

  • Inert atmosphere: For air-sensitive complexes, store them under an inert atmosphere (e.g., in a glovebox or a sealed vial backfilled with nitrogen or argon).

  • Solid state: It is generally best to store the complexes as dry solids rather than in solution, as solution-state stability can be lower.

Data Presentation

Table 1: Thermal Stability Data for Selected this compound-Based Complexes

ComplexDecomposition Onset (°C)Comments
[DyCl₂(LH₂)(MeOH)]Cl (LH₂ = this compound bis(picolinoylhydrazone))~30Begins with the loss of coordinated MeOH and Cl⁻ ions.[5]
--INVALID-LINK--₂~30Initial weight loss up to 130°C corresponds to the loss of solvate molecules.[5]
[Cu(II), U(VI), Mn(II), Ni(II) complexes with 2′,2‴-(2,6-pyridinediyldiethylidyne)dioxamohydrazide]200 - 400General range for the thermal degradation of the ligand framework.[6]

Experimental Protocols

Protocol 1: General Synthesis of a this compound Bis(imine) Copper(II) Complex

This protocol describes a general method for the synthesis of a Cu(II) complex with a Schiff base ligand derived from this compound and a primary amine.

Materials:

  • This compound

  • Substituted primary amine (2 equivalents)

  • Copper(II) salt (e.g., CuCl₂·2H₂O, Cu(OAc)₂·H₂O)

  • Methanol (anhydrous)

  • Glacial acetic acid (catalyst, optional)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Ligand Synthesis (in situ): a. Dissolve this compound (1 mmol) in anhydrous methanol (20 mL) in a round-bottom flask. b. To this solution, add the substituted primary amine (2 mmol) dissolved in a minimal amount of anhydrous methanol. c. If needed, add 1-2 drops of glacial acetic acid to catalyze the Schiff base formation. d. Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the ligand.

  • Complexation: a. To the freshly prepared ligand solution, add a solution of the copper(II) salt (1 mmol) in anhydrous methanol (10 mL) dropwise with continuous stirring. b. A color change and/or the formation of a precipitate should be observed upon addition of the metal salt. c. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

  • Isolation and Purification: a. Allow the reaction mixture to cool to room temperature. b. If a precipitate has formed, collect the solid by filtration. c. Wash the collected solid with cold methanol and then with a small amount of diethyl ether to facilitate drying. d. If no precipitate forms upon cooling, reduce the volume of the solvent under reduced pressure to induce precipitation. e. The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., methanol, ethanol, DMF/ether).

Protocol 2: Assessing Complex Stability in Solution using UV-Vis Spectroscopy

This protocol outlines a general procedure for monitoring the stability of a metal complex in solution over time.

Materials:

  • Purified this compound-based complex

  • Spectrophotometer-grade solvent (e.g., buffer solution of a specific pH, organic solvent)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Thermostatted cell holder (optional, for temperature-controlled studies)

Procedure:

  • Preparation of Stock Solution: a. Prepare a stock solution of the complex of a known concentration in the chosen solvent. The concentration should be such that the absorbance at the λmax is within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Initial Spectrum: a. Transfer an aliquot of the stock solution to a quartz cuvette. b. Record the UV-Vis spectrum of the solution at time t=0. Note the wavelength of maximum absorbance (λmax) and the initial absorbance value.

  • Time-Course Measurement: a. Store the stock solution under the desired experimental conditions (e.g., at a specific temperature, protected from or exposed to light). b. At regular time intervals (e.g., every hour, every 24 hours), take an aliquot of the solution and record its UV-Vis spectrum.

  • Data Analysis: a. Plot the absorbance at λmax as a function of time. A decrease in absorbance over time indicates decomposition of the complex. b. Analyze the changes in the spectral features. The appearance of new peaks may correspond to the formation of degradation products, such as the free ligand. c. The rate of decomposition can be determined by fitting the absorbance vs. time data to an appropriate kinetic model (e.g., first-order or second-order decay).

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification cluster_characterization Characterization Reactants This compound + Amine + Metal Salt Reaction Reaction Mixture (Stirring, Reflux) Reactants->Reaction Solvent Anhydrous Solvent (e.g., Methanol) Solvent->Reaction Cooling Cooling to RT Reaction->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Cold Solvent Filtration->Washing Crude Crude Product Washing->Crude Recrystallization Recrystallization Crude->Recrystallization Pure Pure Crystalline Complex Recrystallization->Pure Analysis Spectroscopic Analysis (NMR, IR, UV-Vis) Elemental Analysis Pure->Analysis

Caption: Experimental workflow for the synthesis and purification of a this compound-based complex.

Stability_Factors cluster_factors Influencing Factors cluster_issues Potential Stability Issues Complex_Stability Complex Stability pH pH Complex_Stability->pH Temperature Temperature Complex_Stability->Temperature Light Light Exposure Complex_Stability->Light Solvent Solvent Complex_Stability->Solvent Hydrolysis Hydrolysis pH->Hydrolysis Thermal_Decomposition Thermal Decomposition Temperature->Thermal_Decomposition Photodegradation Photodegradation Light->Photodegradation Ligand_Dissociation Ligand Dissociation Solvent->Ligand_Dissociation

Caption: Key factors influencing the stability of this compound-based complexes.

References

Technical Support Center: Synthesis of 2,6-Diacetylpyridine via Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields or other issues during the Claisen condensation synthesis of 2,6-diacetylpyridine.

Troubleshooting Guide

Low yields in the Claisen condensation for synthesizing this compound can arise from several factors, from reagent quality to reaction conditions and work-up procedures. This guide addresses the most common issues in a question-and-answer format.

Q1: My yield of this compound is significantly lower than expected. What are the most likely causes?

Low yields are often attributed to the presence of moisture or protic solvents, the choice and quality of the base, and suboptimal reaction conditions.

  • Moisture and Protic Solvents: The Claisen condensation is highly sensitive to the presence of water and alcohols (like ethanol) in the reaction mixture.[1] These can consume the strong base and lead to saponification of the ester starting material. It is crucial to use anhydrous solvents and reagents.

  • Base Selection and Handling: While sodium ethoxide is traditionally used, it must be completely dry.[1] An alternative and often higher-yielding method employs sodium metal directly.[1][2][3] This in-situ generation of the alkoxide can be more effective. If using sodium ethoxide, ensure it is freshly prepared and handled under an inert atmosphere.

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or adjusting the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Stoichiometry of Reactants: The molar ratio of the reactants is critical. An excess of the acetylating agent (ethyl acetate) and the base is often required to drive the reaction to completion.

Q2: I observe the formation of significant byproducts. What are they and how can I minimize them?

Side reactions can compete with the desired Claisen condensation, leading to a complex product mixture and difficult purification.

  • Self-Condensation of Ethyl Acetate (B1210297): Ethyl acetate can undergo self-condensation to form ethyl acetoacetate. This can be minimized by the slow addition of the base to the mixture of the pyridine (B92270) ester and ethyl acetate.

  • Incomplete Condensation: It is possible for the reaction to stop after the condensation at only one of the two ester groups, resulting in 2-carbethoxy-6-acetylpyridine.[4] Driving the reaction to completion with sufficient base and reaction time can mitigate this.

  • Saponification: As mentioned, any moisture can lead to the hydrolysis of the starting ester (diethyl 2,6-pyridinedicarboxylate) to the corresponding carboxylic acid, which will not participate in the condensation.

Q3: I am having difficulty with the work-up and purification of my product. What are the best practices?

A proper work-up procedure is crucial for isolating the this compound in good purity.

  • Neutralization: After the reaction is complete, the mixture is typically quenched with a dilute acid (e.g., HCl) to neutralize the excess base and protonate the enolate product.[1] This step should be performed carefully, preferably at a low temperature, to avoid degradation of the product.

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.[1] Multiple extractions will ensure maximum recovery.

  • Purification: The crude product is often purified by column chromatography on silica (B1680970) gel.[1] A common eluent system is a mixture of ethyl acetate and petroleum ether.

Frequently Asked Questions (FAQs)

Q1: What is the advantage of using sodium metal over sodium ethoxide as the base?

Using sodium metal can lead to higher yields and simpler procedures.[1][2][3] It reacts in situ with the trace amounts of ethanol (B145695) present or added to generate sodium ethoxide, ensuring anhydrous conditions. This method is less sensitive to trace water in the reagents and solvents compared to using pre-prepared sodium ethoxide.[1]

Q2: How critical are anhydrous conditions for this reaction?

Extremely critical. The presence of water or ethanol can significantly decrease the yield of this compound.[1] This is because water and ethanol will react with the strong base, and water can also cause saponification of the ester starting material.

Q3: What is the role of the final acidic work-up step?

The Claisen condensation results in the formation of a resonance-stabilized enolate of the β-keto ester product. The final acidic work-up is necessary to protonate this enolate and any remaining base to yield the neutral this compound product.[5][6]

Q4: Can I use a different base, like sodium hydride (NaH) or lithium diisopropylamide (LDA)?

While other strong bases can be used for Claisen-type condensations, for this specific synthesis, methods using sodium metal or sodium ethoxide are well-documented.[1][4] Using a non-nucleophilic base like LDA could be an option, especially in mixed Claisen condensations, but optimization would be required.[6]

Experimental Protocols

Synthesis of this compound using Sodium Metal

This protocol is adapted from the work of Xie et al.[1]

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl 2,6-pyridinedicarboxylate (4.46 g, 0.02 mol), sodium metal (2.3 g, 0.1 mol), and ethyl acetate (50 mL) in toluene (B28343) (80 mL).

  • Reaction: The mixture is refluxed for 9 hours.

  • Work-up: The mixture is cooled to room temperature. Concentrated HCl (50 mL) and water (40 mL) are added, and the mixture is refluxed again for 5 hours.

  • Neutralization and Extraction: The mixture is neutralized by the gradual addition of solid sodium carbonate (Na₂CO₃), then extracted three times with diethyl ether (30 mL each).

  • Drying and Purification: The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄). After removal of the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel (ethyl acetate:petroleum ether = 1:5, v/v) to yield this compound as a white solid.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of this compound.

MethodBaseSolventReaction TimeYield (%)Reference
Traditional MethodSodium EthoxideToluene/EthanolNot SpecifiedOften lower[1]
Improved MethodSodium MetalToluene/Ethyl Acetate9 hours86%[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yields in this compound Synthesis start Low Yield Observed check_reagents Check Reagent Quality and Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Work-up and Purification start->check_workup reagent_moisture Moisture in Solvents/Reagents? check_reagents->reagent_moisture base_issue Base Inactive or Incorrect Amount? check_reagents->base_issue time_temp Reaction Time/Temperature Optimal? check_conditions->time_temp extraction_issue Inefficient Extraction? check_workup->extraction_issue purification_loss Product Loss During Purification? check_workup->purification_loss reagent_moisture->base_issue No dry_solvents Dry Solvents and Reagents Thoroughly reagent_moisture->dry_solvents Yes use_fresh_base Use Freshly Prepared/High-Quality Base base_issue->use_fresh_base Yes end Improved Yield base_issue->end No dry_solvents->end use_fresh_base->end optimize_conditions Optimize Time and Temperature time_temp->optimize_conditions No time_temp->end Yes optimize_conditions->end extraction_issue->purification_loss No multiple_extractions Perform Multiple Extractions extraction_issue->multiple_extractions Yes optimize_chromatography Optimize Chromatography Conditions purification_loss->optimize_chromatography Yes purification_loss->end No multiple_extractions->end optimize_chromatography->end

Caption: Troubleshooting workflow for low yields.

Claisen_Condensation_Pathway Claisen Condensation for this compound start_materials Diethyl 2,6-pyridinedicarboxylate + Ethyl Acetate enolate_formation Enolate Formation from Ethyl Acetate start_materials->enolate_formation Base side_reaction Side Reactions start_materials->side_reaction base Strong Base (e.g., NaOEt from Na) base->enolate_formation nucleophilic_attack Nucleophilic Acyl Substitution enolate_formation->nucleophilic_attack Attacks Pyridine Ester intermediate β-Keto Ester Intermediate Enolate nucleophilic_attack->intermediate acid_workup Acidic Work-up (H3O+) intermediate->acid_workup product This compound acid_workup->product saponification Saponification (due to H2O) side_reaction->saponification self_condensation Self-condensation of Ethyl Acetate side_reaction->self_condensation

Caption: Reaction pathway for this compound synthesis.

References

Methods for removing water from 2,6-Diacetylpyridine condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in condensation reactions with 2,6-diacetylpyridine. The focus is on effective water removal, a critical step for driving these reversible reactions to completion.

Troubleshooting Guide

Q1: My condensation reaction is not proceeding to completion, and I suspect water is inhibiting the reaction. What are the primary methods to remove water?

The condensation of this compound with primary amines to form Schiff bases (imines) is an equilibrium process.[1][2] The water generated as a byproduct can hydrolyze the imine product, shifting the equilibrium back towards the starting materials.[2][3] Therefore, active removal of water is crucial for achieving high yields. The most common and effective methods are:

  • Azeotropic Distillation: This involves refluxing the reaction in a solvent that forms a lower-boiling azeotrope with water, such as toluene (B28343) or benzene (B151609). The water is continuously removed using a Dean-Stark apparatus.[1][3][4][5]

  • In-situ Dehydrating Agents: Adding a drying agent directly to the reaction mixture to sequester water as it is formed. Commonly used agents include molecular sieves (3A or 4A) and anhydrous magnesium sulfate (B86663) (MgSO₄).[6][7]

Q2: I am using a drying agent, but the reaction yield is still low. What could be the issue?

Several factors could be at play:

  • Insufficient or Inactive Drying Agent: Ensure you are using a sufficient quantity of the drying agent and that it is fully activated. Molecular sieves, for instance, should be activated by heating in a vacuum oven before use.[6]

  • Incorrect Choice of Drying Agent: For reactions involving primary amines, it's important to use a neutral drying agent. While anhydrous MgSO₄ is effective, it can be slightly acidic, which might not be ideal for all substrates.[8] Molecular sieves are generally a good neutral option.

  • Solvent is Not Anhydrous: The solvent itself can be a significant source of water. Always use anhydrous solvents for these reactions. You can dry solvents using appropriate methods, such as distillation from a drying agent or passing them through a column of activated alumina.

  • Reagents are Not Dry: The this compound and the amine reagent should be dry. If they are hydrates or have absorbed atmospheric moisture, this will need to be removed.

Q3: I am observing the formation of side products. What are the likely causes and solutions?

Side reactions can occur, particularly if the reaction conditions are not optimized.

  • Aldol Condensation: Under certain conditions, especially with aliphatic aldehydes, aldol-type side reactions can occur.[1] While less common with ketones like this compound, it is a possibility. Using milder reaction conditions and ensuring efficient water removal can help minimize this.

  • Acid/Base Catalyst Issues: While acid catalysis can speed up imine formation, the pH must be carefully controlled.[2] If the pH is too low, the amine nucleophile will be protonated and become unreactive.[2] If it's too high, the activation of the carbonyl group is insufficient.[2] A small amount of a weak acid catalyst, like p-toluenesulfonic acid (p-TsOH), is often beneficial when using a Dean-Stark trap.[5]

Q4: My purified imine product decomposes over time. How can I improve its stability?

Imines, especially those derived from aliphatic amines, can be unstable in the presence of moisture and prone to hydrolysis.[7]

  • Storage Conditions: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect it from atmospheric moisture.

  • Purity: Ensure the product is free from any acidic or basic impurities that could catalyze decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the best method for removing water from my this compound condensation reaction?

The "best" method depends on the scale of your reaction, the specific substrates, and the available equipment.

  • Azeotropic distillation with a Dean-Stark trap is highly efficient and is often the method of choice for larger-scale reactions where the reactants and products are stable at the reflux temperature of the solvent (e.g., toluene).[3][4]

  • Molecular sieves are very convenient for smaller-scale reactions and reactions conducted at room temperature. They are effective at removing water and are chemically inert.[5][6]

Q2: What is the difference between 3A and 4A molecular sieves, and which one should I use?

The primary difference is their pore size.[9]

  • 3A molecular sieves have a pore size of 3 angstroms and will adsorb water but exclude most organic molecules, including your reactants and solvents like ethanol. This makes them ideal for drying reactions without the risk of co-adsorption of other components.[9][10]

  • 4A molecular sieves have a pore size of 4 angstroms and will also adsorb water effectively.[9][10] They have a slightly higher water absorption capacity than 3A sieves.[11][12]

For most this compound condensation reactions, 3A molecular sieves are the recommended choice to avoid any potential adsorption of your amine or solvent.

Q3: Can I use other drying agents like anhydrous sodium sulfate (Na₂SO₄) or calcium chloride (CaCl₂)?

While these are common drying agents for workups, they are generally less effective for in-situ water removal during a reaction compared to molecular sieves or MgSO₄. Anhydrous MgSO₄ is a better choice than Na₂SO₄ as it is a faster and more efficient drying agent.[13][14]

Q4: Do I need to use an acid catalyst?

While not always strictly necessary, an acid catalyst can significantly accelerate the rate of imine formation.[1][2] For reactions that are sluggish, adding a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) can be beneficial, especially when using a Dean-Stark apparatus.[5]

Data Presentation: Comparison of Water Removal Methods

Table 1: Quantitative Comparison of Common In-situ Dehydrating Agents

Dehydrating AgentWater Absorption Capacity (% w/w)Pore Size (Å)Comments
Molecular Sieves 3A 19-20%[12]3[9][10]Recommended for selective water removal. Excludes most organic molecules.
Molecular Sieves 4A 20-21%[12]4[9][10]Higher capacity than 3A, but may adsorb small molecules.
Anhydrous MgSO₄ HighN/AFast and efficient, but can be slightly acidic.[8][13][14]
Anhydrous Na₂SO₄ ModerateN/ASlower and less efficient than MgSO₄.[14]

Table 2: Common Solvents for Azeotropic Distillation with Water

SolventBoiling Point of Solvent (°C)Boiling Point of Azeotrope (°C)% Water in Azeotrope (w/w)
Toluene 1118520
Benzene 80699
Cyclohexane 81699

Note: Due to its toxicity, benzene is often replaced by toluene.[15]

Experimental Protocols

Protocol 1: Water Removal using a Dean-Stark Apparatus

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried before use.

  • Reagents: To the flask, add this compound (1 equivalent), the primary amine (2-2.2 equivalents), a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents, optional), and toluene (enough to fill the flask and the Dean-Stark trap).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Water Removal: As the azeotrope condenses in the trap, the denser water will separate and collect at the bottom, while the toluene will overflow and return to the reaction flask.[3]

  • Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap, and TLC or another appropriate method indicates the consumption of the starting material.

  • Workup: Allow the reaction to cool to room temperature. The toluene can be removed under reduced pressure, and the crude product can be purified by recrystallization or chromatography.

Protocol 2: Water Removal using Molecular Sieves

  • Preparation: Activate 3A molecular sieves by heating them in a flask under vacuum with a heat gun or in a vacuum oven at >200 °C for several hours. Allow them to cool to room temperature under an inert atmosphere.

  • Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube or under an inert atmosphere), add the activated 3A molecular sieves (a substantial amount, e.g., 1-2 times the weight of the this compound).

  • Reagents: Add anhydrous solvent (e.g., dichloromethane, THF, or ethanol), this compound (1 equivalent), and the primary amine (2-2.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The optimal temperature and time will depend on the specific amine used.

  • Monitoring: Monitor the reaction progress by TLC or another suitable analytical technique.

  • Workup: Once the reaction is complete, filter off the molecular sieves and wash them with a small amount of the anhydrous solvent. The combined filtrate can then be concentrated under reduced pressure to yield the crude product, which can be further purified.

Visualizations

experimental_workflow_dean_stark cluster_setup Reaction Setup cluster_process Reflux and Water Removal cluster_completion Completion and Workup flask Flask with Reactants (this compound, Amine, Toluene) dean_stark Dean-Stark Trap flask->dean_stark Vapor reflux Heat to Reflux condenser Reflux Condenser dean_stark->condenser Vapor condenser->dean_stark Condensate azeotrope Azeotrope Distills reflux->azeotrope monitor Monitor Reaction (TLC, Water Volume) separation Water Separates in Trap azeotrope->separation toluene_return Toluene Returns to Flask separation->toluene_return toluene_return->flask Liquid cool_down Cool to RT monitor->cool_down workup Solvent Removal & Purification cool_down->workup experimental_workflow_molecular_sieves start Start activate_sieves Activate 3A Molecular Sieves (Heat under Vacuum) start->activate_sieves setup_reaction Combine Reactants in Anhydrous Solvent with Activated Sieves activate_sieves->setup_reaction run_reaction Stir at RT or with Gentle Heat (under inert atmosphere) setup_reaction->run_reaction monitor Monitor Reaction Progress (TLC) run_reaction->monitor workup Filter to Remove Sieves monitor->workup purify Concentrate Filtrate & Purify Product workup->purify end End purify->end

References

Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of 2,6-Diacetylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of 2,6-diacetylpyridine. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound on a larger scale?

The most prevalent methods for the synthesis of this compound are:

  • Claisen Condensation: This method involves the reaction of a 2,6-pyridinedicarboxylic acid ester with ethyl acetate (B1210297) in the presence of a strong base.[1]

  • Oxidation of 2,6-Lutidine: This route starts with the oxidation of the methyl groups of 2,6-lutidine to form dipicolinic acid, which is then converted to this compound.[2]

  • Grignard Reaction: This approach utilizes the reaction of 2,6-pyridinedicarbonitrile with a methylmagnesium halide.[2]

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields can stem from several factors depending on the synthetic route:

  • Presence of Moisture: The Claisen condensation is particularly sensitive to water, which can consume the base and lead to side reactions. It is crucial to use anhydrous solvents and reagents.[1]

  • Incomplete Reaction: Insufficient reaction time or inadequate temperature can lead to incomplete conversion of starting materials. Monitoring the reaction progress using techniques like TLC, HPLC, or GC-MS is recommended.[3]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

  • Suboptimal Reagent Stoichiometry: The molar ratios of reactants and base are critical for maximizing yield.

Q3: I'm struggling with the purification of this compound. What are the best practices?

Purification of this compound can be challenging due to the presence of closely related impurities. The most common purification techniques are:

  • Recrystallization: Hexane and ethanol (B145695) are commonly used solvents for recrystallization.[4]

  • Column Chromatography: Silica (B1680970) gel chromatography with an eluent system such as petroleum ether/ethyl acetate is an effective method for purification.[5]

  • Vacuum Distillation: Distillation under reduced pressure can be employed to purify the product, especially on a larger scale.[6][7]

Q4: What are the primary safety concerns when scaling up the synthesis of this compound?

Key safety considerations include:

  • Exothermic Reactions: The oxidation of 2,6-lutidine and the Grignard reaction can be highly exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions.[8][9]

  • Handling of Hazardous Reagents: Many reagents used in the synthesis, such as strong bases (e.g., sodium ethoxide, sodium hydride) and Grignard reagents, are hazardous and require careful handling in a controlled environment.

  • Solvent Safety: The use of flammable organic solvents necessitates appropriate safety measures to prevent fires and explosions.

Troubleshooting Guides

Claisen Condensation Route
Problem Possible Cause Troubleshooting Steps
Low Yield Presence of water or ethanol in the reaction mixture.Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Consider using a Dean-Stark apparatus to remove water azeotropically.[1]
Incomplete reaction.Monitor the reaction progress by TLC or HPLC. Ensure the reaction is stirred efficiently and maintained at the optimal temperature for a sufficient duration.
Suboptimal base to ester ratio.Optimize the molar ratio of the base (e.g., sodium ethoxide or sodium metal) to the 2,6-dicarbethoxypyridine. An excess of the base is often required.[1][10]
Formation of a Dark Tar-like Substance Side reactions due to high temperatures or incorrect reagent addition.Maintain strict temperature control. Add the base portion-wise to control the exotherm. Ensure efficient stirring to prevent localized overheating.
Difficult Purification Presence of unreacted starting materials and β-keto ester intermediates.[11]Utilize column chromatography with a suitable solvent gradient for effective separation. Recrystallization from a carefully chosen solvent system can also improve purity.
Oxidation of 2,6-Lutidine Route
Problem Possible Cause Troubleshooting Steps
Low Yield of Dipicolinic Acid Incomplete oxidation.Ensure a sufficient excess of the oxidizing agent (e.g., potassium permanganate) is used. The reaction often requires prolonged heating.[12]
Difficult isolation of the product.Carefully control the pH during the workup to ensure complete precipitation of the dipicolinic acid.
Low Yield in the Final Step Inefficient conversion of dipicolinic acid to the diacetyl derivative.This multi-step conversion requires careful optimization of each reaction. Ensure complete esterification of the dipicolinic acid before the final Claisen condensation step.
Runaway Reaction The oxidation of 2,6-lutidine is highly exothermic.On a larger scale, add the oxidizing agent in portions and monitor the internal temperature closely. Ensure adequate cooling capacity is available.[13]
Grignard Reaction Route
Problem Possible Cause Troubleshooting Steps
Grignard Reagent Fails to Form Inactive magnesium surface.Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or by mechanical stirring.[14]
Presence of moisture.Use anhydrous ether or THF as the solvent and ensure all glassware is scrupulously dry.
Low Yield of this compound Side reactions of the Grignard reagent.Add the Grignard reagent slowly to the solution of 2,6-pyridinedicarbonitrile at a low temperature to minimize side reactions.
Difficult workup.Quench the reaction carefully with a saturated ammonium (B1175870) chloride solution. Perform extractions to isolate the product.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

Synthesis RouteStarting MaterialKey ReagentsTypical YieldKey AdvantagesKey Disadvantages
Claisen Condensation 2,6-Pyridinedicarboxylic acidSodium ethoxide, Ethyl acetate70-90%[1][10]High yield, relatively simple procedure.Highly sensitive to moisture, requires anhydrous conditions.
Oxidation of 2,6-Lutidine 2,6-LutidinePotassium permanganate (B83412)~60% (multi-step)[15]Readily available starting material.Multi-step process, use of strong oxidizing agents, potential for exotherms.[16]
Grignard Reaction 2,6-PyridinedicarbonitrileMethylmagnesium bromideGood yields (specific data varies)[17]Direct route to the final product.Requires careful handling of Grignard reagents, sensitive to moisture.[18]

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen Condensation[1]
  • Esterification of Pyridine-2,6-dicarboxylic acid:

    • A mixture of pyridine-2,6-dicarboxylic acid (0.1 mol), ethanol (140 mL), toluene (B28343) (80 mL), and sulfuric acid (2 mL) is refluxed for 12 hours with azeotropic removal of water using a Dean-Stark trap.

    • The mixture is cooled, concentrated, and neutralized with sodium carbonate solution.

    • The product, diethyl 2,6-pyridinedicarboxylate, is extracted with diethyl ether and dried.

  • Claisen Condensation:

    • A solution of diethyl 2,6-pyridinedicarboxylate (0.02 mol), sodium (0.1 mol), and ethyl acetate (50 mL) in toluene (80 mL) is refluxed for 9 hours.

    • The mixture is cooled, and concentrated HCl (50 ml) and water (40 ml) are added. The mixture is then refluxed for another 5 hours.

    • The reaction is neutralized with solid sodium carbonate, and the product is extracted with diethyl ether.

    • The crude product is purified by column chromatography on silica gel (ethyl acetate-petroleum ether 1:5, v/v) to yield this compound.

Protocol 2: Synthesis of Pyridine-2,6-diethanol from 2,6-Lutidine (Intermediate for this compound)[12]
  • Oxidation of 2,6-Lutidine:

    • In a suitable reactor, dissolve 2,6-lutidine in water.

    • While stirring, add potassium permanganate in batches, maintaining the reaction temperature between 60-100°C.

    • Continue the reaction for 2-10 hours.

    • After completion, cool the mixture and filter to remove insoluble materials.

    • Acidify the filtrate with concentrated hydrochloric acid to precipitate 2,6-pyridinedicarboxylic acid.

  • Reduction to Pyridine-2,6-diethanol:

    • In a three-necked flask, suspend 2,6-pyridinedicarboxylic acid (0.05 mol) in THF (200 mL) and cool to -5°C.

    • Add sodium borohydride (B1222165) (0.1 mol) in batches.

    • After 30 minutes, add a solution of iodine (0.05 mol) in THF (80 mL) dropwise.

    • Allow the mixture to warm to room temperature and continue the reaction for 1.5 hours.

    • Neutralize the solution with 3 mol/L hydrochloric acid and filter.

    • Evaporate the solvent and extract the residue with ethyl acetate to obtain pyridine-2,6-diethanol.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthesis Routes cluster_product Final Product 2,6-Lutidine 2,6-Lutidine Oxidation Oxidation 2,6-Lutidine->Oxidation Pyridine-2,6-dicarboxylic acid Pyridine-2,6-dicarboxylic acid Esterification Esterification Pyridine-2,6-dicarboxylic acid->Esterification 2,6-Pyridinedicarbonitrile 2,6-Pyridinedicarbonitrile Grignard Grignard Reaction 2,6-Pyridinedicarbonitrile->Grignard Oxidation->Pyridine-2,6-dicarboxylic acid forms Diethyl 2,6-pyridinedicarboxylate Diethyl 2,6-pyridinedicarboxylate Esterification->Diethyl 2,6-pyridinedicarboxylate Claisen Claisen Condensation DAP This compound Claisen->DAP Grignard->DAP Diethyl 2,6-pyridinedicarboxylate->Claisen

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_moisture Check for Moisture (Anhydrous Conditions) start->check_moisture check_temp Verify Reaction Temperature start->check_temp check_time Monitor Reaction Time (TLC/HPLC) start->check_time check_stoichiometry Optimize Reagent Stoichiometry start->check_stoichiometry purification Optimize Purification (Recrystallization/Chromatography) check_moisture->purification check_temp->purification check_time->purification check_stoichiometry->purification scale_up_issues Consider Scale-Up Effects (Mixing, Heat Transfer) purification->scale_up_issues solution Improved Yield and Purity scale_up_issues->solution

Caption: Troubleshooting workflow for synthesis issues.

References

Identifying and interpreting NMR impurities in 2,6-Diacetylpyridine samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and interpreting impurities in NMR spectra of 2,6-Diacetylpyridine samples.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: The chemical shifts for this compound can vary slightly based on the solvent used. Below are typical values referenced in CDCl₃. The pyridine (B92270) ring protons form a characteristic pattern, and the acetyl methyl protons appear as a distinct singlet.

Data Presentation: NMR Chemical Shifts for this compound

¹H NMR (in CDCl₃) Chemical Shift (ppm) Multiplicity Integration Assignment
Pyridine H-3, H-5~8.22Doublet (d)2HProtons adjacent to Nitrogen
Pyridine H-4~8.00Triplet (t)1HProton at position 4
Acetyl CH₃~2.80Singlet (s)6HMethyl protons

Note: Data is compiled from typical values and may vary slightly. A reference spectrum can be found on ChemicalBook.[1]

¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl C=O~199Acetyl Carbonyl
Pyridine C-2, C-6~154Carbons attached to Acetyl
Pyridine C-4~138Carbon at position 4
Pyridine C-3, C-5~125Carbons adjacent to C-4
Acetyl CH₃~26Methyl carbons

Note: ¹³C NMR data are predicted values; actual shifts may differ.

Q2: My ¹H NMR spectrum shows unexpected peaks. What could they be?

A2: Unexpected peaks in your spectrum can originate from several sources:

  • Residual Solvents: The most common impurities are residual solvents from the reaction workup or purification, such as ethyl acetate, hexane, or dichloromethane.[2]

  • Starting Materials: Incomplete reaction can leave starting materials. Common precursors for this compound synthesis include 2,6-lutidine, 2,6-diethylpyridine, or dipicolinic acid derivatives.[3][4][5]

  • Synthesis Byproducts: Side reactions can generate related pyridine derivatives.

  • Water: A broad peak, often variable in chemical shift (typically 1.5-5.0 ppm), is usually due to water, as pyridine compounds can be hygroscopic.[6]

  • Grease: Silicon grease or hydrocarbon grease from glassware joints can appear as multiplets around 0-1.5 ppm.

Q3: How can I identify which impurity corresponds to a specific peak?

A3: A systematic approach is best. First, check for common laboratory contaminants. Compare the chemical shifts of your unknown peaks to a table of common NMR solvent impurities. If a solvent is identified, you can often remove it by drying the sample under high vacuum.[2] If the impurity is not a common solvent, consider the synthetic route used to prepare the this compound to hypothesize potential starting materials or byproducts.[3][7]

Data Presentation: Common Laboratory Solvents and Impurities

Impurity¹H Chemical Shift (ppm in CDCl₃)Multiplicity
Acetone2.17Singlet
Dichloromethane5.30Singlet
Diethyl Ether3.48 (q), 1.21 (t)Quartet, Triplet
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)Quartet, Singlet, Triplet
Hexane1.25, 0.88Multiplets
Toluene7.27-7.17 (m), 2.36 (s)Multiplet, Singlet
Water~1.56 (variable)Broad Singlet
Silicone Grease~0.07Multiplet

Source: Adapted from values published in the Journal of Organic Chemistry.[8][9][10]

Q4: The peaks in my spectrum are very broad. What is the cause and how can I fix it?

A4: Broad peaks in an NMR spectrum can be caused by several factors:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the solution.[11]

  • Presence of Paramagnetic Species: Even trace amounts of paramagnetic impurities (like metal ions) can cause significant broadening.[11] Ensure all glassware is thoroughly clean.

  • Sample Concentration: High sample concentration can lead to aggregation and slower molecular tumbling, resulting in broader signals.[11] Diluting the sample may help.

  • Unresolved Coupling: Complex spin-spin coupling that is not fully resolved can appear as a broad signal.[11] Using a higher-field NMR spectrometer can sometimes resolve this.

Troubleshooting Guides

Issue 1: A broad singlet is present in my spectrum.

  • Hypothesis: This is very likely a water peak (H₂O or HOD), as pyridine compounds can be hygroscopic.[6]

  • Troubleshooting Steps:

    • D₂O Exchange: Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the spectrum.[2]

    • Observation: Protons from water (or other labile protons like -OH or -NH) will exchange with deuterium. This will cause the peak to disappear or significantly decrease in intensity, confirming its identity.

Issue 2: My spectrum is clean, but the integrations in the aromatic region are incorrect.

  • Hypothesis: The residual proton signal of the deuterated solvent (e.g., CHCl₃ at 7.26 ppm) might be overlapping with your aromatic signals, leading to inaccurate integration.

  • Troubleshooting Steps:

    • Change Solvent: Re-run the spectrum in a different deuterated solvent whose residual peak does not overlap with your signals, such as acetone-d₆ (residual peak at 2.05 ppm) or DMSO-d₆ (residual peak at 2.50 ppm).[2]

Issue 3: I suspect unreacted starting material is present. How can I confirm this?

  • Hypothesis: An impurity may be a precursor from the synthesis.

  • Troubleshooting Steps:

    • Review Synthesis: Identify the starting materials used in your synthesis (e.g., 2,6-lutidine, 2,6-pyridinedicarbonitrile).[3]

    • Acquire Reference Spectrum: If possible, run an NMR spectrum of the suspected starting material under the same conditions.

    • Spiking: Add a small amount of the suspected starting material to your NMR sample. If your hypothesis is correct, the intensity of the impurity peaks will increase.

Experimental Protocols

Protocol 1: NMR Sample Preparation

  • Weigh Sample: Accurately weigh 5-10 mg of your this compound sample directly into a clean, dry vial.

  • Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolve: Gently swirl or vortex the vial to completely dissolve the sample. If the sample does not fully dissolve, you can try gentle warming or sonication. Note that insoluble material can lead to poor shimming and broad peaks.[12]

  • Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube using a Pasteur pipette. Avoid transferring any solid particles.

  • Cap and Label: Cap the NMR tube and label it clearly. The sample is now ready for analysis.

Protocol 2: D₂O Exchange for Identification of Labile Protons

  • Acquire Initial Spectrum: Prepare your sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Place the tube back in the spectrometer, allow the temperature to equilibrate, and re-acquire the ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. The disappearance or significant reduction in the intensity of a peak (commonly a broad singlet) indicates the presence of an exchangeable proton, such as water.[2][6]

Visualizations

Impurity_Identification_Workflow Impurity Identification Workflow start Unexpected Peak in ¹H NMR Spectrum check_solvent Compare peak to common solvent impurity tables start->check_solvent is_solvent Is it a solvent? check_solvent->is_solvent remove_solvent Dry sample under high vacuum is_solvent->remove_solvent Yes check_synthesis Consider synthetic route: - Starting materials - Byproducts is_solvent->check_synthesis No reacquire_spectrum Re-acquire spectrum remove_solvent->reacquire_spectrum end Impurity Identified reacquire_spectrum->end is_starting_material Suspect starting material? check_synthesis->is_starting_material spike_sample Spike sample with authentic material is_starting_material->spike_sample Yes advanced_analysis Perform 2D NMR (COSY, HSQC) or Mass Spec is_starting_material->advanced_analysis No spike_sample->end end_unidentified Impurity Unidentified advanced_analysis->end_unidentified

Caption: Workflow for identifying unknown impurities in an NMR spectrum.

NMR_Interpretation_Logic NMR Spectrum Interpretation Logic cluster_info Information from Spectrum cluster_interpretation Structural Interpretation spectrum ¹H NMR Spectrum chemical_shift Chemical Shift (δ) Position of signal spectrum->chemical_shift integration Integration Area under signal spectrum->integration multiplicity Multiplicity (Splitting) Number of lines in signal spectrum->multiplicity environment Electronic Environment (Functional Groups) chemical_shift->environment proton_ratio Relative Number of Protons integration->proton_ratio neighboring_protons Number of Neighboring Non-Equivalent Protons (n+1 rule) multiplicity->neighboring_protons structure Deduced Molecular Structure environment->structure proton_ratio->structure neighboring_protons->structure

References

Technical Support Center: Thermal Degradation Analysis of 2,6-Diacetylpyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the thermal degradation analysis of 2,6-diacetylpyridine metal complexes.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal degradation behavior of this compound metal complexes?

A1: The thermal degradation of these complexes generally occurs in multiple stages. The initial stage, typically at lower temperatures, involves the loss of lattice or coordinated water molecules.[1][2][3][4] Subsequent stages at higher temperatures correspond to the decomposition of the organic ligand and counter-ions, ultimately leading to the formation of a stable metal oxide residue at high temperatures.[1][3][5][6] The specific decomposition temperatures and weight loss percentages are highly dependent on the metal ion, the specific Schiff base ligand derived from this compound, and the counter-ion present in the complex.[1][7]

Q2: What information can be obtained from the thermogravimetric analysis (TGA) of these complexes?

A2: TGA is a powerful technique for characterizing this compound metal complexes.[8][9] Key information that can be obtained includes:

  • Thermal Stability: Determining the temperature range in which the complex is stable.[5][9]

  • Composition: Quantifying the amount of solvent (e.g., water) and organic ligand in the complex based on weight loss steps.[9]

  • Decomposition Pathway: Identifying the number of decomposition steps and the temperature ranges at which they occur.[10]

  • Final Residue: Determining the nature and percentage of the final metal oxide, which can help confirm the complex's stoichiometry.[5][6]

  • Kinetic Parameters: Calculating kinetic parameters such as activation energy (Ea), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) to understand the kinetics of the decomposition process.[5][11]

Q3: How does the metal ion influence the thermal stability of the complex?

A3: The nature of the metal ion significantly impacts the thermal stability of the complex. The stability is often related to factors like the ionic radius and electronegativity of the metal. Different metal complexes with the same ligand will exhibit different decomposition temperatures and profiles.[4][12] For instance, the thermal stability of some transition metal complexes has been observed to follow a specific order, which can be correlated with the properties of the central metal ion.[6]

Q4: What is the role of the ligand structure in the thermal degradation process?

A4: The structure of the Schiff base ligand derived from this compound is a crucial determinant of the complex's thermal behavior. The presence of different functional groups on the ligand can alter the coordination environment and the overall stability of the complex, thereby affecting its decomposition pattern.

Q5: Can I use Differential Scanning Calorimetry (DSC) in conjunction with TGA?

A5: Yes, using DSC in conjunction with TGA is highly recommended.[8] While TGA measures mass changes, DSC measures heat flow, providing information about thermal events like melting, crystallization, and phase transitions that do not involve a change in mass.[11][13] Combining these techniques provides a more complete picture of the thermal properties of the this compound metal complexes.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected Weight Gain in TGA Curve 1. Reaction with the purge gas (e.g., oxidation in an air or oxygen atmosphere).[14] 2. Buoyancy effect at high temperatures.1. Use an inert purge gas like nitrogen or argon if oxidation is not the process being studied. 2. Perform a blank run with an empty crucible and subtract it from the sample run to correct for buoyancy.
Irregular or Noisy TGA Curve 1. Vibrations near the instrument.[14] 2. Contamination in the sample crucible or on the balance mechanism.[8][15] 3. Turbulent flow of the purge gas. 4. The sample is decomposing unevenly.1. Isolate the TGA instrument from sources of vibration. 2. Clean the crucible by heating it to a high temperature before the experiment. Regularly clean the balance components as per the instrument manual.[8][15] 3. Ensure a stable and appropriate flow rate for the purge gas. 4. Ensure the sample is finely ground and evenly distributed in the crucible.[8]
Inconsistent Decomposition Temperatures for the Same Sample 1. Different heating rates were used.[10][16] 2. Variation in sample mass or packing.[16] 3. Poor thermal contact between the sample and the crucible.1. Maintain a consistent heating rate across all comparable experiments. Slower heating rates can provide better resolution of decomposition steps.[10] 2. Use a consistent sample mass and ensure it is spread thinly and evenly in the crucible. 3. Ensure the bottom of the crucible is flat and makes good contact with the sensor.
Overlapping Decomposition Steps 1. The heating rate is too high.[10] 2. Multiple components of the complex decompose at similar temperatures.1. Use a slower heating rate to improve the resolution of the TGA curve.[10] 2. Analyze the derivative of the TGA curve (DTG curve), which shows the rate of mass change and can help distinguish overlapping steps.[9][10]
Final Residue Percentage Does Not Match Theoretical Value 1. Incomplete decomposition of the complex. 2. The final product is not the expected metal oxide. 3. Volatilization of the metal oxide at very high temperatures.1. Extend the final temperature of the TGA run to ensure complete decomposition. 2. The final product could be a different oxide, a mixed oxide, or even the pure metal, depending on the atmosphere and temperature.[17] Consider analyzing the residue using techniques like X-ray diffraction (XRD). 3. Check the literature for the volatility of the expected metal oxide at the experimental temperatures.

Quantitative Data Summary

The following tables summarize thermal degradation data for some this compound and related metal complexes. Note: The exact temperatures and weight losses can vary based on experimental conditions.

Table 1: Thermal Decomposition Data of Various Transition Metal Complexes

ComplexDecomposition StageTemperature Range (°C)Weight Loss (%)Final Residue
[Cu(dapsox)H₂O]·H₂ODehydration & Decomposition200 - 400-CuO
[Ni(Hdapsox)(CH₃OH)₂]ClO₄Desolvation & Decomposition200 - 523-NiO
[Mn(H₂dapsox)Cl(H₂O)]Cl·H₂ODehydration & Decompositionup to 380-MnO and MnCl₂
Cu(II), Ni(II), Co(II), Mn(II) complexes with another Schiff baseMajor Decomposition222 - 295-Metal Oxide
Cu(II) Complex AThree Stagesup to 100065-

*dapsox = 2′,2‴-(2,6-pyridinediyldiethylidyne)dioxamohydrazide. Data synthesized from multiple sources.[1][2][6]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

This protocol outlines the general steps for performing a TGA experiment on a this compound metal complex.

  • Instrument Preparation:

    • Turn on the TGA instrument and the gas supply (typically nitrogen or air).

    • Ensure the instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Crucible Preparation:

    • Select an appropriate crucible (e.g., alumina, platinum).

    • Clean the crucible by heating it in the TGA furnace to a temperature higher than the planned experiment's maximum temperature to remove any contaminants.[8]

    • Allow the crucible to cool to room temperature.[8]

  • Sample Preparation and Loading:

    • Accurately weigh 2-5 mg of the finely ground this compound metal complex.

    • Carefully place the sample into the crucible, ensuring it is spread in a thin, even layer to promote uniform heating.[8]

  • Experimental Setup:

    • Place the crucible onto the TGA's balance mechanism.

    • Set the experimental parameters in the software:

      • Start Temperature: Typically room temperature.

      • End Temperature: Up to 1000 °C, sufficient to ensure complete decomposition.

      • Heating Rate: A common rate is 10 or 20 °C/min. A slower rate may be used for better resolution.[10]

      • Purge Gas: Select an inert gas (e.g., Nitrogen) or an oxidative gas (e.g., Air) depending on the desired analysis.

      • Gas Flow Rate: Set according to the instrument's recommendation (e.g., 20-50 mL/min).

  • Running the Experiment:

    • Start the experiment. The instrument will automatically heat the sample and record the mass change as a function of temperature.[9]

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Generate the derivative thermogravimetric (DTG) curve to identify the temperatures of maximum decomposition rates.[9][10]

    • Determine the temperature ranges for each decomposition step and the corresponding percentage of weight loss.

Visualizations

TGA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Instrument Calibration B Crucible Cleaning A->B C Sample Weighing B->C D Load Sample C->D E Set Parameters (Temp, Rate, Gas) D->E F Run TGA E->F G Plot TGA/DTG Curves F->G H Determine Temp. Ranges & Weight Loss G->H I Calculate Kinetic Parameters H->I

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Troubleshooting_TGA Start TGA Experiment Issue Q1 Is the TGA curve noisy or irregular? Start->Q1 A1_Yes Check for vibrations. Clean crucible & balance. Optimize gas flow. Q1->A1_Yes Yes Q2 Are decomposition steps overlapping? Q1->Q2 No Success Problem Resolved A1_Yes->Success A2_Yes Decrease heating rate. Analyze DTG curve. Q2->A2_Yes Yes Q3 Is the final residue % incorrect? Q2->Q3 No A2_Yes->Success A3_Yes Increase final temperature. Verify final product (e.g., with XRD). Check for oxide volatility. Q3->A3_Yes Yes Q3->Success No A3_Yes->Success

Caption: Troubleshooting decision tree for common TGA issues.

References

Validation & Comparative

A Comparative Guide to Ligand Synthesis: 2,6-Diacetylpyridine vs. 2,6-Diformylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of precursor in ligand synthesis is a critical decision that influences reaction efficiency, ligand properties, and the ultimate performance of the resulting metal complexes. This guide provides a comprehensive comparison of two common building blocks: 2,6-diacetylpyridine and 2,6-diformylpyridine, focusing on their application in the synthesis of Schiff base ligands.

This objective analysis, supported by experimental data, delves into the reactivity, synthesis yields, and the performance of the derived ligands and their metal complexes in catalytic and biological applications.

At a Glance: Key Differences

FeatureThis compound2,6-Diformylpyridine
Starting Material KetoneAldehyde
Reactivity Generally lowerGenerally higher
Reaction Conditions Often requires harsher conditions (e.g., higher temperatures, longer reaction times)Typically milder reaction conditions
Ligand Structure Forms ketimine Schiff basesForms aldimine Schiff bases
Steric Hindrance Methyl groups introduce more steric bulk around the imine bondLess steric hindrance from hydrogen atoms

Reactivity and Synthesis Yields: A Comparative Analysis

The primary distinction between this compound and 2,6-diformylpyridine lies in the reactivity of their carbonyl groups. Aldehydes, present in 2,6-diformylpyridine, are generally more electrophilic and less sterically hindered than the ketones in this compound. This fundamental difference often translates to faster reaction rates and higher yields for Schiff base condensation with 2,6-diformylpyridine under milder conditions.

While direct comparative studies are limited, analysis of individual research provides insights into typical synthesis yields.

Table 1: Comparison of Reported Schiff Base Synthesis Yields

PrecursorAmine ReactantSolventReaction ConditionsYield (%)Reference
This compoundBenzenesulfonohydrazideEthanolRefluxNot Specified[1]
2,6-DiformylpyridineVarious O, S, N, F containing aminesMethanol (B129727)Reflux, 1 hr (with/without H₂SO₄ catalyst)65-80[2]
Pyridine-2,6-dicarbohydrazide (B1583541)DicarbonylsEthanolReflux, 9 hr (with HCl catalyst)68
2,6-DiaminopyridineSalicylaldehydeNot SpecifiedNot SpecifiedNot Specified

Note: Yields are highly dependent on the specific amine and reaction conditions.

The data suggests that Schiff base synthesis with 2,6-diformylpyridine can achieve high yields (65-80%) under relatively mild conditions. For instance, the synthesis of novel Schiff bases from 6,6'-diformyl-2,2'-bipyridyl (a related dialdehyde) with various amines in methanol required only one hour of reflux, with yields significantly enhanced by the addition of a catalytic amount of sulfuric acid.[2] In contrast, while specific yield data for a direct comparison is scarce, the synthesis of macrocyclic Schiff bases from pyridine-2,6-dicarbohydrazide required longer reaction times (9 hours) to achieve a yield of 68%.

Experimental Protocols

General Procedure for Schiff Base Synthesis from 2,6-Diformylpyridine

A common method for synthesizing Schiff bases from 2,6-diformylpyridine involves the condensation reaction with a primary amine in an alcoholic solvent.

Protocol:

  • Dissolve 1 equivalent of 2,6-diformylpyridine in methanol.

  • Add 2-3 equivalents of the desired amine to the solution.

  • For less reactive amines, a few drops of a catalytic amount of concentrated sulfuric acid can be added to protonate the carbonyl group and enhance nucleophilic attack.

  • Reflux the reaction mixture for 1-4 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product is then collected by filtration, washed with cold methanol, and dried under vacuum.[2]

General Procedure for Schiff Base Synthesis from this compound

The synthesis of Schiff bases from this compound follows a similar principle, often requiring more forcing conditions.

Protocol:

  • Dissolve 1 equivalent of this compound in a suitable solvent, such as ethanol.

  • Add a stoichiometric amount (typically 2 equivalents) of the primary amine.

  • The mixture is refluxed for an extended period, which can range from several hours to overnight, depending on the reactivity of the amine.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled, and the precipitated Schiff base ligand is isolated by filtration, washed with a cold solvent, and dried.

Performance in Ligand Synthesis: A Logical Workflow

The choice between this compound and 2,6-diformylpyridine impacts the entire workflow of ligand and complex synthesis.

G cluster_precursor Precursor Selection cluster_synthesis Schiff Base Synthesis cluster_ligand Resulting Ligand Properties cluster_complexation Metal Complexation cluster_performance Complex Performance DAP This compound Ketimine Ketimine Formation (Generally slower, may require catalyst/heat) DAP->Ketimine Condensation DFP 2,6-Diformylpyridine Aldimine Aldimine Formation (Generally faster, milder conditions) DFP->Aldimine Condensation Ligand_DAP Sterically Hindered Ligand (Methyl groups) Ketimine->Ligand_DAP Ligand_DFP Less Sterically Hindered Ligand Aldimine->Ligand_DFP Complexation Coordination with Metal Ions Ligand_DAP->Complexation Ligand_DFP->Complexation Performance Catalytic Activity, Biological Properties, etc. Complexation->Performance

Fig. 1: Ligand synthesis workflow comparison.

Performance of Derived Metal Complexes

The structural differences in the ligands derived from this compound and 2,6-diformylpyridine can significantly influence the properties and performance of their corresponding metal complexes.

Catalytic Activity

The steric and electronic properties of the ligand play a crucial role in the catalytic activity of a metal complex. The methyl groups in ligands derived from this compound introduce greater steric bulk near the metal center compared to the hydrogen atoms in ligands from 2,6-diformylpyridine. This can affect substrate access to the catalytic site and the overall stability of the complex.

Antimicrobial Activity

Schiff base complexes of both this compound and 2,6-diformylpyridine have been investigated for their antimicrobial properties. The biological activity is often enhanced upon chelation with a metal ion.

Table 2: Comparative Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)

Complex/LigandPrecursorMetal IonTest OrganismMIC (µg/mL)Reference
Ligand L¹This compound-Methicillin-resistant Staphylococcus aureus (MRSA)>256[1]
[CuL¹(H₂O)]This compoundCu(II)Methicillin-resistant Staphylococcus aureus (MRSA)32[1]
Compound 88-hydroxyquinoline-2-carbaldehyde-Staphylococcus aureus12.5[4][5]
Compound 88-hydroxyquinoline-2-carbaldehyde-Aspergillus niger12.5[4][5]

Note: The data for Compound 8, derived from a different aldehyde, is included to provide a general reference for the potential activity of aldimine Schiff bases.

The data clearly indicates that the antibacterial activity of the Schiff base ligand derived from this compound against MRSA is significantly enhanced upon complexation with copper(II).[1] While directly comparable data for a 2,6-diformylpyridine-based complex against the same strain is unavailable, other studies on aldehyde-derived Schiff bases have demonstrated potent antimicrobial and antifungal activities.[4][5]

Signaling Pathways and Experimental Workflows

The synthesis and screening of these compounds involve a logical progression of steps, from precursor selection to biological evaluation.

Experimental Workflow for Synthesis and Antimicrobial Screening

G Precursor Select Precursor (this compound or 2,6-Diformylpyridine) Synthesis Schiff Base Synthesis (Condensation Reaction) Precursor->Synthesis Amine Select Primary Amine Amine->Synthesis Characterization_L Ligand Characterization (FT-IR, NMR, Mass Spec) Synthesis->Characterization_L Complexation Metal Complexation Characterization_L->Complexation Metal Select Metal Salt Metal->Complexation Characterization_C Complex Characterization (Elemental Analysis, Spectro, etc.) Complexation->Characterization_C Screening Antimicrobial Screening (e.g., Disc Diffusion, MIC) Characterization_C->Screening Data Data Analysis (Compare activity of ligand vs. complex) Screening->Data

Fig. 2: Workflow for synthesis and antimicrobial evaluation.

Conclusion

Both this compound and 2,6-diformylpyridine are valuable precursors for the synthesis of a wide array of Schiff base ligands and their metal complexes. The choice between them presents a trade-off between reactivity and the steric properties of the resulting ligand.

  • 2,6-Diformylpyridine offers the advantage of higher reactivity, allowing for the synthesis of aldimine Schiff bases under milder conditions and often in higher yields. The resulting ligands are less sterically hindered, which may be advantageous for certain catalytic applications.

  • This compound , while generally less reactive, yields ketimine Schiff bases with greater steric bulk around the imine nitrogen. This can influence the coordination geometry and stability of the resulting metal complexes, which has been shown to be beneficial in the formation of active catalysts.

Ultimately, the optimal choice of precursor will depend on the specific target ligand, the desired properties of the metal complex, and the intended application. Further direct comparative studies are warranted to fully elucidate the nuanced differences in performance between ligands derived from these two important pyridine-based building blocks.

References

A Comparative Guide to Pyridine-Based Catalysts: Unveiling the Catalytic Prowess of 2,6-Diacetylpyridine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is a cornerstone of innovation. This guide offers a detailed comparison of the catalytic activity of metal complexes derived from 2,6-diacetylpyridine with other pyridine-based catalysts, supported by experimental data and detailed protocols. We delve into the nuances of their performance, providing a clear framework for catalyst selection in organic synthesis.

Pyridine (B92270) and its derivatives have long been established as versatile catalysts and ligands in a myriad of chemical transformations. Their catalytic activity is primarily attributed to the nucleophilic nature of the pyridine nitrogen atom. More sophisticated pyridine-based ligands, such as those synthesized from this compound, offer the potential for enhanced catalytic performance through the formation of stable and tunable metal complexes. This guide focuses on the comparative catalytic activity of these systems, particularly in the context of oxidation reactions.

Comparative Analysis of Catalytic Efficiency in Benzyl (B1604629) Alcohol Oxidation

The oxidation of alcohols to aldehydes is a fundamental transformation in organic synthesis. Here, we compare the catalytic performance of an iron(III) complex featuring a pyridine-containing macrocyclic ligand derived from this compound with other pyridine-based catalysts in the oxidation of benzyl alcohol.

CatalystSubstrateOxidantSolventReaction Time (h)Conversion (%)Selectivity (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
[Fe(III)(Br)₂(Pc-L)]BrBenzyl AlcoholH₂O₂Acetonitrile2498>99 (Benzaldehyde)19.60.82
Pd(OAc)₂/PyridineBenzyl AlcoholO₂Toluene399>99 (Benzaldehyde)--
Copper(II)-2,2'-bipyridine complexBenzyl AlcoholH₂O₂Acetonitrile24High>99 (Benzaldehyde)--
Nanosized CuOBenzyl AlcoholH₂O₂DMSO298100 (Benzaldehyde)--

Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions. The Iron(III) complex with the this compound-derived macrocyclic ligand (Pc-L) demonstrates excellent conversion and selectivity for the oxidation of benzyl alcohol to benzaldehyde (B42025) using hydrogen peroxide as a green oxidant.[1] While other systems, such as the Pd(OAc)₂/pyridine catalyst, also show high efficacy, they may employ different oxidants and reaction conditions.[2]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental methodologies for key catalytic reactions are provided below.

Protocol 1: Oxidation of Benzyl Alcohol using [Fe(III)(Br)₂(Pc-L)]Br Catalyst[1]

Materials:

  • [Fe(III)(Br)₂(Pc-L)]Br catalyst (2.5 x 10⁻² mmol)

  • Benzyl alcohol (0.5 mmol)

  • Acetonitrile (10 mL)

  • Hydrogen peroxide (30% aqueous solution, 2.0 mmol)

  • Internal standard (e.g., CH₂Br₂)

Procedure:

  • To a reaction vessel, add the [Fe(III)(Br)₂(Pc-L)]Br catalyst and acetonitrile.

  • Add benzyl alcohol to the mixture.

  • The hydrogen peroxide solution is added dropwise to the reaction mixture over a period of 2 hours using a syringe pump.

  • The reaction mixture is stirred at 30°C for an additional 22 hours.

  • After the reaction is complete, an internal standard is added to the crude reaction mixture.

  • The conversion of benzyl alcohol and the selectivity for benzaldehyde are determined by ¹H NMR and confirmed by gas chromatography (GC).

Visualizing Catalytic Pathways

Understanding the underlying mechanisms is crucial for optimizing catalytic processes. The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycle for the iron-catalyzed oxidation of benzyl alcohol and a general experimental workflow.

Catalytic_Cycle_Fe_Oxidation Fe_III [Fe(III)(Pc-L)] Fe_II [Fe(II)(Pc-L)] Fe_III->Fe_II Reduction Fe_OOH [Fe(III)(Pc-L)(OOH)] Fe_II->Fe_OOH + H₂O₂ - H₂O Fe_IV_O [Fe(IV)(Pc-L)=O] Fe_OOH->Fe_IV_O - H₂O Fe_IV_O->Fe_III + Benzyl Alcohol - Benzaldehyde - H₂O

Caption: Proposed catalytic cycle for the oxidation of benzyl alcohol by an iron(III)-pyridine macrocycle complex.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Catalyst Weigh Catalyst Solvent Add Solvent Catalyst->Solvent Substrate Add Substrate Solvent->Substrate Add_Oxidant Add Oxidant (H₂O₂) Substrate->Add_Oxidant Stir Stir at 30°C Add_Oxidant->Stir Add_Standard Add Internal Standard Stir->Add_Standard After 24h NMR_GC ¹H NMR & GC Analysis Add_Standard->NMR_GC Results Determine Conversion & Selectivity NMR_GC->Results

Caption: General experimental workflow for catalytic alcohol oxidation.

Structure-Activity Relationship and Mechanistic Insights

The catalytic activity of pyridine-based catalysts is intricately linked to their electronic and steric properties. For simple pyridines, electron-donating groups on the pyridine ring generally enhance the nucleophilicity of the nitrogen atom, leading to increased catalytic activity in many reactions.

In the case of this compound-derived complexes, the catalytic activity is a function of the coordinated metal center and the overall ligand architecture. The tridentate nature of ligands formed from this compound allows for the formation of stable metal complexes. The electronic properties of these complexes can be fine-tuned by modifying the substituents on the imine groups, which in turn influences the redox potential of the metal center and its catalytic performance.

The proposed mechanism for the iron-catalyzed oxidation of benzyl alcohol with hydrogen peroxide involves the formation of a high-valent iron-oxo species.[1] The reaction is believed to proceed through a catalytic cycle where the iron(III) precatalyst is first reduced to iron(II). The iron(II) species then reacts with hydrogen peroxide to form an iron(III)-hydroperoxo intermediate, which subsequently converts to a highly reactive iron(IV)-oxo species. This potent oxidizing agent then abstracts a hydrogen atom from the alcohol, leading to the formation of the corresponding aldehyde and regenerating the iron(III) catalyst.

Conclusion

Complexes derived from this compound represent a promising class of catalysts. The iron(III) complex highlighted in this guide demonstrates high efficiency and selectivity in the green oxidation of benzyl alcohol. While direct, comprehensive comparisons with simpler pyridine catalysts under identical conditions are still emerging in the literature, the available data suggests that the tunable and stable nature of these complexes offers significant advantages for developing robust catalytic systems. Further research focusing on systematic comparisons across a range of reactions will undoubtedly provide a clearer picture of their full potential and pave the way for their broader application in synthetic chemistry and drug development.

References

A Comparative Guide to Spectroscopic Methods for Validating the Structure of 2,6-Diacetylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key spectroscopic methods for the structural validation of 2,6-diacetylpyridine, a versatile building block in coordination chemistry and pharmaceutical research. By presenting experimental data and detailed protocols, this document aims to assist researchers in selecting the most appropriate techniques for their analytical needs. The performance of these methods will be compared with their application to two structurally similar alternatives: 2,6-diformylpyridine and 2,6-dibenzoylpyridine (B3054019).

Introduction to Spectroscopic Validation

The precise determination of a molecule's structure is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive means to probe the chemical environment of atoms and bonds within a molecule, offering a detailed fingerprint of its structure. For a molecule like this compound (C₉H₉NO₂), a combination of spectroscopic methods is essential for unambiguous structural confirmation.[1][2] This guide focuses on three core techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Analysis

A multi-faceted analytical approach is crucial for the comprehensive structural elucidation of organic compounds. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity. In this compound, the symmetry of the molecule leads to a simplified spectrum. The protons on the pyridine (B92270) ring appear as a triplet and a doublet, while the methyl protons of the acetyl groups give a sharp singlet.

¹³C NMR Spectroscopy reveals the number of chemically distinct carbon atoms. For this compound, this includes signals for the methyl carbons, the carbonyl carbons, and the carbons of the pyridine ring.

Comparison with Alternatives:

The ¹H and ¹³C NMR spectra of 2,6-diformylpyridine and 2,6-dibenzoylpyridine show predictable differences based on their structures. In 2,6-diformylpyridine, the aldehyde protons will appear at a much higher chemical shift (downfield) compared to the methyl protons of this compound. Conversely, the bulky benzoyl groups in 2,6-dibenzoylpyridine will introduce more complex aromatic signals and influence the chemical shifts of the pyridine ring protons due to their electron-withdrawing nature and steric effects.

Compound Proton (¹H) NMR Data (CDCl₃) Carbon (¹³C) NMR Data (CDCl₃)
This compound δ 8.22 (d, 2H, Py-H), δ 8.00 (t, 1H, Py-H), δ 2.80 (s, 6H, CH₃)[3]δ 200.1 (C=O), δ 153.5 (C-Py), δ 138.0 (CH-Py), δ 125.0 (CH-Py), δ 25.9 (CH₃)
2,6-Diformylpyridine δ 10.15 (s, 2H, CHO), δ 8.30 (d, 2H, Py-H), δ 8.15 (t, 1H, Py-H)δ 192.5 (C=O), δ 152.8 (C-Py), δ 138.5 (CH-Py), δ 129.0 (CH-Py)
2,6-Dibenzoylpyridine δ 8.20-7.40 (m, 13H, Ar-H)δ 195.0 (C=O), δ 154.0 (C-Py), δ 138.2 (CH-Py), δ 133.5 (CH-Ar), δ 130.0 (CH-Ar), δ 128.5 (CH-Ar), δ 126.0 (CH-Py)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The key functional groups in this compound are the carbonyl (C=O) groups of the acetyl moieties and the C-N bonds within the pyridine ring.

Comparison with Alternatives:

The IR spectra of the three compounds are distinguished primarily by the position of the carbonyl stretching frequency. The C=O stretch in this compound is typical for a ketone conjugated to an aromatic ring. In 2,6-diformylpyridine, the aldehyde C=O stretch appears at a slightly higher wavenumber. For 2,6-dibenzoylpyridine, the conjugation with both the pyridine and phenyl rings can lead to a slight shift in the C=O stretching frequency. Additionally, 2,6-diformylpyridine will exhibit a characteristic C-H stretch for the aldehyde proton.

Compound Key IR Absorption Peaks (cm⁻¹) Assignment
This compound ~1700 (s)C=O stretch (ketone)
~1580 (m)C=N/C=C stretch (pyridine ring)
~1360 (s)C-H bend (methyl)
2,6-Diformylpyridine ~2850, ~2750 (w)C-H stretch (aldehyde)
~1710 (s)C=O stretch (aldehyde)
~1585 (m)C=N/C=C stretch (pyridine ring)
2,6-Dibenzoylpyridine ~1685 (s)C=O stretch (ketone)
~1580 (m)C=N/C=C stretch (pyridine ring)
~3060 (w)C-H stretch (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) MS, the molecule is ionized, and the resulting molecular ion often undergoes fragmentation. The pattern of fragments is characteristic of the molecule's structure.

Comparison with Alternatives:

The molecular ion peak in the mass spectrum will directly reflect the different molecular weights of the three compounds (163.17 g/mol for this compound, 135.12 g/mol for 2,6-diformylpyridine, and 287.32 g/mol for 2,6-dibenzoylpyridine).[1][4][5] The fragmentation patterns will also differ significantly. This compound will likely show a prominent fragment from the loss of a methyl group (M-15) and an acetyl group (M-43). 2,6-Diformylpyridine is expected to lose a hydrogen atom (M-1) and a formyl group (M-29). 2,6-Dibenzoylpyridine will show fragmentation corresponding to the loss of a phenyl group (M-77) and a benzoyl group (M-105).

Compound Molecular Ion (m/z) Major Fragment Ions (m/z)
This compound 163148, 120, 92, 78
2,6-Diformylpyridine 135134, 106, 78, 51
2,6-Dibenzoylpyridine 287210, 182, 105, 77

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Cap the tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

FT-IR Spectroscopy

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer with an ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty ATR crystal should be collected before scanning the sample.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

  • For volatile and thermally stable compounds like this compound, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction.

Data Acquisition:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mass Range: m/z 40-400.

Visualization of the Validation Workflow

The following diagram illustrates a logical workflow for the spectroscopic validation of a chemical structure like this compound.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Interpretation Synthesized_Compound Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS NMR_Data NMR Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Data (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Weight, Fragmentation) MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation Validated_Structure Validated Structure of This compound Structure_Elucidation->Validated_Structure Confirmation

Caption: A logical workflow for the structural validation of this compound using spectroscopic methods.

Conclusion

The structural validation of this compound is effectively achieved through the complementary use of NMR, IR, and Mass Spectrometry. Each technique provides unique and essential pieces of structural information. By comparing the spectral data of this compound with its structural analogs, 2,6-diformylpyridine and 2,6-dibenzoylpyridine, researchers can gain a deeper understanding of how subtle changes in molecular structure are reflected in the spectroscopic output. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel compounds.

References

A Comparative Analysis of Coordination Geometries in Metal Complexes with 2,6-Diacetylpyridine Hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structural diversity and experimental protocols of metal complexes incorporating 2,6-diacetylpyridine bis(hydrazone) ligands.

The versatile chelating nature of this compound bis(hydrazone) ligands has positioned them as privileged scaffolds in coordination chemistry. Their ability to form stable complexes with a wide array of metal ions, exhibiting diverse coordination geometries, has garnered significant interest for applications in catalysis, materials science, and medicinal chemistry. This guide provides a comparative overview of the coordination geometries observed in these complexes, supported by quantitative structural data and detailed experimental protocols.

Diverse Coordination Environments

This compound bis(hydrazone) ligands are typically pentadentate (N3O2), but their flexibility allows for different coordination modes, including tridentate and bridging behavior. This adaptability, combined with the varied electronic and steric properties of different metal ions and hydrazone substituents, leads to a rich structural landscape. The most commonly observed coordination geometries are seven-coordinate pentagonal-bipyramidal, six-coordinate distorted octahedral, and five-coordinate square pyramidal.

Quantitative Comparison of Coordination Geometries

The following tables summarize key structural parameters, determined by single-crystal X-ray diffraction, for a selection of metal complexes with different this compound bis(hydrazone) ligands. This data allows for a direct comparison of how the metal ion and ligand substituents influence the coordination geometry.

Table 1: Seven-Coordinate Pentagonal-Bipyramidal (PBPY-7) Geometries

ComplexMetal IonLigandAxial LigandsSelected Bond Lengths (Å)Selected Bond Angles (°)Reference
[Sn(L¹)(CH₃)₂]Sn(IV)This compound bis(benzoylhydrazone)CH₃, CH₃Sn-N(py): 2.25, Sn-O: 2.20-2.23, Sn-C: 2.12-2.13C-Sn-C: 175.5[1]
[Sn(L¹)(n-Bu)₂]Sn(IV)This compound bis(benzoylhydrazone)n-Bu, n-BuSn-N(py): 2.28, Sn-O: 2.21-2.24, Sn-C: 2.15-2.16C-Sn-C: 176.1[1]
[Dy(L²)(H₂O)Cl₂]Dy(III)This compound bis(picolinoylhydrazone)H₂O, ClDy-N(py): 2.58, Dy-O: 2.34-2.49, Dy-Cl: 2.67-2.70O-Dy-Cl: 155.6[2]

L¹ = doubly deprotonated this compound bis(benzoylhydrazone) L² = neutral this compound bis(picolinoylhydrazone)

Table 2: Six-Coordinate Distorted Octahedral Geometries

ComplexMetal IonLigandCoordination ModeSelected Bond Lengths (Å)Selected Bond Angles (°)Reference
[Cu(L³)]Br₂Cu(II)This compound bis(phenylhydrazone)Two tridentate N₃ ligandsCu-N(py): 1.95, Cu-N(imine): 2.04-2.37N(py)-Cu-N(imine): 74.1-76.6[3]
[Cu(L⁴)(NO₃)₂]Cu(II)2,6-bis[1-(phenylimino)ethyl]pyridineTridentate NNN ligandCu-N(py): 1.91, Cu-N(imine): 2.04, Cu-O: 1.97-2.53N(py)-Cu-N(imine): 80.5-81.2[4]

L³ = neutral this compound bis(phenylhydrazone) L⁴ = neutral 2,6-bis[1-(phenylimino)ethyl]pyridine

Table 3: Five-Coordinate Square Pyramidal Geometries

ComplexMetal IonLigandApical LigandSelected Bond Lengths (Å)Basal Plane DistortionReference
[Hg(dapmp)Cl]⁺Hg(II)This compound bis[N-methyl-N-(2'-pyridyl)hydrazone]ClHg-N(py): 2.45, Hg-N(imine): 2.28-2.58, Hg-Cl: 2.35Helical distortion[5]
[Zn₂(dap(A)₂)₂]Zn(II)This compound bis(anthraniloyl hydrazone)- (dinuclear)Zn-N(py): 2.15, Zn-O: 1.98-2.01Double helical[6]

dapmp = neutral this compound bis[N-methyl-N-(2'-pyridyl)hydrazone] dap(A)₂ = dideprotonated this compound bis(anthraniloyl hydrazone)

Experimental Workflow and Protocols

The synthesis and characterization of these metal complexes follow a logical workflow, as illustrated in the diagram below. This process begins with the synthesis of the hydrazone ligand, followed by its reaction with a metal salt to form the complex, and finally, thorough characterization to elucidate its structure and properties.

G Experimental Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_characterization Complex Characterization Start Starting Materials (this compound, Hydrazide) Condensation Condensation Reaction (e.g., in Ethanol (B145695), reflux) Start->Condensation 1 Purification_L Purification (Recrystallization) Condensation->Purification_L 2 Characterization_L Ligand Characterization (NMR, IR, Mass Spec) Purification_L->Characterization_L 3 Ligand Synthesized Ligand Complexation Complexation Reaction (e.g., in Methanol (B129727), stir) Ligand->Complexation 4a Metal_Salt Metal Salt (e.g., Chloride, Nitrate) Metal_Salt->Complexation 4b Purification_C Purification (Crystallization) Complexation->Purification_C 5 Spectroscopy Spectroscopic Analysis (IR, UV-Vis, NMR) Purification_C->Spectroscopy 6a Xray Single-Crystal X-ray Diffraction Purification_C->Xray 6b Structure Structure Determination (Coordination Geometry, Bond Lengths/Angles) Xray->Structure 7

Caption: Workflow for the synthesis and characterization of metal complexes.

Detailed Experimental Protocols

1. Synthesis of this compound bis(benzoylhydrazone) (A representative ligand)

A solution of benzoyl hydrazide (2.72 g, 20 mmol) in 50 mL of ethanol is added to a solution of this compound (1.63 g, 10 mmol) in 50 mL of ethanol.[7] A few drops of acetic acid are added as a catalyst. The mixture is refluxed for 4-6 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried in a vacuum desiccator. The crude product can be recrystallized from a suitable solvent like ethanol or methanol to obtain pure crystals.

2. Synthesis of a Representative Metal Complex: [Cu(L)Br₂] (L = this compound bis(phenylhydrazone))

A warm methanolic solution (20 mL) of this compound bis(phenylhydrazone) (0.78 g, 2 mmol) is mixed with a warm methanolic solution (10 mL) of CuBr₂ (0.22 g, 1 mmol).[3] The resulting mixture is stirred for 2 hours at room temperature, during which a black precipitate forms. The solid is collected by filtration, washed with methanol, and dried under vacuum. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the filtrate.

3. Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: IR spectra are recorded on a FT-IR spectrometer using KBr pellets in the 4000-400 cm⁻¹ range. The coordination of the ligand to the metal ion is confirmed by shifts in the characteristic vibrational frequencies, such as the ν(C=N) (azomethine) and ν(N-N) bands.[6][8]

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded in a suitable solvent (e.g., DMF or DMSO) using a spectrophotometer. The electronic transitions observed can provide information about the coordination environment of the metal ion.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of the diamagnetic complexes are recorded in a suitable deuterated solvent (e.g., DMSO-d₆). Changes in the chemical shifts of the ligand protons and carbons upon complexation provide insights into the coordination mode.[6]

4. Single-Crystal X-ray Diffraction

A suitable single crystal of the complex is mounted on a goniometer.[9] X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation).[10][11] The structure is solved by direct methods and refined by full-matrix least-squares on F².[10] This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional structure of the molecule, allowing for the unambiguous determination of the coordination geometry.[9][12]

References

Comparative Thermal Stability of 2,6-Diacetylpyridine Schiff Base Metal Complexes: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the thermal stability of metal complexes is a critical parameter for assessing their potential in therapeutic and diagnostic applications. This guide provides a comparative analysis of the thermal stability of various transition metal complexes derived from Schiff bases of 2,6-diacetylpyridine, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

The thermal behavior of these complexes is crucial as it dictates their shelf-life, formulation possibilities, and suitability for applications that may involve temperature variations, such as hyperthermia-based therapies. The data presented herein is collated from various studies to offer a comparative overview.

Comparative Thermal Decomposition Data

The thermal stability of this compound Schiff base metal complexes is influenced by the nature of the metal ion and the specific Schiff base ligand. The following table summarizes the key thermal decomposition stages for a selection of these complexes.

ComplexInitial Decomposition (°C)Major Decomposition Stage(s) (°C)Final Residue
[Co(L)(H₂O)₂] 150 - 180181 - 340, 341 - 450CoO
[Cu(L)] ~250-CuO
[Zn(L)] ~150-ZnO
[Cu(II) with DAPBH ligand] ~180 (loss of coordinated water)250 - 450Metal Oxide
[Cu(II) with DAPBSH ligand] ~150 (loss of coordinated water)200 - 550Metal Oxide
--INVALID-LINK--₄ up to 280 (loss of solvent)> 280-
[DyCl₂(LH₂)(MeOH)]Cl up to 130 (loss of solvent)130 - 400-

Note: 'L' in the Co, Cu, and Zn complexes refers to a specific Schiff base ligand derived from 5-chloromethylisophthaldehyde and phenylpropanolamine, as detailed in the cited literature. DAPBH is this compound bis(benzoylhydrazone) and DAPBSH is this compound bis(benzenesulfonylhydrazide). LH₂ is this compound bis(picolinoylhydrazone).

Experimental Protocols

The data presented in this guide is primarily derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The general experimental procedures are outlined below.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental in determining the thermal stability and composition of the metal complexes.

Typical Experimental Setup:

  • Instrument: A thermogravimetric analyzer.

  • Sample Size: Typically 5-10 mg of the metal complex is used.

  • Heating Rate: A constant heating rate, often 10 °C/min, is applied.

  • Temperature Range: The analysis is usually conducted from ambient temperature up to 800-1000 °C.

  • Atmosphere: The experiment is run under an inert atmosphere, such as nitrogen, to prevent oxidative decomposition.

  • Reference Material: Alumina is commonly used as a reference material.[1]

The resulting TGA curve plots the percentage of weight loss against temperature, from which the onset and completion temperatures of decomposition can be determined. The derivative of the TGA curve (DTG) helps in identifying the temperature at which the rate of mass loss is maximum.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides information on thermal events such as melting, crystallization, and decomposition.

Typical Experimental Setup:

  • Instrument: A differential scanning calorimeter.

  • Sample Pans: Samples are typically sealed in aluminum pans.

  • Heating Rate: A controlled heating rate, often consistent with TGA measurements (e.g., 10 °C/min), is used.

  • Temperature Range: The analysis is performed over a temperature range relevant to the decomposition of the complex.

  • Atmosphere: An inert nitrogen atmosphere is generally used.

DSC thermograms show endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to thermal events. For the complexes discussed, initial endothermic peaks often correspond to the loss of lattice or coordinated water molecules, while subsequent exothermic peaks usually indicate the decomposition of the organic ligand.[2]

Visualizing the Thermal Analysis Workflow

The following diagram illustrates the logical workflow of a typical thermal analysis experiment for these metal complexes.

Thermal_Analysis_Workflow cluster_preparation Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion start Synthesized Metal Complex weigh Weigh 5-10 mg of Sample start->weigh tga TGA Analysis (10°C/min, N₂ atm) weigh->tga dsc DSC Analysis (10°C/min, N₂ atm) weigh->dsc tga_curve Generate TGA/DTG Curve tga->tga_curve dsc_curve Generate DSC Curve dsc->dsc_curve analysis Analyze Decomposition Steps & Temperature Ranges tga_curve->analysis dsc_curve->analysis stability Determine Thermal Stability analysis->stability residue Identify Final Residue analysis->residue

Caption: A flowchart outlining the key stages of thermal analysis for this compound metal complexes.

General Decomposition Pathway

The thermal decomposition of these coordination compounds generally proceeds in a stepwise manner. The following diagram illustrates a generalized pathway for the thermal degradation of a hydrated this compound Schiff base metal complex.

Decomposition_Pathway A [M(L)(H₂O)n]·xH₂O (Hydrated Complex) B [M(L)(H₂O)n] (Anhydrous Complex) A->B Loss of lattice water (Endothermic) C [M(L)] (Dehydrated Complex) B->C Loss of coordinated water (Endothermic) D Intermediates C->D Decomposition of Schiff base ligand (Exothermic) E Metal Oxide (Final Residue) D->E Further Decomposition

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for 2,6-Diacetylpyridine Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2,6-diacetylpyridine. The selection of an appropriate analytical method is crucial for ensuring the quality and consistency of this compound, a key intermediate in organic synthesis and a precursor to various ligands in coordination chemistry.[1][2] Impurities, which may arise from the synthesis process, can significantly impact the outcomes of subsequent reactions.

The two methods compared in this guide are:

  • Method A: A reverse-phase HPLC method utilizing a Newcrom R1 stationary phase.

  • Method B: A conventional reverse-phase HPLC method employing a C18 stationary phase.

This comparison aims to provide researchers with the necessary information to select the most suitable method for their specific analytical needs, considering factors such as selectivity, compatibility with mass spectrometry, and overall performance.

Data Presentation: Comparison of HPLC Methods

The following table summarizes the key parameters and expected performance characteristics of the two HPLC methods for this compound analysis.

ParameterMethod A: Newcrom R1Method B: Standard C18
Stationary Phase Newcrom R1 (low silanol (B1196071) activity)[3]C18 (octadecylsilane)
Mobile Phase Acetonitrile (B52724), Water, and Phosphoric Acid[3]Acetonitrile and Water
Detection UV-VisUV-Vis
MS Compatibility Compatible with MS by replacing Phosphoric Acid with Formic Acid[3]Generally compatible with MS-friendly buffers (e.g., ammonium (B1175870) formate)
Potential Advantages Potentially unique selectivity due to mixed-mode capabilities and low silanol activity.[3]Widely available, well-characterized, and robust for a broad range of analytes.
Potential Disadvantages Less common stationary phase, potentially requiring more specialized method development.May exhibit peak tailing for basic compounds without appropriate mobile phase modifiers.
Retention Time of this compound Data not available in cited literature.Data not available in cited literature.
Resolution of Key Impurities Data not available in cited literature.Data not available in cited literature.
Limit of Detection (LOD) Data not available in cited literature.Data not available in cited literature.
Limit of Quantification (LOQ) Data not available in cited literature.Data not available in cited literature.

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and impurity profiles.

Method A: Newcrom R1 HPLC Method

1. Instrumentation:

  • HPLC system with a gradient or isocratic pump

  • UV-Vis detector

  • Newcrom R1 column (e.g., 150 mm x 4.6 mm, 5 µm)

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

3. Chromatographic Conditions:

  • Mobile Phase: A suitable mixture of acetonitrile, water, and phosphoric acid (e.g., 30:70:0.1 v/v/v).[3] For MS detection, replace phosphoric acid with 0.1% formic acid.[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (a common starting point for pyridyl compounds is 254 nm).

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 100 mL of the mobile phase to prepare a stock solution of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method B: Standard C18 HPLC Method

1. Instrumentation:

  • HPLC system with a gradient or isocratic pump

  • UV-Vis detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point could be a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 254 nm).[4]

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 100 mL of the mobile phase to prepare a stock solution of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for comparing and selecting an appropriate HPLC method for the purity analysis of this compound.

HPLC_Method_Comparison_Workflow cluster_prep Preparation cluster_methods Method Comparison cluster_analysis Analysis & Evaluation cluster_decision Decision start Define Analytical Goal: Purity of this compound sample_prep Prepare Standard and Sample Solutions start->sample_prep method_a Method A: Newcrom R1 Column sample_prep->method_a method_b Method B: Standard C18 Column sample_prep->method_b run_hplc_a Run HPLC Analysis (Method A) method_a->run_hplc_a run_hplc_b Run HPLC Analysis (Method B) method_b->run_hplc_b data_analysis Analyze Data: - Retention Time - Peak Shape - Resolution of Impurities run_hplc_a->data_analysis run_hplc_b->data_analysis performance_eval Evaluate Performance: - Specificity - Linearity - LOD/LOQ data_analysis->performance_eval select_method Select Optimal Method performance_eval->select_method

Caption: Workflow for HPLC Method Comparison and Selection.

References

A Head-to-Head Battle of Fluorescent Probes: 2,6-Diacetylpyridine-Based Sensors Versus the Field

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent probes, selecting the optimal tool for detecting specific analytes is paramount. This guide provides a comprehensive comparison of 2,6-diacetylpyridine-based sensors against other prominent fluorescent probes for the detection of zinc ions (Zn²⁺) and picric acid, a hazardous explosive. By presenting quantitative performance data, detailed experimental protocols, and clear visualizations of signaling pathways, this guide aims to facilitate informed decisions in sensor selection.

Performance Showdown: Quantitative Data at a Glance

The efficacy of a fluorescent sensor is determined by several key performance indicators. The following tables summarize the quantitative performance of this compound-based sensors alongside their competitors for the detection of Zn²⁺ and picric acid.

Table 1: Comparison of Fluorescent Probes for Zinc Ion (Zn²⁺) Detection
Sensor TypeLimit of Detection (LOD)SelectivityResponse TimeQuantum Yield (Φ)Reference
This compound bis(acylhydrazone) 9.3 x 10⁻⁸ MHigh against other metal ionsImmediateNot Reported
Di- and tripyrrins Not ReportedHigh for Zn²⁺Not ReportedEnhancement up to 72-fold[1]
Aroylhydrazone derivative Not ReportedHigh for Zn²⁺Not ReportedNot Reported[2]
Fluorescein-based (Zinpyr-1) Not ReportedGoodNot ReportedNot Reported[3]
Table 2: Comparison of Fluorescent Probes for Picric Acid (PA) Detection
Sensor TypeLimit of Detection (LOD)SelectivityQuenching Constant (Ksv)Reference
2,6-Divinylpyridine-appended anthracene ppb levelHigh against other nitroaromaticsNot Reported[4]
Pyranone-based Schiff base 6.92 x 10⁻⁷ MHigh against other nitro explosivesNot Reported[5]
Acridine (B1665455) yellow G-based binuclear Zn(II)-metallacycle 7.62 x 10⁻⁸ MHigh against other nitroaromatics3.44 x 10⁴ M⁻¹[6]
Cationic pyrene (B120774) derivative 23.2 nMHighNot Reported[7]
FRET-based probe 820 nMHigh against other analytesNot Reported[8]

Unveiling the "How": Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is crucial for troubleshooting and optimizing sensor performance. The following diagrams, created using the DOT language, illustrate the signaling pathways of this compound-based sensors and a general experimental workflow for fluorescence titration.

Signaling Mechanisms

cluster_0 Chelation-Enhanced Fluorescence (CHEF) for Zn²⁺ Detection cluster_1 Fluorescence Quenching for Picric Acid Detection Sensor_Free This compound Sensor (Low Fluorescence) Complex Sensor-Zn²⁺ Complex (High Fluorescence) Sensor_Free->Complex + Zn²⁺ Zn_Ion Zn²⁺ Ion Zn_Ion->Complex Complex->Sensor_Free - Zn²⁺ (e.g., with EDTA) Sensor_PA_Free This compound Sensor (High Fluorescence) Quenched_Complex Sensor-PA Complex (Low/No Fluorescence) Sensor_PA_Free->Quenched_Complex + Picric Acid PA Picric Acid (Quencher) PA->Quenched_Complex

Caption: Signaling mechanisms for Zn²⁺ detection (CHEF) and picric acid detection (quenching).

Experimental Workflow

A Prepare stock solution of the fluorescent sensor D Add a fixed concentration of the sensor to each analyte solution A->D B Prepare stock solution of the analyte (e.g., Zn²⁺ or Picric Acid) C Prepare a series of analyte solutions of varying concentrations B->C C->D E Incubate the solutions for a specific time D->E F Measure the fluorescence intensity at the excitation and emission wavelengths E->F G Plot fluorescence intensity vs. analyte concentration F->G H Calculate Limit of Detection (LOD) and other parameters G->H

Caption: A generalized workflow for fluorescence titration experiments.

In Detail: Experimental Protocols

Reproducibility is the cornerstone of scientific research. This section provides detailed experimental protocols for the synthesis of a this compound-based sensor and its application in fluorescence titration.

Synthesis of a this compound bis(acylhydrazone) Sensor for Zn²⁺

Materials: this compound, hydrazine (B178648) hydrate (B1144303), and the desired acyl chloride.

Procedure:

  • Synthesis of Dihydrazide: this compound is reacted with an excess of hydrazine hydrate in ethanol (B145695) under reflux for several hours. The resulting dihydrazide precipitates upon cooling and is collected by filtration.

  • Acylation: The dihydrazide is then reacted with two equivalents of an appropriate acyl chloride in a suitable solvent (e.g., dichloromethane (B109758) or chloroform) in the presence of a base (e.g., triethylamine) at room temperature.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the final this compound bis(acylhydrazone) sensor.

  • Characterization: The structure of the synthesized sensor is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Fluorescence Titration for Analyte Detection

Equipment: A fluorescence spectrophotometer.

Procedure:

  • Stock Solutions: Prepare a stock solution of the sensor (e.g., 1 mM in a suitable solvent like acetonitrile (B52724) or DMSO) and a stock solution of the analyte (e.g., 10 mM of a zinc salt in water or picric acid in a suitable solvent).

  • Titration Setup: In a series of cuvettes, place a fixed volume of the sensor stock solution and dilute with the appropriate solvent to a final concentration (e.g., 10 µM).

  • Analyte Addition: Add increasing volumes of the analyte stock solution to each cuvette to achieve a range of final analyte concentrations.

  • Measurement: After a short incubation period, record the fluorescence emission spectrum of each solution by exciting at the sensor's absorption maximum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the analyte concentration. The limit of detection (LOD) can be calculated using the formula 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

This guide provides a foundational understanding of the performance and application of this compound-based sensors in comparison to other fluorescent probes. Researchers are encouraged to consult the primary literature for more specific details and to tailor these protocols to their unique experimental needs.

References

A Comparative Guide to Monoanionic and Dianionic Coordination in DAP Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The coordination chemistry of Schiff bases derived from 2,6-diacetylpyridine (DAP) is of significant interest due to the versatile structural and electronic properties of the resulting metal complexes, which have potential applications in catalysis, materials science, and medicinal chemistry. A key feature of these ligands is their ability to coordinate to metal centers in either a monoanionic or dianionic form, leading to distinct structural and electronic characteristics. This guide provides an objective comparison of these two coordination modes, supported by experimental data from the literature.

Formation of Monoanionic and Dianionic DAP Schiff Base Ligands

The formation of monoanionic versus dianionic coordination complexes of DAP-derived Schiff bases is contingent on the reaction conditions and the nature of the precursor amine used in the Schiff base condensation. Typically, the Schiff base is formed by the condensation of this compound with a primary amine. The resulting ligand can then coordinate to a metal ion. Deprotonation of one or two acidic protons on the ligand framework, often from hydroxyl or amide groups introduced via the amine precursor, leads to monoanionic or dianionic coordination, respectively.

logical_relationship cluster_precursors Precursors cluster_ligand Ligand Formation cluster_coordination Coordination Modes DAP This compound (DAP) SchiffBase DAP Schiff Base Ligand DAP->SchiffBase Amine Primary Amine (R-NH2) Amine->SchiffBase Monoanionic Monoanionic Coordination (Deprotonation of one site) SchiffBase->Monoanionic Dianionic Dianionic Coordination (Deprotonation of two sites) SchiffBase->Dianionic Metal Metal Ion (M^n+) Metal->Monoanionic Metal->Dianionic

Caption: Logical workflow of DAP Schiff base ligand formation and subsequent monoanionic or dianionic coordination to a metal ion.

Structural Comparison: Bond Lengths and Angles

The change in the anionic character of the DAP Schiff base ligand upon coordination significantly influences the geometry of the resulting metal complex. This is evident in the variations of key bond lengths and angles around the metal center. Below is a compilation of crystallographic data for representative monoanionic and dianionic DAP Schiff base complexes.

Table 1: Comparison of Selected Bond Lengths (Å) in Monoanionic and Dianionic DAP Schiff Base Complexes

Complex (Ligand Anionicity)MetalM-N(pyridine)M-N(imine)M-OReference
[Mn(dapS)₂] (Monoanionic)Mn(II)2.308(4)2.278(4), 2.316(4)2.189(3), 2.224(3)[1]
[Mn(dapA₂)]n (Dianionic)Mn(II)2.259(3)2.298(3)2.158(3)[1]
[Fe(dapsox)(H₂O)₂]ClO₄·3H₂O (Dianionic)Fe(III)2.115(3)2.169(3), 2.183(3)2.010(3), 2.020(3)
[Me₂Sn(L)] (Dianionic)Sn(IV)2.273(2)2.223(2), 2.228(2)2.128(2), 2.138(2)

Table 2: Comparison of Selected Bond Angles (°) in Monoanionic and Dianionic DAP Schiff Base Complexes

Complex (Ligand Anionicity)MetalN(py)-M-N(imine)N(imine)-M-N(imine)O-M-OReference
[Mn(dapS)₂] (Monoanionic)Mn(II)68.3(1), 68.9(1)136.1(1)88.5(1)[1]
[Mn(dapA₂)]n (Dianionic)Mn(II)70.3(1)140.7(1)82.2(1)[1]
[Fe(dapsox)(H₂O)₂]ClO₄·3H₂O (Dianionic)Fe(III)73.1(1), 73.5(1)146.6(1)80.2(1)
[Me₂Sn(L)] (Dianionic)Sn(IV)71.93(7), 72.03(7)143.96(7)86.82(6)

Spectroscopic Analysis: Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful tool to distinguish between the coordination modes of DAP Schiff bases. The stretching frequency of the imine (C=N) bond is particularly sensitive to coordination and the overall electronic environment of the ligand.

Table 3: Comparison of Key IR Stretching Frequencies (cm⁻¹) for DAP Schiff Base Complexes

Complex/Ligandν(C=N)Other Key BandsReference
Free H₂daps Ligand~1640ν(N-H) ~3250, ν(C=O) ~1660[1]
[Mn(dapS)₂] (Monoanionic)1605-[1]
[Mn(dapA₂)]n (Dianionic)1595-[1]
Free H₂L Ligand1588 (imine)ν(C-H)aliphatic 2908
[n-Bu₂Sn(L)] (Dianionic)1588 (imine)ν(C-H)aliphatic 2908

Generally, upon coordination to a metal ion, the ν(C=N) stretching frequency shifts to a lower wavenumber, indicating a decrease in the double bond character of the imine bond due to the donation of electron density to the metal center. The extent of this shift can provide insights into the strength of the metal-ligand bond.

Experimental Protocols

Synthesis of a Dianionic DAP Schiff Base Ligand (e.g., this compound bis(benzoylhydrazone), H₂L)
  • Preparation of the Ligand: A solution of benzoylhydrazine (0.75 mmol) in anhydrous toluene (B28343) is added to a suspension of this compound (0.375 mmol) in anhydrous toluene.

  • Reaction: The reaction mixture is refluxed for a specified period, during which the product precipitates.

  • Isolation and Purification: The precipitate is filtered, washed with the solvent, and dried to yield the pure Schiff base ligand.

Synthesis of a Dianionic Tin(IV) Complex (e.g., [n-Bu₂Sn(L)])
  • Reaction Mixture: n-Bu₂SnO (0.75 mmol) and the H₂L ligand (0.75 mmol) are combined in a suitable solvent like toluene.

  • Reflux: The mixture is refluxed to facilitate the complexation reaction.

  • Crystallization: The resulting solution is filtered and concentrated. Slow evaporation of the solvent at room temperature yields the crystalline product.

Synthesis of a Monoanionic Manganese(II) Complex (e.g., [Mn(dapS)₂])
  • In situ Ligand Formation: this compound and salicyloyl hydrazide are dissolved in methanol (B129727).

  • Complexation: An aqueous solution of manganese(II) acetate (B1210297) tetrahydrate is added to the ligand solution.

  • Precipitation and Isolation: The mixture is stirred, and the resulting precipitate is filtered, washed with methanol and diethyl ether, and dried in a vacuum.

Conclusion

The structural and spectroscopic data clearly demonstrate the distinct characteristics of monoanionic and dianionic coordination in DAP Schiff base complexes. Dianionic coordination generally leads to shorter metal-ligand bond lengths, reflecting a stronger interaction due to the increased negative charge on the ligand. The bond angles are also significantly affected, adapting to the stereochemical demands of the doubly deprotonated ligand. These differences are crucial for the rational design of metal complexes with tailored properties for various applications in research and drug development. The provided experimental protocols offer a foundation for the synthesis and further investigation of these versatile compounds.

References

A Comparative Guide to the Mechanistic Validation of 2,6-Diacetylpyridine Synthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent synthesis pathways for 2,6-diacetylpyridine, a critical precursor for synthesizing various ligands in coordination chemistry and a valuable building block in pharmaceutical and materials science. We will delve into the mechanistic details of each pathway, present comparative quantitative data, and provide detailed experimental protocols to support your research and development endeavors.

Introduction to this compound Synthesis

This compound is a key organic intermediate utilized in the synthesis of a wide array of compounds, including bis(imino)pyridine ligands for olefin polymerization catalysis and macrocyclic ligands with applications in medicine and asymmetric catalysis. The selection of an optimal synthesis route is crucial and depends on factors such as starting material availability, desired yield and purity, scalability, and reaction conditions. This guide critically evaluates the most common synthetic methodologies to inform your selection process.

Mechanistic Pathways and Comparative Analysis

Four primary synthetic routes to this compound are prominent in the literature, each with distinct mechanistic features and performance metrics.

Pathway 1: From 2,6-Pyridinedicarboxylic Acid (Dipicolinic Acid)

This widely used two-step pathway commences with the esterification of 2,6-pyridinedicarboxylic acid to form diethyl 2,6-pyridinedicarboxylate, which subsequently undergoes a Claisen condensation with ethyl acetate (B1210297) to yield the target compound. A key variation in this pathway lies in the choice of base for the Claisen condensation, with sodium metal often favored over sodium ethoxide for improved yields.[1]

Mechanism:

The synthesis begins with the Fischer esterification of dipicolinic acid. The subsequent Claisen condensation, when using sodium metal, is believed to proceed through the in-situ formation of sodium ethoxide from trace ethanol (B145695) in the reaction mixture. The ethoxide then deprotonates ethyl acetate to form a nucleophilic enolate, which attacks the carbonyl carbon of the diethyl 2,6-pyridinedicarboxylate. A subsequent hydrolysis and decarboxylation step affords this compound.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Claisen Condensation & Decarboxylation 2,6-Pyridinedicarboxylic Acid 2,6-Pyridinedicarboxylic Acid Diethyl 2,6-pyridinedicarboxylate Diethyl 2,6-pyridinedicarboxylate 2,6-Pyridinedicarboxylic Acid->Diethyl 2,6-pyridinedicarboxylate Ethanol, H₂SO₄ β-keto ester intermediate β-keto ester intermediate Diethyl 2,6-pyridinedicarboxylate->β-keto ester intermediate Ethyl Acetate, Na This compound This compound β-keto ester intermediate->this compound H₃O⁺, Δ

Fig. 1: Synthesis of this compound from 2,6-pyridinedicarboxylic acid.
Pathway 2: From 2,6-Lutidine

This approach utilizes the readily available 2,6-lutidine as the starting material. The initial step involves the oxidation of the methyl groups to carboxylic acids, yielding 2,6-pyridinedicarboxylic acid. This intermediate is then channeled into Pathway 1 for the subsequent esterification and Claisen condensation steps.

Mechanism:

The oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid is typically achieved using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) or selenium dioxide.[2] The resulting dicarboxylic acid is then converted to this compound as described in Pathway 1.

G 2,6-Lutidine 2,6-Lutidine 2,6-Pyridinedicarboxylic Acid 2,6-Pyridinedicarboxylic Acid 2,6-Lutidine->2,6-Pyridinedicarboxylic Acid KMnO₄ or SeO₂ This compound This compound 2,6-Pyridinedicarboxylic Acid->this compound Pathway 1

Fig. 2: Synthesis of this compound from 2,6-lutidine.
Pathway 3: From 2,6-Pyridinedicarbonitrile

An alternative route involves the reaction of 2,6-pyridinedicarbonitrile with a Grignard reagent, such as methylmagnesium bromide. This method offers a more direct conversion to the diketone.[2]

Mechanism:

The reaction proceeds via a double nucleophilic addition of the Grignard reagent to the nitrile groups. The resulting di-imine intermediate is then hydrolyzed during the workup to afford this compound.

G 2,6-Pyridinedicarbonitrile 2,6-Pyridinedicarbonitrile Di-imine intermediate Di-imine intermediate 2,6-Pyridinedicarbonitrile->Di-imine intermediate 2 eq. CH₃MgBr This compound This compound Di-imine intermediate->this compound H₃O⁺

Fig. 3: Synthesis of this compound from 2,6-pyridinedicarbonitrile.
Pathway 4: From 2,6-Diethylpyridine (B1295259)

This pathway involves the direct oxidation of the ethyl groups of 2,6-diethylpyridine to the corresponding acetyl groups. This method provides a concise route to the target molecule.

Mechanism:

The oxidation of 2,6-diethylpyridine can be achieved using reagents such as N-hydroxyphthalimide (NHPI) in the presence of a co-oxidant like tert-butyl nitrite (B80452) under an oxygen atmosphere. The reaction proceeds through a radical mechanism.

G 2,6-Diethylpyridine 2,6-Diethylpyridine This compound This compound 2,6-Diethylpyridine->this compound NHPI, t-BuONO, O₂

Fig. 4: Synthesis of this compound from 2,6-diethylpyridine.
Pathway 5: From 2,6-Pyridinedicarboxamide

This route involves the reaction of a N,N,N',N'-tetra-substituted-2,6-pyridinedicarboxamide with a Grignard reagent like methylmagnesium chloride. This method has been reported to produce high yields of the desired product.

Mechanism:

Similar to Pathway 3, this synthesis involves a double nucleophilic addition of the Grignard reagent to the amide carbonyls. The resulting tetrahedral intermediates collapse upon acidic workup to yield this compound.

G N²,N²,N⁶,N⁶-tetraethyl-2,6-pyridinedicarboxamide N²,N²,N⁶,N⁶-tetraethyl-2,6-pyridinedicarboxamide Tetrahedral Intermediates Tetrahedral Intermediates N²,N²,N⁶,N⁶-tetraethyl-2,6-pyridinedicarboxamide->Tetrahedral Intermediates 2 eq. CH₃MgCl This compound This compound Tetrahedral Intermediates->this compound H₃O⁺

Fig. 5: Synthesis from 2,6-pyridinedicarboxamide.

Quantitative Data Summary

The following table summarizes the reported yields and other relevant data for the different synthesis pathways of this compound.

PathwayStarting MaterialKey ReagentsYield (%)Purity/Notes
12,6-Pyridinedicarboxylic AcidEthanol, H₂SO₄, Ethyl Acetate, Sodium 86Purified by chromatography.[1]
1 (variant)2,6-Pyridinedicarboxylic AcidEthanol, H₂SO₄, Ethyl Acetate, Sodium Ethoxide Generally lower than with sodium metal.[1]Requires anhydrous conditions.
22,6-LutidineKMnO₄ or SeO₂, then Pathway 1 reagentsVariable, dependent on oxidation step---
32,6-PyridinedicarbonitrileMethylmagnesium bromide---Alternative synthesis mentioned.[2]
42,6-DiethylpyridineNHPI, tert-butyl nitrite, O₂54Yellow solid, purified by column chromatography.[3]
5N²,N²,N⁶,N⁶-tetraethyl-2,6-pyridinedicarboxamideMethylmagnesium chloride88Recrystallized from hexane (B92381) to yield a colorless powder.[3]

Experimental Protocols

Pathway 1: Synthesis from Diethyl 2,6-pyridinedicarboxylate using Sodium Metal[1]

Step 1: Synthesis of Diethyl 2,6-pyridinedicarboxylate A mixture of 2,6-pyridinedicarboxylic acid (16.7 g, 0.1 mol), ethanol (140 mL), toluene (B28343) (80 mL), and sulfuric acid (2 mL) is refluxed for 12 hours, with azeotropic removal of water using a Dean-Stark trap. The mixture is cooled to room temperature, concentrated, and neutralized with a Na₂CO₃ solution. The product is extracted with diethyl ether, dried over Na₂SO₄, and the solvent is removed to yield the diester.

Step 2: Synthesis of this compound A solution of diethyl 2,6-pyridinedicarboxylate (4.46 g, 0.02 mol), sodium (2.3 g, 0.1 mol), and ethyl acetate (50 mL) in toluene (80 mL) is refluxed for 9 hours. The mixture is cooled to room temperature, and then 50 mL of concentrated HCl and 40 mL of H₂O are added. The mixture is refluxed again for 5 hours. After cooling, the mixture is neutralized by the gradual addition of solid Na₂CO₃, extracted with diethyl ether (3 x 30 mL), and dried over Na₂SO₄. After removal of the solvent, the crude product is purified by chromatography on silica (B1680970) gel (ethyl acetate-petroleum ether 1:5, v/v) to yield this compound as a white solid.

Pathway 4: Synthesis from 2,6-Diethylpyridine[3]

N-hydroxyphthalimide (1.0 equiv.) is added to a 25 mL Schlenk reaction tube and dried under vacuum for 15 minutes. Acetonitrile (B52724) is then added as a solvent under an oxygen atmosphere, followed by tert-butyl nitrite (2.0 equiv.) and 2,6-diethylpyridine (0.5 mmol). The reaction tube is sealed and immersed in an oil bath preheated to 90°C for 36 hours. After completion of the reaction, the acetonitrile is removed by distillation under reduced pressure. The crude product is purified by column chromatography with an eluent of petroleum ether/ethyl acetate (5:1, v/v) to give this compound as a yellow solid.

Pathway 5: Synthesis from N²,N²,N⁶,N⁶-tetraethyl-2,6-pyridinedicarboxamide[3]

A solution of methylmagnesium chloride in THF (~20%) (9 mL, 19 mmol) is added dropwise at 0°C to a solution of N²,N²,N⁶,N⁶-tetraethyl-2,6-pyridinedicarboxamide (2.0 g, 7.3 mmol) in anhydrous THF (15 mL). After 3 hours of stirring at room temperature, 30 mL of 2M aqueous HCl is added at 0°C and stirred until gas evolution ceases. The mixture is extracted with CH₂Cl₂ (3 x 20 mL). The combined organic phase is dried over Na₂SO₄. After removal of the solvent in vacuo, the product is recrystallized from hexane to yield a colorless powder.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.

G Start Start Reaction Setup Reaction Setup Start->Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring (TLC, GC-MS) Reaction Monitoring (TLC, GC-MS) Reagent Addition->Reaction Monitoring (TLC, GC-MS) Workup (Quenching, Extraction) Workup (Quenching, Extraction) Reaction Monitoring (TLC, GC-MS)->Workup (Quenching, Extraction) Purification (Chromatography, Recrystallization) Purification (Chromatography, Recrystallization) Workup (Quenching, Extraction)->Purification (Chromatography, Recrystallization) Characterization (NMR, IR, MS) Characterization (NMR, IR, MS) Purification (Chromatography, Recrystallization)->Characterization (NMR, IR, MS) Final Product Final Product Characterization (NMR, IR, MS)->Final Product

Fig. 6: General experimental workflow.

Conclusion

The synthesis of this compound can be accomplished through several viable pathways. The choice of the most suitable method will be dictated by the specific requirements of the research or production context. The classic approach starting from 2,6-pyridinedicarboxylic acid, particularly with the use of sodium metal in the Claisen condensation, offers a reliable and high-yielding route. For a more direct and potentially higher yielding process, the method starting from the corresponding dicarboxamide and a Grignard reagent presents a compelling alternative. The oxidation of 2,6-diethylpyridine provides a shorter synthetic sequence, though with a moderate yield. Researchers should carefully consider the trade-offs between yield, cost of starting materials, and operational complexity when selecting a synthesis strategy. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this compound.

References

A Comparative Guide to Iron and Cobalt Bis(imino)pyridyl Complexes in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and selective catalysts is a cornerstone of modern chemistry, with significant implications for industrial processes and the synthesis of fine chemicals and pharmaceuticals. Among the plethora of catalyst systems, those based on earth-abundant and low-toxicity first-row transition metals have garnered considerable attention. This guide provides a detailed comparison of the catalytic performance of two prominent classes of such catalysts: iron and cobalt complexes featuring bis(imino)pyridyl ligands. This objective analysis, supported by experimental data, aims to assist researchers in selecting the optimal catalytic system for their specific applications, including olefin polymerization, hydrogenation, and hydrosilylation reactions.

Data Presentation: A Quantitative Comparison

The catalytic activity of iron and cobalt bis(imino)pyridyl complexes is highly dependent on the specific ligand structure, the nature of the metal center, and the reaction conditions. The following tables summarize key quantitative data from comparative studies, offering a clear overview of their performance in various catalytic transformations.

Olefin Polymerization

Iron and cobalt bis(imino)pyridyl complexes, when activated with a co-catalyst such as methylaluminoxane (B55162) (MAO), are highly active in ethylene (B1197577) polymerization. Generally, iron-based catalysts exhibit significantly higher activity compared to their cobalt counterparts.[1]

Table 1: Comparison of Iron and Cobalt Catalysts in Ethylene Polymerization

Catalyst PrecursorCo-catalystProductivity (g PE/(mmol·h·bar))Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Reference
[2,6-(ArN=CMe)₂C₅H₃N]FeCl₂MAO3750 - 2060014,000 - 611,000Bimodal[1]
[2,6-(ArN=CMe)₂C₅H₃N]CoCl₂MAO450 - 1740--[1]

Note: Productivity and molecular weight are highly dependent on the specific aryl substituents on the imino groups and the polymerization conditions.

Hydrogenation of Alkenes

While direct side-by-side comparative studies are less common, the literature provides valuable insights into the capabilities of each system. Cobalt bis(imino)pyridyl complexes have been extensively studied for the hydrogenation of various alkenes.[2] Iron-based systems with modified bis(imino)pyridine ligands, such as bis(arylimidazol-2-ylidene)pyridine, have also shown considerable promise.[3]

Table 2: Performance of Cobalt and Iron Catalysts in Alkene Hydrogenation

Catalyst PrecursorSubstrateConditionsConversion (%)Reference
(iPrCNC)CoCH₃trans-methylstilbene5 mol% catalyst, 4 atm H₂, Benzene, 22 °C>98[3]
(iPrCNC)Fe(N₂)₂trans-methylstilbene5 mol% catalyst, 4 atm H₂, Benzene, 22 °C32 (after 12h)[3]
(iPrCNC)CoCH₃1-methyl-1-cyclohexene5 mol% catalyst, 4 atm H₂, Benzene, 22 °C>98[3]
(iPrCNC)Fe(N₂)₂1-methyl-1-cyclohexene5 mol% catalyst, 4 atm H₂, Benzene, 22 °C69 (at 50°C)[3]

Note: iPrCNC represents bis(arylimidazol-2-ylidene)pyridine, a modified bis(imino)pyridine ligand.

Hydrosilylation of Carbonyls and Alkenes

Iron bis(imino)pyridyl complexes have emerged as highly efficient catalysts for the hydrosilylation of aldehydes and ketones, often operating under mild conditions with low catalyst loadings.[4][5][6] Cobalt complexes have also been investigated for alkene hydrosilylation, demonstrating good activity and selectivity.[7]

Table 3: Performance of Iron Catalysts in the Hydrosilylation of Ketones

Catalyst PrecursorSubstrateSilane (B1218182)Catalyst Loading (mol%)Time (h)Yield (%)Reference
[(iPrPDI)Fe(N₂)₂]AcetophenonePhSiH₃0.1198[4]
[(iPrPDI)Fe(CH₂SiMe₃)₂]AcetophenonePh₂SiH₂0.1199[4]
[(MePDI)Fe(N₂)₂]4-ChloroacetophenonePhSiH₃0.1197[4]

Note: iPrPDI and MePDI refer to bis(imino)pyridyl ligands with different aryl substituents.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for validating and building upon existing research. Below are representative protocols for key catalytic reactions.

Synthesis of a Bis(imino)pyridyl Iron(II) Dichloride Complex

A typical synthesis involves the condensation of a substituted aniline (B41778) with 2,6-diacetylpyridine followed by complexation with an iron(II) salt.

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add the desired substituted aniline (2.0 eq).

  • Add a catalytic amount of a weak acid (e.g., acetic acid) and heat the mixture to reflux for several hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the bis(imino)pyridyl ligand.

  • Collect the ligand by filtration, wash with cold ethanol, and dry under vacuum.

  • In a separate flask, dissolve the isolated ligand in a suitable solvent (e.g., THF or dichloromethane).

  • Add a solution of anhydrous iron(II) chloride (1.0 eq) in the same solvent to the ligand solution.

  • Stir the reaction mixture at room temperature for several hours.

  • The resulting complex can be isolated by filtration or by removal of the solvent under reduced pressure.

General Procedure for Ethylene Polymerization

Materials:

  • Bis(imino)pyridyl iron or cobalt dichloride precursor

  • Methylaluminoxane (MAO) solution in toluene (B28343)

  • High-purity ethylene gas

  • Anhydrous toluene

Procedure:

  • All manipulations are performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

  • In a high-pressure reactor equipped with a mechanical stirrer and temperature control, add a specific volume of anhydrous toluene.

  • Introduce the desired amount of the bis(imino)pyridyl metal complex solution.

  • Add the required amount of MAO solution to activate the pre-catalyst. The Al:metal ratio is a critical parameter and is typically in the range of 500 to 2000.

  • Pressurize the reactor with ethylene to the desired pressure (e.g., 10 bar).

  • Maintain the reaction at a constant temperature (e.g., 50 °C) for a predetermined time.

  • Terminate the polymerization by venting the ethylene and adding an acidified alcohol solution (e.g., 10% HCl in methanol).

  • Collect the polyethylene (B3416737) product by filtration, wash thoroughly with methanol, and dry in a vacuum oven.

General Procedure for Ketone Hydrosilylation

Materials:

  • Bis(imino)pyridyl iron complex (e.g., [(iPrPDI)Fe(N₂)₂])

  • Ketone substrate

  • Silane (e.g., PhSiH₃ or Ph₂SiH₂)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • Under an inert atmosphere, dissolve the ketone substrate in anhydrous toluene in a reaction flask.

  • Add the silane (typically 1.1-1.2 equivalents) to the solution.

  • Add the iron catalyst (typically 0.1-1.0 mol%).

  • Stir the reaction mixture at room temperature or a specified temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or NMR spectroscopy).

  • Upon completion, the reaction is typically quenched by the addition of a small amount of water or a dilute acid solution.

  • The silyl (B83357) ether product can be isolated by standard workup procedures, including extraction and column chromatography.

Visualizing the Catalytic Landscape

To better understand the relationships and processes involved in catalysis with bis(imino)pyridyl complexes, the following diagrams, generated using the DOT language, illustrate key concepts.

Caption: General structure of a bis(imino)pyridyl ligand.

Ethylene_Polymerization_Cycle cluster_main Catalytic Cycle for Ethylene Polymerization A [L-M-R]⁺ (Active Catalyst) B Ethylene Coordination A->B + C₂H₄ C Migratory Insertion B->C D [L-M-(CH₂)₂-R]⁺ C->D E Chain Propagation D->E + n(C₂H₄) F Chain Transfer/ Termination E->F G [L-M-H]⁺ + Polymer F->G β-Hydride Elimination G->A + C₂H₄, Insertion

Caption: Simplified catalytic cycle for ethylene polymerization.

Hydrosilylation_Cycle cluster_main Catalytic Cycle for Ketone Hydrosilylation A [L-Fe-H(SiR₃)] (Active Species) B Ketone Coordination A->B + R₂C=O C Hydride Insertion B->C D [L-Fe-O-CHR₂(SiR₃)] C->D E Silyl Transfer D->E F Product Release E->F G [L-Fe] + R₂CHOSiR₃ F->G H Oxidative Addition of Silane G->H + HSiR₃ H->A

Caption: Proposed catalytic cycle for ketone hydrosilylation.

References

Safety Operating Guide

Proper Disposal of 2,6-Diacetylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,6-Diacetylpyridine, a chemical intermediate used in the synthesis of various ligands and pharmaceutical compounds. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure a safe laboratory environment and compliance with hazardous waste regulations.

This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1][2] Proper handling and disposal are crucial to mitigate potential health risks and environmental contamination. This guide outlines the necessary steps for the safe management of this compound waste.

Health and Safety Data

A summary of the key health and safety information for this compound is provided in the table below. This data is compiled from various safety data sheets (SDSs) and should be consulted before handling the chemical.

PropertyValueSource
Molecular Formula C₉H₉NO₂[3]
Molecular Weight 163.17 g/mol [3]
Appearance White to beige crystalline solid[1]
Melting Point 79-82 °C
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
GHS Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in accordance with federal, state, and local hazardous waste regulations. The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA).

Waste Identification and Classification
  • Hazardous Waste Determination: As the generator of the waste, you are responsible for determining if it is a hazardous waste. Based on its irritant properties, this compound waste should be managed as hazardous.

  • P-List Classification: A critical step is to determine if the chemical is on the EPA's "P-list" of acutely hazardous wastes. This list includes unused commercial chemical products that are considered acutely toxic. Disposal requirements for P-listed wastes are more stringent, especially for empty containers. A waste is considered P-listed if it contains a chemical on the P-list, is unused, and is a commercial chemical product.[4][5][6][7] To determine if this compound is on this list, consult the Code of Federal Regulations (40 CFR section 261.33) or your institution's Environmental Health and Safety (EHS) office. For the purpose of this guide, we will proceed with the assumption it is not a P-listed waste, but this must be verified.

Segregation and Storage
  • Separate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office. Incompatible chemicals can react dangerously.

  • Designated Satellite Accumulation Area (SAA): Store the waste in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel.

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant").

Container Management
  • Compatible Containers: Use a container that is compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, leak-proof lid is recommended.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.

  • Container Condition: Ensure the container is in good condition, with no leaks or residues on the exterior.

Disposal of Contaminated Materials
  • Solid Waste: Personal protective equipment (PPE) such as gloves and disposable lab coats, as well as absorbent materials used to clean up small spills, should be collected in a separate, clearly labeled hazardous waste container.

  • Empty Containers: If this compound is determined not to be a P-listed waste, an "empty" container can be disposed of in the regular trash after it has been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous waste. If it is a P-listed waste, the empty container itself must be managed as hazardous waste.[6]

Arranging for Disposal
  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (as per your institution's policy), contact your Environmental Health and Safety (EHS) office to arrange for a pickup.

  • Licensed Waste Disposal Company: Your institution's EHS department will work with a licensed hazardous waste disposal company to ensure the waste is transported, treated, and disposed of in a compliant and environmentally sound manner.[8]

Experimental Protocol for Spill Cleanup

For minor spills of solid this compound in a laboratory setting:

  • Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, a respirator may be necessary.

  • Contain the Spill: Carefully sweep up the solid material using a brush and dustpan. Avoid creating dust.

  • Collect the Waste: Place the collected solid into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol (B130326) or ethanol). Collect the cloth and any contaminated materials in the hazardous waste container for solids.

  • Label and Store: Securely close, label, and store the waste container in your SAA.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office, following your institution's protocols.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal A Identify this compound Waste B Determine if P-Listed Waste A->B C Select Compatible Container B->C D Label Container 'Hazardous Waste' C->D E Collect Waste in SAA D->E F Segregate from Incompatible Wastes E->F G Keep Container Securely Closed F->G H Manage Contaminated Materials (PPE, etc.) G->H I Contact EHS for Pickup H->I J Waste Transported by Licensed Professional I->J K Compliant Treatment and Disposal J->K

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and the protection of our ecosystem. Always consult your institution's specific guidelines and the most current safety data sheet before handling any chemical.

References

Essential Safety and Operational Guide for 2,6-Diacetylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2,6-Diacetylpyridine, tailored for research and drug development professionals. Following these procedures is critical for ensuring laboratory safety and operational integrity.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is crucial to use appropriate personal protective equipment to prevent exposure.[1][2][3]

  • Hazard Summary :

    • Causes skin irritation (H315).[2][3][4][5][6][7]

    • Causes serious eye irritation (H319).[2][3][4][5][6][7]

    • May cause respiratory irritation (H335).[2][3][4][7]

  • Required Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1][3][8]

    • Skin Protection :

      • Gloves : Handle with chemical-impermeable gloves.[3][8] Inspect gloves before use and dispose of contaminated gloves according to good laboratory practices.[8]

      • Clothing : Wear a complete suit protecting against chemicals or a lab coat.[8][9] Appropriate protective clothing should be worn to prevent skin exposure.[1][9]

    • Respiratory Protection : For nuisance exposures or when dust formation is likely, use a NIOSH-approved N95-type particle respirator or equivalent.[4][8][9][10]

Quantitative Safety Data for this compound
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol [2][10]
Appearance White to beige crystalline solid/powder.[2][6][11]
Melting Point 79-82 °C[10]
Boiling Point 124 - 126 °C at 6 torr.[9]
Flash Point Not applicable.[4][10]
Storage Class 11 - Combustible Solids.[4][10]
WGK (Water Hazard Class) WGK 3 (Germany).[4][10]

2. Operational and Handling Procedures

Safe handling is paramount to prevent accidental exposure and contamination.

  • Engineering Controls :

    • Work in a well-ventilated area, preferably in a chemical fume hood, especially in confined areas.[1][3][9]

    • Ensure that eyewash stations and safety showers are located close to the workstation.[1]

  • Safe Handling Practices :

    • Avoid contact with skin and eyes.[1][8][9]

    • Avoid the formation and breathing of dust.[1][3][8][9]

    • Wash hands and any exposed skin thoroughly after handling.[1][5][6]

    • Use non-sparking tools to prevent fire caused by electrostatic discharge.[3][9]

  • Storage :

    • Store in a cool, dry, and well-ventilated place.[1][3][9]

    • Keep the container tightly closed.[1][3][9]

    • Store away from incompatible materials such as strong oxidizing agents.[1][9]

3. Emergency and Disposal Plans

Immediate and correct response to emergencies and proper disposal are critical for safety and compliance.

Emergency First-Aid Measures :

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3][8][9]

  • In Case of Skin Contact : Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][3][5][8][9]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[1][3][5][6][8]

  • If Swallowed : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3][8]

Spill and Leak Procedures :

  • Evacuate : Evacuate personnel to a safe area and keep people away from and upwind of the spill.[3]

  • Ventilate : Ensure adequate ventilation.[3]

  • Contain : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3][8]

  • Clean-up :

    • Wear appropriate PPE.[3]

    • Avoid creating dust.[3][8]

    • Sweep up the material and shovel it into a suitable, closed container for disposal.[1][8]

Disposal Plan :

  • Dispose of this compound and its container at an approved waste disposal plant.[1][3]

  • Disposal must be in accordance with all applicable local and national laws and regulations.[5][8] Contaminated packaging should be disposed of in the same manner as the product.[5]

Visual Workflow for Handling this compound

The following diagram outlines the standard operating procedure for handling this compound, including pre-operational checks, handling steps, and emergency responses.

G start Start: Handling this compound pre_op 1. Pre-Operational Checks start->pre_op ppe_check Verify PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves - N95 Respirator pre_op->ppe_check eng_check Verify Engineering Controls: - Fume Hood Operational - Eyewash/Shower Accessible pre_op->eng_check handling 2. Handling Procedure eng_check->handling weigh_transfer Weigh and transfer in fume hood. Avoid creating dust. Avoid contact with skin/eyes. handling->weigh_transfer emergency EMERGENCY EVENT handling->emergency post_op 3. Post-Handling weigh_transfer->post_op decontaminate Decontaminate work area. Wash hands thoroughly. post_op->decontaminate storage Store in cool, dry, well-ventilated area. Keep container tightly closed. post_op->storage disposal Dispose of waste in approved, labeled container. post_op->disposal end End disposal->end spill Spill emergency->spill Type? exposure Personal Exposure emergency->exposure Type? spill_response Spill Response: 1. Evacuate & Ventilate 2. Wear full PPE 3. Sweep up solid, avoid dust 4. Place in sealed container for disposal spill->spill_response exposure_skin Skin Contact: Remove clothing, wash with soap & water for 15 min. exposure->exposure_skin exposure_eye Eye Contact: Rinse with water for 15 min. Remove contacts. Seek medical aid. exposure->exposure_eye exposure_inhale Inhalation: Move to fresh air. Seek medical aid. exposure->exposure_inhale spill_response->disposal

Caption: Workflow for safe handling and emergency response for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.